Product packaging for Biotin-DADOO(Cat. No.:CAS No. 138529-46-1)

Biotin-DADOO

Cat. No.: B1667286
CAS No.: 138529-46-1
M. Wt: 374.5 g/mol
InChI Key: LWISPDYGRSGXME-YDHLFZDLSA-N
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Description

Biotin-PEG2-amine is PEG derivative containing a biotin group and a terminal primary amine group. The amine group can be coupled to carboxyl groups or 5'phosphate groups to form stable amide bonds. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30N4O4S B1667286 Biotin-DADOO CAS No. 138529-46-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N4O4S/c17-5-7-23-9-10-24-8-6-18-14(21)4-2-1-3-13-15-12(11-25-13)19-16(22)20-15/h12-13,15H,1-11,17H2,(H,18,21)(H2,19,20,22)/t12-,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWISPDYGRSGXME-YDHLFZDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N4O4S
Record name Biotin PEG2 amine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Biotin_PEG2_amine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301030316
Record name Biotin PEG2 amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138529-46-1
Record name (+)-Biotinyl-3,6-dioxaoctanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138529-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biotin PEG2 amine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biotin PEG2 amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIOTIN PEG2 AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5M6KM3UCN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Biotin-DADOO: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Biotin-DADOO, a versatile biotinylating reagent, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, and applications, and provides detailed experimental protocols for its use in modifying carboxyl groups on proteins, surfaces, and other molecules.

Introduction to this compound

This compound, also known as Biotinyl-3,6-dioxaoctanediamine or EZ-Link Amine-PEO2-Biotin, is a biotinylating reagent characterized by a biotin moiety linked to a primary amine via a hydrophilic polyethylene glycol (PEG) spacer arm.[1] This spacer arm, a 3,6-dioxaoctanediamine unit, enhances the water solubility of the molecule and the resulting biotinylated conjugate. The terminal primary amine group is the key reactive site, enabling the conjugation of this compound to molecules containing accessible carboxyl groups through amide bond formation, typically facilitated by carbodiimide chemistry (EDC/NHS).

The primary application of this compound lies in the stable incorporation of a biotin label onto target molecules. This biotin tag allows for highly specific and high-affinity detection, purification, and immobilization of the conjugated molecule through its interaction with streptavidin or avidin. Common applications include immunoassays, affinity chromatography, surface plasmon resonance (SPR), and targeted drug delivery.[2][3][4][5][6][7][8][9]

Chemical Structure and Properties

This compound consists of three key components: the biotin headgroup, a flexible hydrophilic spacer, and a reactive primary amine terminus.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
IUPAC Name 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}pentanamide
Synonyms Biotinyl-3,6-dioxaoctanediamine, EZ-Link Amine-PEO2-Biotin[1]
CAS Number 138529-46-1[1]
Molecular Formula C₁₆H₃₀N₄O₄S
Molecular Weight 374.51 g/mol
Appearance Solid
Purity Typically ≥98%
Solubility Soluble in water and DMSO.[1]
Storage Store at -20°C for long-term stability.[1]

Experimental Protocols

The primary use of this compound is for the biotinylation of molecules containing carboxyl groups (-COOH), such as proteins (aspartic acid, glutamic acid residues, and the C-terminus), carboxylated surfaces, or nanoparticles. This is typically achieved using a two-step carbodiimide-mediated coupling reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

General Protocol for Biotinylation of Proteins

This protocol provides a general guideline for the biotinylation of a protein using this compound. Optimization may be required depending on the specific protein and its concentration.

Materials:

  • Protein to be biotinylated (in an amine-free buffer, e.g., MES or PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or Hydroxylamine

  • Desalting column for buffer exchange

Procedure:

  • Protein Preparation: Dissolve the protein to be labeled in the Activation Buffer at a concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Add EDC and Sulfo-NHS to the protein solution. A molar excess of EDC and Sulfo-NHS over the protein is required. A starting point is a 10 to 50-fold molar excess.

    • Incubate for 15-30 minutes at room temperature.

  • Addition of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add the this compound solution to the activated protein solution. A 20 to 100-fold molar excess of this compound over the protein is recommended to ensure efficient labeling and to minimize protein-protein crosslinking.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 10-50 mM to quench the reaction by reacting with any remaining active esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography, exchanging the buffer to a suitable storage buffer (e.g., PBS).

Biotinylation of Carboxylated Surfaces (e.g., Nanoparticles, Beads)

This protocol describes the general procedure for conjugating this compound to a carboxylated surface.

Materials:

  • Carboxylated surface (e.g., magnetic beads, nanoparticles)

  • This compound

  • EDC and Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Washing Buffer: PBS with 0.05% Tween-20

  • Storage Buffer: PBS

Procedure:

  • Surface Activation:

    • Wash the carboxylated surface with Activation Buffer.

    • Resuspend the surface in Activation Buffer and add EDC and Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation:

    • Wash the activated surface with Activation Buffer to remove excess EDC and Sulfo-NHS.

    • Immediately resuspend the activated surface in a solution of this compound in Activation Buffer.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Blocking and Washing:

    • Wash the surface with Washing Buffer to remove unreacted this compound.

    • To block any remaining active sites, incubate with a blocking buffer (e.g., 1 M ethanolamine, pH 8.0) for 30 minutes.

    • Wash the surface extensively with Washing Buffer.

  • Storage: Resuspend the biotinylated surface in a suitable storage buffer.

Visualization of Workflows

Logical Relationship of this compound Components

G cluster_properties Key Properties Biotin Biotin Moiety Spacer PEG Spacer Arm (3,6-dioxaoctanediamine) Biotin->Spacer Covalent Bond Prop1 High Affinity for Streptavidin/Avidin Biotin->Prop1 Amine Primary Amine (-NH2) Spacer->Amine Covalent Bond Prop2 Increased Hydrophilicity Spacer->Prop2 Prop3 Reactive towards Carboxyl Groups Amine->Prop3

Caption: Functional components of this compound.

Experimental Workflow: Protein Biotinylation and Affinity Purification

G cluster_biotinylation Biotinylation cluster_purification Affinity Purification start Protein with -COOH groups step1 Activate with EDC/Sulfo-NHS start->step1 step2 Add this compound step1->step2 step3 Quench Reaction step2->step3 biotinylated_protein Biotinylated Protein step3->biotinylated_protein mix Incubate with Streptavidin Beads biotinylated_protein->mix wash Wash unbound proteins mix->wash elute Elute biotinylated protein wash->elute purified_protein Purified Protein elute->purified_protein

Caption: Biotinylation and purification workflow.

Conclusion

This compound is a valuable tool for researchers requiring the biotinylation of molecules with available carboxyl groups. Its hydrophilic spacer arm and terminal primary amine provide a versatile means to introduce a high-affinity purification and detection tag. The provided protocols and workflows serve as a starting point for the successful application of this compound in a variety of research and development settings. Careful optimization of reaction conditions is recommended to achieve the desired degree of biotinylation while preserving the function of the target molecule.

References

An In-depth Technical Guide to Biotinylation Using Biotin-DADOO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule such as a protein, antibody, or nucleic acid, is a cornerstone technique in modern life sciences. The remarkably strong and specific interaction between biotin (Vitamin B7) and avidin or streptavidin (Kd ≈ 10-15 M) provides a versatile tool for detection, purification, and immobilization of biomolecules. A variety of biotinylating reagents have been developed to target different functional groups. This guide focuses on the mechanism and application of Biotin-DADOO (Biotinyl-3,6-dioxaoctanediamine), an amine-containing biotinylation reagent.

Contrary to amine-reactive reagents like NHS-biotin which directly label proteins at lysine residues, this compound possesses a terminal primary amine at the end of a polyethylene glycol (PEO) spacer arm. This structural feature dictates its mechanism of action: this compound does not directly react with proteins. Instead, it is conjugated to the target molecule, typically through its carboxyl groups (e.g., on aspartate or glutamate residues, or the C-terminus of a protein), via a carbodiimide-mediated coupling reaction. This approach is particularly useful when modification of primary amines on the target molecule is undesirable as it might interfere with its biological activity.

The Core Mechanism: EDC/NHS-Mediated Amide Bond Formation

The primary mechanism for conjugating this compound to a target molecule containing carboxyl groups involves the use of a carbodiimide crosslinker, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds in two main steps:

  • Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on the target molecule (e.g., a protein) to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which would regenerate the carboxyl group.

  • Amine Coupling and Amide Bond Formation:

    • Without NHS/Sulfo-NHS: The primary amine of this compound can directly attack the O-acylisourea intermediate, forming a stable amide bond and releasing an EDC byproduct as a soluble urea derivative.

    • With NHS/Sulfo-NHS (Recommended): To improve efficiency and stability, NHS or Sulfo-NHS is often included. The O-acylisourea intermediate reacts with NHS to form a more stable NHS ester. This semi-stable intermediate is less prone to hydrolysis in an aqueous environment and reacts efficiently with the primary amine of this compound to form the final, stable amide bond, releasing NHS. This two-step approach generally leads to higher conjugation yields.

The reaction is most efficient in a slightly acidic to neutral pH range. The activation of carboxyl groups with EDC is optimal at pH 4.5-5.5, while the reaction of the activated intermediate with the amine of this compound is favored at a pH of 7.2-8.5. A common strategy is to perform the activation at a lower pH and then raise the pH for the amine coupling step.

EDC_NHS_Mechanism Target_COOH Target Molecule (Protein, etc.) -COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Target_COOH->O_Acylisourea + Step 1: Activation EDC EDC EDC->O_Acylisourea NHS_Ester NHS-Ester Intermediate (semi-stable) O_Acylisourea->NHS_Ester + Step 1a: Stabilization EDC_Urea EDC Urea Byproduct O_Acylisourea->EDC_Urea Hydrolysis (side reaction) NHS NHS / Sulfo-NHS NHS->NHS_Ester Final_Product Biotinylated Target (Stable Amide Bond) NHS_Ester->Final_Product + Step 2: Coupling Released_NHS NHS / Sulfo-NHS NHS_Ester->Released_NHS Biotin_DADOO This compound (H2N-Spacer-Biotin) Biotin_DADOO->Final_Product

Caption: EDC/NHS mechanism for this compound conjugation.

Data Presentation: Factors Influencing Biotinylation Efficiency

The degree of labeling (DOL), or the number of biotin molecules per target molecule, is a critical parameter for the success of downstream applications. Over-biotinylation can lead to protein precipitation or loss of function, while under-labeling can result in low signal or inefficient purification.[1] The DOL can be controlled by adjusting the molar ratios of the reactants.

Table 1: Reactant Molar Ratios and Expected Degree of Labeling (DOL)

Target Protein Conc.This compound:Protein Molar RatioEDC:Protein Molar RatioNHS:Protein Molar RatioExpected DOL (Biotin/Protein)
1-2 mg/mL20:120:120:11 - 3
1-2 mg/mL50:150:150:13 - 5
5-10 mg/mL10:110:110:12 - 4
5-10 mg/mL20:120:120:14 - 7

Note: These are starting recommendations. The optimal ratios may vary depending on the specific protein and its number of available carboxyl groups. Empirical optimization is recommended.

Table 2: Influence of Reaction pH on Labeling Efficiency

Reaction SteppH RangeRationale
Carboxyl Activation (EDC/NHS)4.5 - 6.0Maximizes the stability and reactivity of EDC with carboxyl groups.
Amine Coupling (to NHS-ester)7.2 - 8.5Primary amines are deprotonated and more nucleophilic, leading to efficient amide bond formation.[2]
One-pot Reaction6.0 - 7.2A compromise pH that allows both reactions to proceed, albeit with potentially lower overall efficiency.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Biotinylation of a Protein with this compound

This protocol is recommended for maximizing conjugation efficiency by optimizing the pH for each reaction step.

Materials:

  • Protein to be labeled (in an amine and carboxyl-free buffer, e.g., MES)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting column (e.g., Sephadex G-25) for buffer exchange and purification.

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water. Prepare a stock solution of this compound in an appropriate solvent.

  • Carboxyl Activation:

    • Add EDC and Sulfo-NHS to the protein solution. A 20-fold molar excess of each reagent over the protein is a good starting point.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Buffer Exchange (Optional but Recommended): To remove excess EDC and Sulfo-NHS and to change to the optimal pH for amine coupling, pass the activated protein solution through a desalting column pre-equilibrated with Coupling Buffer.

  • This compound Conjugation:

    • Immediately add this compound to the activated protein solution. A 20 to 50-fold molar excess over the initial protein amount is recommended.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM Tris to stop the reaction by consuming any remaining active esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and reaction byproducts by passing the solution through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Quantification of Biotinylation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to determine the degree of biotin labeling.[3]

Materials:

  • HABA/Avidin solution (commercially available kits or prepared in-house)

  • Biotinylated protein sample (purified)

  • Spectrophotometer or plate reader capable of measuring absorbance at 500 nm.

  • Cuvettes or 96-well plate.

Procedure (Cuvette Format):

  • Pipette 900 µL of HABA/Avidin solution into a cuvette.

  • Measure the absorbance at 500 nm (A500 HABA/Avidin).

  • Add 100 µL of the purified biotinylated protein sample to the cuvette and mix well.

  • Measure the absorbance at 500 nm again once the reading has stabilized (A500 HABA/Avidin/Biotin Sample).

  • Calculate the concentration of biotin using the Beer-Lambert law and the change in absorbance. The molar extinction coefficient for the HABA/Avidin complex at 500 nm is typically 34,000 M-1cm-1.[3]

  • Determine the protein concentration using a standard method (e.g., BCA assay or A280).

  • Calculate the Degree of Labeling (DOL) = (moles of biotin) / (moles of protein).

Mandatory Visualization: Experimental Workflow

Experimental_Workflow start Start prep_protein 1. Prepare Protein (1-10 mg/mL in MES Buffer, pH 6.0) start->prep_protein add_edc_nhs 2. Add EDC / Sulfo-NHS (e.g., 20-fold molar excess) prep_protein->add_edc_nhs incubate1 3. Incubate (15-30 min, RT) add_edc_nhs->incubate1 buffer_exchange 4. Buffer Exchange (Desalting column into PBS, pH 7.2) incubate1->buffer_exchange add_biotin 5. Add this compound (e.g., 50-fold molar excess) buffer_exchange->add_biotin incubate2 6. Incubate (2h RT or overnight 4°C) add_biotin->incubate2 quench 7. Quench Reaction (Add Tris buffer) incubate2->quench purify 8. Purify Conjugate (Desalting column) quench->purify quantify 9. Quantify Biotinylation (HABA Assay) purify->quantify end End quantify->end

References

Biotin-DADOO: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Biotin-DADOO (Biotinyl-3,6-dioxaoctanediamine), a versatile biotinylating reagent for researchers, scientists, and drug development professionals. This document outlines its core properties, specifications, and established experimental applications, offering a centralized resource for leveraging this compound in various research contexts.

Core Properties and Specifications

This compound is an amine-reactive biotinylation reagent that features a long, hydrophilic spacer arm (3,6-dioxaoctanediamine). This spacer arm enhances the accessibility of the biotin moiety for binding to avidin or streptavidin, minimizing steric hindrance from the conjugated molecule. This property is particularly advantageous in immunoassays and affinity-based purification systems.

Chemical and Physical Properties

This compound is a solid compound with a high purity, typically ≥98%.[1] Key specifications are summarized in the table below for easy reference.

PropertySpecification
Synonyms Biotinyl-3,6-dioxaoctanediamine, EZ-Link Amine-PEO2-Biotin
CAS Number 138529-46-1[1]
Molecular Formula C₁₆H₃₀N₄O₄S[1]
Molecular Weight 374.51 g/mol [1]
Appearance Solid
Purity ≥98%[1]
Melting Point 109-110 °C
Boiling Point 689.4 ± 55.0 °C at 760 mmHg
Solubility Soluble in DMSO.[2][3]
Storage Store at 4°C for short-term and -20°C to -80°C for long-term.[1][2] Stock solutions can be stored at -80°C for up to 2 years or -20°C for up to 1 year.[2]
Computational Chemistry Data
MetricValue
TPSA (Topological Polar Surface Area) 114.71 Ų[1]
LogP -0.1797[1]
Hydrogen Bond Acceptors 6[1]
Hydrogen Bond Donors 4[1]
Rotatable Bonds 13[1]

Applications in Research and Drug Development

This compound is primarily utilized as a biotinylating reagent to label proteins, antibodies, and other molecules containing primary amines.[2] The resulting biotinylated molecules can be used in a variety of applications.

Immunoassays

A significant application of this compound is in the synthesis of biotin-estradiol conjugates for use in enzyme immunoassays (EIAs) to determine plasma estradiol concentrations.[2][4][5] The biotin label allows for highly sensitive detection using streptavidin-enzyme conjugates.

Affinity Chromatography

Biotinylated molecules prepared with this compound can be used for affinity purification. The strong and specific interaction between biotin and immobilized streptavidin or avidin allows for the efficient capture and purification of the target molecule or its binding partners.

Experimental Protocols

The following are generalized protocols for the use of amine-reactive biotinylation reagents like this compound. Researchers should optimize these protocols for their specific applications.

General Protein Biotinylation

This protocol describes the biotinylation of a protein with primary amines.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare Protein Sample: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, will compete with the biotinylation reaction and should be avoided.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Biotinylation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound by dialysis against PBS or by using a desalting column (e.g., Sephadex G-25).

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein Protein in Amine-Free Buffer Mix Mix Protein and This compound Protein->Mix Biotin_DADOO This compound in DMSO Biotin_DADOO->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris) Incubate->Quench Purify Remove Excess Biotin (Dialysis/Desalting) Quench->Purify Biotinylated_Protein Biotinylated Protein Purify->Biotinylated_Protein

Biotinylation Experimental Workflow
Sandwich ELISA using a Biotinylated Detection Antibody

This protocol outlines the use of a biotinylated detection antibody in a sandwich ELISA format.

Materials:

  • Capture antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Antigen standard and samples

  • Biotinylated detection antibody

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2 N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • 96-well microplate

Procedure:

  • Coat Plate: Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Wash: Wash the plate three times with wash buffer.

  • Block: Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Wash: Wash the plate three times with wash buffer.

  • Add Antigen: Add antigen standards and samples to the wells and incubate for 2 hours at room temperature.

  • Wash: Wash the plate three times with wash buffer.

  • Add Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Wash: Wash the plate three times with wash buffer.

  • Add Streptavidin-HRP: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

  • Wash: Wash the plate five times with wash buffer.

  • Develop: Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.

  • Stop Reaction: Add stop solution to each well.

  • Read Plate: Read the absorbance at 450 nm.

Sandwich_ELISA_Workflow Start Start Coat Coat Plate with Capture Antibody Start->Coat Block Block Plate Coat->Block Wash Add_Antigen Add Antigen (Sample/Standard) Block->Add_Antigen Wash Add_Det_Ab Add Biotinylated Detection Antibody Add_Antigen->Add_Det_Ab Wash Add_Strep_HRP Add Streptavidin-HRP Add_Det_Ab->Add_Strep_HRP Wash Add_Substrate Add TMB Substrate Add_Strep_HRP->Add_Substrate Wash Stop Add Stop Solution Add_Substrate->Stop Read Read Plate (450 nm) Stop->Read

Sandwich ELISA Workflow

Safety Information

This compound should be handled in a laboratory setting with appropriate personal protective equipment. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable tool for researchers in various fields. Its long spacer arm and high reactivity make it an excellent choice for biotinylating molecules for use in immunoassays, affinity purification, and other applications that rely on the high-affinity interaction between biotin and streptavidin. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this compound in your research endeavors.

References

Biotin-DADOO Spacer Arm: A Technical Guide to its Length and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics of the Biotin-DADOO spacer arm, focusing on its length and the critical role it plays in a variety of biochemical applications. Understanding the properties of this linker is paramount for optimizing experimental design and achieving reliable, high-quality results in fields ranging from molecular biology to drug discovery.

Introduction to this compound

This compound, also known by its chemical names Biotinyl-3,6-dioxaoctanediamine and EZ-Link Amine-PEO2-Biotin, is a widely utilized biotinylation reagent.[1] Its structure incorporates a biotin molecule, a hydrophilic polyethylene glycol (PEG)-based spacer arm, and a terminal primary amine group. This amine group allows for the covalent attachment of the biotin moiety to various molecules of interest, such as proteins, antibodies, and nucleic acids, through the formation of stable amide bonds. The presence of the PEG spacer arm enhances the water solubility of the resulting biotinylated conjugate, a crucial feature for many biological assays.

The primary significance of the this compound spacer arm lies in its ability to mitigate steric hindrance. When a biotinylated molecule binds to avidin or streptavidin, the bulky nature of these proteins can physically obstruct interactions with other molecules. The spacer arm extends the biotin moiety away from the labeled molecule, providing greater accessibility for the biotin-binding pocket of avidin or streptavidin and minimizing interference with the biological activity of the conjugated molecule.

Quantitative Data: Spacer Arm Length Comparison

The length of the spacer arm is a critical parameter that can significantly influence the outcome of an experiment. A shorter spacer may not provide sufficient distance to overcome steric hindrance, while an excessively long spacer could lead to other issues, such as increased non-specific binding or altered pharmacokinetics in drug delivery applications. The this compound spacer arm has a precisely defined length of 20.4 angstroms (Å) .

To provide context, the following table summarizes the spacer arm lengths of various common biotinylation reagents. This data allows for a direct comparison and aids in the selection of the most appropriate reagent for a specific application.

Biotinylation ReagentSpacer Arm Length (Å)Spacer Arm Length (nm)
PFP-biotin9.60.96
NHS-biotin13.51.35
This compound (Amine-PEG2-Biotin) 20.4 2.04
Sulfo-NHS-LC-biotin22.42.24
NHS-LC-LC-biotin30.53.05

Data compiled from multiple sources.[2]

The choice of spacer arm length has a demonstrable impact on experimental results. For instance, in enzyme-linked immunosorbent assays (ELISAs), the signal intensity can be affected by the accessibility of the biotin tag to the streptavidin-enzyme conjugate. Studies have shown that increasing the spacer arm length can lead to a better dose-response curve, suggesting that longer spacers can more effectively overcome the steric hindrance imposed by the large enzyme label.[2]

Experimental Protocols

Protein Biotinylation using this compound (Amine-PEG2-Biotin)

This protocol outlines a general procedure for the biotinylation of a protein using this compound and a water-soluble carbodiimide crosslinker, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

  • Protein of interest in an amine-free buffer (e.g., MES, PBS)

  • This compound (Amine-PEG2-Biotin)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein to be biotinylated in the Activation Buffer at a concentration of 1-10 mg/mL.

  • This compound Preparation: Immediately before use, prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) at a concentration of 10-20 mg/mL.

  • EDC Preparation: Immediately before use, prepare a solution of EDC in the Activation Buffer.

  • Biotinylation Reaction: a. Add the this compound solution to the protein solution to achieve a 10- to 50-fold molar excess of the biotinylation reagent over the protein. b. Add the EDC solution to the reaction mixture. The optimal molar ratio of EDC to this compound should be determined empirically but a 1:1 to 5:1 ratio is a good starting point. c. Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quenching: Add the Quenching Buffer to the reaction mixture to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Quantification: Determine the degree of biotinylation using a suitable method, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Affinity Chromatography using a this compound Labeled Molecule

This protocol describes a general workflow for the purification of a target molecule using a this compound labeled bait molecule and streptavidin-coated agarose beads.

Materials:

  • This compound labeled bait molecule

  • Cell lysate or sample containing the target molecule

  • Streptavidin-coated agarose beads

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., high salt buffer, low pH buffer, or a buffer containing free biotin)

Procedure:

  • Bead Preparation: Wash the streptavidin-coated agarose beads with Binding/Wash Buffer to remove any storage solution.

  • Immobilization of Bait: Incubate the washed beads with the this compound labeled bait molecule in Binding/Wash Buffer for 1-2 hours at room temperature with gentle rotation to allow for immobilization.

  • Washing: Wash the beads with Binding/Wash Buffer to remove any unbound bait molecule.

  • Binding of Target: Incubate the beads with the immobilized bait molecule with the cell lysate or sample containing the target molecule for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound target molecule from the beads using an appropriate Elution Buffer. The choice of elution buffer will depend on the strength of the interaction between the bait and target and the desired downstream application.

  • Analysis: Analyze the eluted fraction for the presence of the target molecule using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

Mandatory Visualizations

Biotin-Streptavidin Interaction

Biotin_Streptavidin_Interaction cluster_streptavidin Streptavidin (Tetramer) cluster_subunit1 cluster_subunit2 cluster_subunit3 cluster_subunit4 cluster_biotin S1 Binding Pocket S2 Binding Pocket S3 Binding Pocket S4 Binding Pocket Biotin Biotin Valeric Acid Side Chain Biotin->S1 High Affinity Non-covalent Bond Spacer DADOO Spacer (20.4 Å) Spacer->Biotin Molecule Molecule of Interest Molecule->Spacer

Caption: Molecular interaction of a this compound labeled molecule with a streptavidin tetramer.

Affinity Chromatography Workflow

Affinity_Chromatography_Workflow start Start: Sample containing target protein prep_beads 1. Prepare Streptavidin-Coated Beads start->prep_beads immobilize 2. Immobilize this compound Labeled Bait Protein prep_beads->immobilize wash1 3. Wash to Remove Unbound Bait immobilize->wash1 bind 4. Incubate with Sample to Bind Target Protein wash1->bind wash2 5. Wash to Remove Non-specific Proteins bind->wash2 elute 6. Elute Bound Target Protein wash2->elute analyze 7. Analyze Eluted Fraction (SDS-PAGE, Western Blot, MS) elute->analyze end End: Purified Target Protein analyze->end

Caption: Experimental workflow for affinity chromatography using a this compound labeled protein.

Significance and Applications

The this compound spacer arm, with its defined length and hydrophilic nature, offers significant advantages in a multitude of research and development applications.

  • Immunoassays: In techniques like ELISA and Western blotting, the 20.4 Å spacer allows for efficient binding of streptavidin-enzyme conjugates to biotinylated antibodies, reducing steric hindrance and enhancing signal detection.

  • Affinity Chromatography: As detailed in the protocol above, this compound is instrumental in the immobilization of bait molecules for the purification of interacting partners. The spacer ensures that the bait is presented in a manner that is accessible for binding.

  • Proximity Ligation Assays (PLA) and Proximity Labeling (e.g., BioID): In these techniques, the distance between interacting molecules is critical. The known length of the this compound spacer can be a factor in the design and interpretation of experiments that map protein-protein interactions in situ.

  • Drug Delivery and Targeting: Biotin can serve as a targeting moiety to deliver drugs to cells that overexpress biotin receptors, such as many cancer cells. The spacer arm can influence the binding of the biotinylated drug to the receptor and the overall pharmacokinetic properties of the therapeutic agent.[3] The hydrophilicity of the DADOO spacer can also improve the solubility and stability of the drug conjugate.

  • Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): For immobilizing ligands onto sensor surfaces, the spacer arm helps to present the ligand away from the surface, allowing for more accurate measurement of binding kinetics.

References

Solubility Profile of Biotin-DADOO: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of Biotin-DADOO (Biotinyl-3,6-dioxaoctanediamine), a versatile biotinylation reagent crucial for various applications in scientific research and drug development. This document is intended for researchers, scientists, and professionals in the field who utilize biotinylation techniques for labeling and detection of biomolecules.

Introduction to this compound

This compound is a widely used biotinylation reagent that features a hydrophilic polyethylene glycol (PEG) spacer arm. This spacer enhances the water solubility of molecules to which it is conjugated and minimizes steric hindrance in binding to avidin or streptavidin. Its terminal primary amine allows for the straightforward conjugation to carboxyl groups or activated esters on proteins, antibodies, and other macromolecules. Understanding the solubility of this compound in various solvents is critical for its effective use in experimental workflows, ensuring optimal reaction conditions and reliable results.

Quantitative Solubility Data

The solubility of this compound has been determined in key aqueous and organic solvents. The following tables summarize the available quantitative data for easy comparison.

Table 1: Solubility in Aqueous Solvents

SolventConcentrationMethodNotes
Water (H₂O)100 mg/mL (267.02 mM)ExperimentalSonication is recommended to aid dissolution.[1]
Phosphate-Buffered Saline (PBS)SolubleInferredAs a water-soluble reagent, it is readily used in PBS for bioconjugation reactions.

Table 2: Solubility in Organic Solvents

SolventConcentrationMethodNotes
Dimethyl Sulfoxide (DMSO)100 mg/mL (267.02 mM)ExperimentalSonication is recommended to aid dissolution.[1]
Dimethylformamide (DMF)SolubleManufacturer DataA common solvent for dissolving amine-reactive biotinylation reagents.
Methylene Chloride (DCM)SolubleManufacturer DataIndicates solubility in a non-polar organic solvent.

Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD 105 guideline for determining the water solubility of a substance and is considered the gold standard for thermodynamic solubility.

Materials:

  • This compound

  • Solvent of interest (e.g., ultrapure water, DMSO)

  • Glass flasks with stoppers

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument.

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass flask containing a known volume of the solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the flasks and place them in a shaking incubator set at a constant temperature (e.g., 25 °C). Shake the flasks for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary test can be conducted to determine the time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment. For colloidal suspensions, centrifugation at a high speed is recommended to separate the solid phase.

  • Sampling: Carefully withdraw a sample from the clear supernatant. It is critical to avoid aspirating any solid particles.

  • Quantification: Dilute the sample if necessary and determine the concentration of this compound in the solvent using a validated analytical method such as HPLC.

  • Data Analysis: The determined concentration represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.

General Protocol for Protein Biotinylation with this compound

This protocol provides a general workflow for conjugating this compound to a protein containing accessible primary amines (e.g., lysine residues).

Materials:

  • This compound

  • Protein to be biotinylated

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a suitable concentration (typically 1-10 mg/mL). If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.

  • This compound Stock Solution Preparation: Immediately before use, dissolve this compound in a small amount of DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mg/mL).

  • Biotinylation Reaction: Add a calculated molar excess of the this compound stock solution to the protein solution. A 10-20 fold molar excess is a common starting point, but the optimal ratio should be determined empirically. The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10%.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.

  • Quenching: To stop the reaction, add a quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and byproducts by dialysis against PBS or by using a desalting column.

  • Characterization and Storage: The biotinylated protein is now ready for use. The degree of biotinylation can be determined using methods such as the HABA assay. Store the biotinylated protein under conditions appropriate for the specific protein.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a protein bioconjugation experiment using this compound.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Reaction_Mix Reaction Mixture: Protein + this compound Protein->Reaction_Mix Biotin_DADOO This compound Stock (in DMSO/DMF) Biotin_DADOO->Reaction_Mix Incubation Incubation (RT or 4°C) Reaction_Mix->Incubation Quenching Quenching (e.g., Tris Buffer) Incubation->Quenching Purification Purification (Dialysis/Desalting) Quenching->Purification Analysis Characterization (e.g., HABA Assay) Purification->Analysis Final_Product Biotinylated Protein Analysis->Final_Product

General workflow for protein bioconjugation.

This guide provides essential information on the solubility of this compound and practical protocols for its use. For specific applications, further optimization of the described methods may be necessary. Always refer to the manufacturer's instructions for specific product handling and storage recommendations.

References

Amine-Reactivity of Biotin-DADOO-NHS for Protein Labeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for labeling proteins with amine-reactive Biotin-DADOO-NHS ester. It is intended for researchers, scientists, and drug development professionals who utilize biotinylation for protein detection, purification, and functional studies. This document details the chemical basis of the labeling reaction, the significance of the DADOO linker, experimental protocols, and quantitative data to guide experimental design.

Introduction to Amine-Reactive Biotinylation

Biotinylation, the covalent attachment of biotin to a molecule, is a cornerstone technique in biotechnology and drug development. The exceptionally strong and specific non-covalent interaction between biotin (Vitamin H) and the proteins avidin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) forms the basis for numerous applications. Amine-reactive biotinylation reagents are widely used to label proteins and other biomolecules containing primary amines (-NH₂), which are predominantly found on the side chains of lysine residues and at the N-terminus of polypeptides.[1][2]

Among the various amine-reactive functionalities, N-hydroxysuccinimide (NHS) esters are the most prevalent due to their ability to form stable amide bonds with primary amines under mild physiological conditions.[1][3] This guide focuses on a specific NHS-activated biotinylation reagent featuring a 3,6-dioxaoctanediamine (DADOO) spacer arm, offering distinct advantages in terms of hydrophilicity and flexibility.

The this compound-NHS Reagent: Structure and Properties

The amine-reactive form of this compound is This compound-N-hydroxysuccinimide ester . This reagent consists of three key components: the biotin moiety, the DADOO spacer arm, and the amine-reactive NHS ester.

  • Biotin Moiety: The bicyclic ureido ring structure is responsible for the high-affinity binding to streptavidin and avidin.

  • DADOO Spacer Arm (3,6-Dioxaoctanediamine): This linker, also known as a PEO2 (polyethylene oxide) or PEG2 (polyethylene glycol) spacer, is a short, hydrophilic chain. Its properties are crucial for the performance of the biotinylation reagent.

  • N-Hydroxysuccinimide (NHS) Ester: This is the amine-reactive group that enables the covalent conjugation of the biotin-linker construct to proteins.

Key Properties of the DADOO Spacer Arm:

  • Hydrophilicity: The ether linkages in the DADOO spacer impart significant water solubility to the reagent and, consequently, to the biotinylated protein. This can help to prevent the aggregation of proteins that may occur upon labeling with more hydrophobic reagents.[3][4]

  • Flexibility and Length: The spacer arm physically separates the biotin molecule from the surface of the labeled protein. This increased distance minimizes steric hindrance, allowing for more efficient binding of the biotin tag to the relatively deep biotin-binding pocket of streptavidin or avidin.[4][5][6]

Reaction Mechanism: Amine Acylation

The labeling of proteins with this compound-NHS ester occurs via a nucleophilic acyl substitution reaction. The deprotonated primary amine of a lysine residue or the N-terminus of the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a pH range of 7.2 to 8.5, where the primary amines are sufficiently deprotonated to be reactive.[1][3]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products reagent This compound-NHS O=C-O-N(...) intermediate Reaction Intermediate reagent:port->intermediate protein Protein-NH₂ H₂N-Lysine protein:port->intermediate product Biotinylated Protein This compound-C(=O)-NH-Protein intermediate->product:port Amide Bond Formation nhs N-Hydroxysuccinimide intermediate->nhs NHS Release

Figure 1. Reaction mechanism of this compound-NHS with a primary amine on a protein.

Quantitative Data for Protein Labeling

The degree of biotinylation, or the number of biotin molecules per protein molecule, is a critical parameter that can influence the outcome of subsequent experiments. This ratio can be controlled by adjusting the reaction conditions, primarily the molar excess of the biotinylation reagent over the protein. The following tables summarize typical starting conditions and expected outcomes for the biotinylation of antibodies (e.g., IgG) using NHS-activated biotin reagents with PEG/PEO linkers.

Table 1: Recommended Molar Excess of this compound-NHS for Antibody Labeling

Protein ConcentrationMolar Excess of Biotin ReagentExpected Biotin-to-Antibody Ratio
1 - 2 mg/mL20-fold to 50-fold1 - 3
2 - 10 mg/mL12-fold to 20-fold4 - 6[2][3][7]

Table 2: Comparison of Biotinylation Reagent Spacer Arms

Spacer Arm TypeKey CharacteristicsAdvantagesPotential Considerations
DADOO (PEO/PEG) Hydrophilic, flexibleIncreased solubility of labeled protein, reduced aggregation, minimizes steric hindrance for avidin binding.[3][4]May not be suitable for intracellular labeling if membrane permeability is required.
Long-Chain (LC) Alkyl Hydrophobic, rigidMembrane permeable, suitable for intracellular labeling.[2]Can decrease the solubility of the labeled protein, potentially leading to aggregation.[3][8]
No Spacer Arm Shortest, less flexibleUseful when steric hindrance is not a concern.[2]May result in inefficient binding to avidin if the biotinylation site is sterically hindered.[5][6]

Experimental Protocols

The following protocols provide a general framework for the biotinylation of proteins using this compound-NHS ester. Optimization may be required for specific proteins and applications.

Preparation of Reagents
  • Protein Solution:

    • The protein concentration should ideally be between 1-10 mg/mL.[1]

    • The protein must be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) or Bicarbonate/Carbonate buffer, at a pH of 7.2-8.5.[1][3]

    • Crucially, buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the NHS ester. [3] If necessary, perform a buffer exchange using dialysis or a desalting column.

  • This compound-NHS Stock Solution:

    • The NHS ester is moisture-sensitive and should be stored at -20°C with a desiccant.[3]

    • Equilibrate the vial to room temperature before opening to prevent condensation.[3]

    • Immediately before use, dissolve the this compound-NHS ester in an anhydrous water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a concentration of 10-20 mM.[3][7]

    • Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes in the presence of moisture. [3]

Biotinylation Reaction

Experimental_Workflow start Start: Purified Protein in Amine-Free Buffer prepare_biotin Prepare fresh This compound-NHS in DMSO/DMF start->prepare_biotin add_biotin Add calculated molar excess of this compound-NHS to protein solution prepare_biotin->add_biotin incubate Incubate: 30-60 min at Room Temp OR 2 hours at 4°C add_biotin->incubate quench Quench reaction with Tris or Glycine (10-100 mM final conc.) incubate->quench purify Purify Biotinylated Protein (Dialysis or Desalting Column) quench->purify end End: Purified, Labeled Protein purify->end

Figure 2. General experimental workflow for protein biotinylation.

  • Calculate the required volume of the this compound-NHS stock solution based on the desired molar excess (see Table 1).

  • Add the calculated volume of the biotin reagent to the protein solution. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.[3]

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[3][7]

  • Quench the reaction by adding a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 10-100 mM. Incubate for an additional 15-30 minutes at room temperature.[1] This step ensures that any unreacted NHS ester is deactivated.

Purification of the Biotinylated Protein

It is essential to remove unreacted biotin and the NHS byproduct from the labeled protein.

  • Dialysis: Dialyze the sample against an appropriate buffer (e.g., PBS) with several buffer changes.

  • Gel Filtration (Desalting Column): Use a desalting column (e.g., Sephadex G-25) for a faster separation of the larger biotinylated protein from the smaller, unreacted biotin molecules.[1]

Determination of Biotin Incorporation

The degree of biotinylation can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[3][7]

Applications in Research and Drug Development

Biotinylated proteins are versatile tools in a wide range of applications. The use of a hydrophilic linker like DADOO can be particularly advantageous in maintaining the solubility and functionality of the labeled protein.

Application_Workflow start Biotinylated Protein (Bait) incubate1 Incubate Bait with Beads start->incubate1 lysate Cell Lysate (Prey Proteins) incubate2 Incubate Bait-Bead Complex with Lysate lysate->incubate2 beads Streptavidin-coated Beads beads->incubate1 incubate1->incubate2 wash Wash to remove non-specific binders incubate2->wash elute Elute bound proteins wash->elute analysis Analyze by SDS-PAGE / Mass Spec elute->analysis

Figure 3. Workflow for a pull-down assay using a biotinylated protein.

  • Immunoassays: Biotinylated proteins are frequently used in ELISA, Western blotting, and immunohistochemistry for sensitive detection.

  • Affinity Purification: Biotinylated proteins can be used as "bait" to capture interacting partners from complex mixtures like cell lysates in pull-down assays.

  • Protein-Protein Interaction Studies: Techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) often utilize biotinylated proteins for immobilization onto streptavidin-coated sensor surfaces.

  • Cell Surface Labeling: Water-soluble, membrane-impermeable NHS-biotin reagents with hydrophilic linkers are ideal for specifically labeling proteins on the surface of living cells.[3]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Biotinylation Efficiency Inactive (hydrolyzed) NHS-biotin reagent.Use a fresh vial of the reagent. Equilibrate to room temperature before opening.[1]
Presence of primary amines in the buffer.Perform buffer exchange into an amine-free buffer like PBS.[1]
Insufficient molar excess of biotin reagent.Increase the molar ratio of biotin to protein, especially for dilute protein solutions.[1]
Protein Precipitation High concentration of organic solvent.Keep the volume of the added biotin stock solution below 10% of the total reaction volume.[1]
Protein instability under reaction conditions.Perform the reaction at a lower temperature (4°C).[1]
Aggregation due to increased hydrophobicity.The use of a hydrophilic DADOO linker should minimize this issue.

Conclusion

This compound-NHS ester is a valuable reagent for the efficient and robust labeling of proteins. The hydrophilic and flexible DADOO spacer arm offers significant advantages by improving the water solubility of the resulting conjugate and minimizing steric hindrance for subsequent detection with streptavidin-based systems. By carefully controlling the reaction conditions, particularly the molar ratio of the biotin reagent to the protein, researchers can achieve a desired degree of labeling for a wide array of applications in basic research and drug development.

References

An In-Depth Technical Guide to the Research Applications of Biotinyl-3,6-dioxaoctanediamine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biotinyl-3,6-dioxaoctanediamine is a versatile biotinylating reagent that has become an indispensable tool in modern biochemical and pharmaceutical research. Its unique structure, which combines the high-affinity biotin moiety with a hydrophilic polyethylene glycol (PEG) spacer and a reactive terminal amine, enables a wide array of applications. The PEG linker enhances aqueous solubility and minimizes steric hindrance, while the terminal amine provides a convenient handle for covalent conjugation to a variety of molecules.[1][2][3] This guide provides a comprehensive overview of its core applications, including its use in affinity-based purification, targeted drug delivery, the development of advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), and the synthesis of chemical probes for target discovery. Detailed protocols, quantitative data, and workflow diagrams are presented to facilitate its practical implementation in the laboratory.

Physicochemical Properties and Structure

Biotinyl-3,6-dioxaoctanediamine, also known as Biotin-DADOO or Amine-PEO2-Biotin, is characterized by its trifunctional architecture: a biotin head group, a diamine linker containing a two-unit PEG chain, and a terminal primary amine.[4] This structure is fundamental to its utility in bioconjugation.

PropertyValueSource(s)
Synonyms This compound, EZ-Link Amine-PEO2-Biotin, Biotin-DOOA[4]
CAS Number 138529-46-1[4]
Molecular Formula C₁₆H₃₀N₄O₄S
Molecular Weight 374.50 g/mol (as free base)
Solubility Soluble in DMSO and Water. ≥ 2.5 mg/mL in various formulations.[4][5]
Form Powder
Storage Temperature 2-8°C or -20°C for long-term storage[4]

Table 1: Summary of key physicochemical properties of Biotinyl-3,6-dioxaoctanediamine.

FormulationSolubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.68 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.68 mM)
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.68 mM)

Table 2: Reported solubility of this compound in common laboratory formulations.[4]

Core Applications in Research

The versatility of Biotinyl-3,6-dioxaoctanediamine stems from its ability to easily attach the powerful biotin tag to molecules of interest. This enables researchers to leverage the biotin-avidin interaction, one of the strongest known non-covalent bonds, for detection, purification, and targeting.[][7]

Biotinylation and Affinity-Based Assays

A primary application is the biotinylation of biomolecules such as proteins, nucleic acids, and small-molecule drugs.[8][9] The terminal amine of Biotinyl-3,6-dioxaoctanediamine can be readily coupled to carboxylic acids, activated esters, or other reactive groups on a target molecule.

This modification is central to affinity pull-down assays, which are used to identify and study molecular interactions.[1][10] In this technique, a biotinylated "bait" molecule (e.g., a DNA oligonucleotide, RNA transcript, or small-molecule inhibitor) is incubated with a complex biological sample, such as a cell lysate.[10][11] Any proteins or other molecules that bind to the bait are "pulled down" from the lysate using streptavidin-coated beads and can subsequently be identified by methods like Western blotting or mass spectrometry.[10]

G cluster_workflow Affinity Pull-Down Workflow Biotinylation Biotinylate Bait Molecule (e.g., RNA, DNA, Drug) Incubation Incubate with Cell Lysate Biotinylation->Incubation Capture Add Streptavidin Beads to Capture Complex Incubation->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elution Elute Bound Proteins Wash->Elution Analysis Analyze by Western Blot or Mass Spectrometry Elution->Analysis

Figure 1: Workflow for an affinity pull-down assay using a biotinylated probe.
Targeted Drug Delivery and Nanotechnology

Biotinyl-3,6-dioxaoctanediamine is frequently used for the surface functionalization of nanoparticles and other drug delivery vehicles.[8][12] By conjugating the linker to the surface of carriers like polymeric nanoparticles (e.g., PLGA), liposomes, or micelles, these systems can be targeted to cells that overexpress biotin receptors or transporters, a common feature of many cancer cells.[8][13][14] This targeted approach aims to increase the concentration of therapeutic agents at the disease site, enhancing efficacy while minimizing off-target toxicity.[15]

A notable study demonstrated the functionalization of PLGA nanoparticles with a biotin-PEG-amine conjugate.[16] The resulting nanoparticles showed specific binding to avidin-coated surfaces and differential uptake in various cell lines, confirming the successful surface modification and targeting capability.[16]

ParameterReported ValueReference
Nanoparticle MaterialPoly(D,L-lactide-co-glycolide) (PLGA)[16]
Nanoparticle Size~210 nm[16]
Surface Biotin Density850 pmol per mg of polymer[16]
Biotin Molecules per NP~2650[16]

Table 3: Quantitative data from a study on the surface functionalization of PLGA nanoparticles with a biotin-PEG-amine linker.[16]

G cluster_workflow Nanoparticle Targeting Workflow NP Drug-Loaded Nanoparticle (NP) Functionalize Surface Functionalization with Biotinyl-3,6-dioxaoctanediamine NP->Functionalize TargetedNP Biotin-Targeted NP Functionalize->TargetedNP Binding Specific Binding to Cell Surface Receptors TargetedNP->Binding Cell Cancer Cell with Biotin Receptors Binding->Cell Internalization Receptor-Mediated Endocytosis Binding->Internalization Release Intracellular Drug Release Internalization->Release

Figure 2: Process of nanoparticle functionalization and targeted drug delivery.
Role in Advanced Therapeutic Modalities

ADCs are a class of targeted therapeutics that link a potent cytotoxic drug to a monoclonal antibody via a chemical linker.[17][18] While Biotinyl-3,6-dioxaoctanediamine is not typically the final linker in a clinical ADC, biotinylation reagents are invaluable during the development and purification stages.[] Antibodies can be biotinylated to facilitate their isolation and characterization. Furthermore, the principles of using a hydrophilic PEG spacer, as found in Biotinyl-3,6-dioxaoctanediamine, are directly applicable to the design of sophisticated ADC linkers that improve solubility and pharmacokinetic properties.[19][20]

PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[21] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a flexible linker. The properties of Biotinyl-3,6-dioxaoctanediamine—hydrophilicity, defined length, and terminal reactive groups—make it an excellent model for the type of linker required in PROTAC design. It provides the necessary spacing and solubility to facilitate the formation of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), which precedes ubiquitination and subsequent degradation by the proteasome.[22]

G cluster_pathway PROTAC Mechanism of Action POI Protein of Interest (Target) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary recruits Ub Ubiquitination of POI Ternary->Ub Proteasome Proteasomal Degradation Ub->Proteasome

Figure 3: Simplified signaling pathway for PROTAC-mediated protein degradation.
Development of Chemical and Covalent Probes

Biotinyl-3,6-dioxaoctanediamine serves as a critical component in the synthesis of chemical probes for target identification and validation. A small molecule with known biological activity but an unknown target can be derivatized with the biotin linker.[9] This "biotinylated probe" can then be used in affinity pull-down experiments to isolate its binding partners from a cell lysate, thereby identifying its molecular target(s).[23][24] This approach, often part of activity-based protein profiling (ABPP), is a powerful tool in chemical biology and early-stage drug discovery.[25]

Experimental Protocols

The following are generalized protocols for key applications of Biotinyl-3,6-dioxaoctanediamine. Researchers should optimize conditions for their specific molecules and systems.

Protocol: General Amide Bond Formation for Biotinylation

This protocol describes the conjugation of Biotinyl-3,6-dioxaoctanediamine to a molecule containing a carboxylic acid using HATU as a coupling agent.

Materials:

  • Molecule with a carboxylic acid group (-COOH)

  • Biotinyl-3,6-dioxaoctanediamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Dissolve the carboxylic acid-containing molecule (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of Biotinyl-3,6-dioxaoctanediamine (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring progress by LC-MS or TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting biotinylated conjugate using flash column chromatography or preparative HPLC.

Protocol: Biotinylated RNA/DNA Pull-Down Assay

This protocol outlines the steps for identifying proteins that bind to a specific biotinylated nucleic acid sequence.[10]

Materials:

  • 5'-Biotinylated RNA or DNA probe (2 µg / 200 pmol)

  • Cell Lysate (e.g., 500 µg of whole-cell extract)

  • Streptavidin-conjugated agarose or magnetic beads (20-30 µL of slurry)

  • Binding Buffer (e.g., buffer containing HEPES, KCl, MgCl₂, DTT, and protease inhibitors)

  • Wash Buffer (Binding buffer with a specific salt concentration)

  • Elution Buffer (e.g., SDS-PAGE loading buffer)

Procedure:

  • Binding: Incubate the biotinylated probe with the cell lysate in a total volume of 200-500 µL of binding buffer. Rotate at room temperature for 1 hour.

  • Bead Preparation: While the binding reaction proceeds, wash the streptavidin beads three times with binding buffer to equilibrate them.

  • Capture: Add the pre-washed streptavidin beads to the binding reaction mixture. Incubate with rotation for another 1 hour at room temperature.

  • Washing: Pellet the beads by centrifugation (for agarose) or using a magnetic stand. Discard the supernatant. Wash the beads 3-5 times with 1 mL of wash buffer to remove non-specifically bound proteins.

  • Elution: After the final wash, remove all supernatant. Add 30-50 µL of 1X SDS-PAGE loading buffer to the beads and boil at 95-100°C for 5-10 minutes to elute the captured proteins.

  • Analysis: Centrifuge the sample and load the supernatant onto an SDS-PAGE gel for separation. Analyze the proteins by Western blotting with an antibody against a suspected binding partner or by silver/Coomassie staining for subsequent mass spectrometry analysis.

Conclusion and Future Outlook

Biotinyl-3,6-dioxaoctanediamine is a powerful and enabling chemical tool. Its well-defined structure, combining the robust biotin handle with a solubilizing PEG spacer and a reactive amine, provides researchers with a reliable method for conjugating, detecting, purifying, and targeting a vast range of molecules. Its applications are central to fundamental research in molecular biology, such as mapping protein-nucleic acid interactions, and are equally critical in translational science for developing next-generation nanomedicines and therapeutic modalities. As the fields of targeted protein degradation and precision drug delivery continue to evolve, the demand for versatile, high-purity linkers like Biotinyl-3,6-dioxaoctanediamine is expected to grow, solidifying its role as a cornerstone reagent in the modern life sciences laboratory.

References

The PEO Spacer in Biotin-DADOO: A Technical Deep Dive for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of Biotin-DADOO, with a specific focus on the role and characteristics of its polyethylene oxide (PEO) spacer. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural, chemical, and functional properties of this compound and its utility in various biotechnological applications.

Introduction to this compound and its PEO Spacer

This compound, also known as Biotin-PEG2-amine or (+)-biotinyl-3,6-dioxaoctanediamine, is a versatile biotinylation reagent widely employed for the labeling of proteins, nucleic acids, and other molecules.[1][2][3] Its structure features a biotin moiety, a primary amine for conjugation, and a central PEO spacer. The PEO spacer, in this case, a diethylene glycol unit, is a key determinant of the reagent's performance, offering enhanced hydrophilicity and flexibility.[3][4][5]

The PEO spacer arm in this compound has a length of 20.4 angstroms (Å).[3][4][6] This spacer physically separates the biotin molecule from the conjugated biomolecule, which is crucial for minimizing steric hindrance and ensuring efficient binding of the biotin to avidin or streptavidin.[7][8] The hydrophilic nature of the PEO chain also improves the water solubility of the biotinylated molecule, reducing aggregation and improving performance in aqueous buffers.[4][5]

Quantitative Data and Comparative Analysis

The choice of spacer arm length in a biotinylation reagent can significantly impact the outcome of an experiment. Below is a comparative table of this compound (PEG2) and other commonly used biotinylation reagents with varying PEO spacer lengths.

Reagent NameCommon Synonym(s)PEO UnitsSpacer Arm Length (Å)Molecular Weight ( g/mol )Key Features
This compound Biotin-PEG2-Amine, EZ-Link Amine-PEO2-Biotin220.4374.50Water-soluble, amine-reactive for conjugation to carboxyl groups.[3][4][5]
Biotin-PEG3-AmineEZ-Link Amine-PEG3-Biotin322.9418.55Increased spacer length for potentially greater reduction of steric hindrance.[4]
Biotin-PEG4-AmineEZ-Link Amine-PEG4-Biotin429.0588.67Further increased hydrophilicity and spacer length.[9][10]
Biotin-PEG11-AmineEZ-Link Amine-PEG11-Biotin1153.2770.97Significantly longer spacer for applications requiring maximal separation.[4]
NHS-PEG12-BiotinEZ-Link NHS-PEG12-Biotin1256.0941.09NHS ester for direct reaction with primary amines.[11]

Experimental Protocols

The primary amine group of this compound allows for its conjugation to carboxyl groups using the carbodiimide crosslinker EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[2][4] This makes it a valuable tool for labeling proteins at their C-termini or on aspartate and glutamate residues.

General Protocol for Protein Biotinylation using this compound and EDC

This protocol provides a general guideline for the biotinylation of a protein in solution. Optimal conditions may vary depending on the specific protein and application.

Materials:

  • Protein to be biotinylated

  • This compound (Biotin-PEG2-Amine)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein to be biotinylated in MES buffer to a final concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris, glycine) or carboxyl groups (e.g., acetate, citrate) should be avoided as they will interfere with the reaction.[4]

  • This compound Preparation: Immediately before use, prepare a 10 mM solution of this compound in an organic solvent like DMSO or DMF, or directly in water as it is water-soluble.[3][12]

  • Reaction Mixture: Add a 20- to 100-fold molar excess of the this compound solution to the protein solution.[4][12]

  • EDC Addition: Immediately before use, prepare a 100 mM solution of EDC in MES Buffer. Add a 5- to 20-fold molar excess of EDC to the reaction mixture.[4]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or on ice for two hours.[4][12]

  • Purification: Remove excess, non-reacted this compound and EDC byproducts using a desalting column or dialysis.[12]

Cell Surface Protein Biotinylation

This method is used to selectively label proteins on the exterior of a cell.

Materials:

  • Cultured cells

  • Ice-cold PBS (Phosphate Buffered Saline)

  • Sulfo-NHS-SS-Biotin (or a similar membrane-impermeable biotinylation reagent)

  • Quenching solution (e.g., 50 mM glycine in PBS)

  • Lysis buffer

Procedure:

  • Cell Preparation: Wash cultured cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.[13]

  • Biotinylation: Incubate the cells with a solution of a membrane-impermeable biotinylation reagent, such as Sulfo-NHS-SS-Biotin, in ice-cold PBS for 30 minutes at 4°C on a rocking platform.[13][14]

  • Quenching: Discard the biotinylation solution and quench the reaction by adding an ice-cold quenching solution for 10 minutes at 4°C.[13]

  • Cell Lysis: Wash the cells again with ice-cold PBS and then lyse the cells using an appropriate lysis buffer to extract the biotinylated proteins.

  • Purification: The biotinylated proteins can then be purified using streptavidin-agarose beads.[14]

Affinity Purification of Biotinylated Proteins

This protocol describes the capture of biotinylated proteins using streptavidin-conjugated beads.

Materials:

  • Cell lysate containing biotinylated proteins

  • Streptavidin-conjugated agarose or magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., high salt buffer, or buffer containing free biotin)

Procedure:

  • Bead Preparation: Wash the streptavidin beads with Binding/Wash Buffer to remove any storage solution.[15]

  • Binding: Add the cell lysate to the prepared beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin.[16]

  • Washing: Pellet the beads by centrifugation and wash them three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.[16]

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer. The strong interaction between biotin and streptavidin often requires denaturing conditions for elution, although elution with a high concentration of free biotin is a milder alternative.[15][16]

Visualizing a Key Biological Pathway and Experimental Workflow

Biotin-Dependent Carboxylase Reaction Mechanism

Biotin serves as a covalently bound coenzyme for carboxylase enzymes, which are crucial in various metabolic pathways. The reaction mechanism involves two main steps that occur at distinct active sites of the enzyme.

Biotin_Carboxylase_Mechanism cluster_BC Biotin Carboxylase (BC) Domain cluster_CT Carboxyltransferase (CT) Domain ATP ATP Carboxyphosphate Carboxyphosphate ATP->Carboxyphosphate Bicarbonate Bicarbonate Bicarbonate (HCO3-) ADP_Pi ADP + Pi Carboxyphosphate->ADP_Pi CO2 CO2 Carboxyphosphate->CO2 Spontaneous decarboxylation Carboxybiotin Enzyme-Carboxybiotin Biotin Enzyme-Biotin Biotin->Carboxybiotin CO2 Carboxybiotin_CT Enzyme-Carboxybiotin Carboxybiotin->Carboxybiotin_CT Swinging Arm Translocation Substrate Substrate (e.g., Pyruvate) Carboxylated_Substrate Carboxylated Substrate (e.g., Oxaloacetate) Carboxybiotin_CT->Carboxylated_Substrate Substrate Biotin_CT Enzyme-Biotin Carboxybiotin_CT->Biotin_CT Biotin_CT->Biotin Swinging Arm Returns

Caption: Mechanism of biotin-dependent carboxylases.

General Workflow for Protein Biotinylation and Affinity Purification

The following diagram illustrates a typical experimental workflow for labeling a target protein with this compound and subsequently purifying it.

Biotinylation_Purification_Workflow start Start: Target Protein in Solution biotinylation Protein Biotinylation (this compound + EDC) start->biotinylation purification Removal of Excess Reagents (Desalting/Dialysis) biotinylation->purification biotinylated_protein Purified Biotinylated Protein purification->biotinylated_protein affinity_capture Affinity Capture (Streptavidin Beads) biotinylated_protein->affinity_capture washing Wash Steps (Remove non-specific binders) affinity_capture->washing elution Elution washing->elution analysis Downstream Analysis (e.g., Western Blot, MS) elution->analysis end End analysis->end

Caption: Experimental workflow for protein biotinylation.

Conclusion

This compound, with its defined PEO spacer, offers a balance of hydrophilicity, flexibility, and length that is advantageous for a multitude of research applications. Understanding the properties of the PEO spacer allows researchers to make informed decisions when selecting a biotinylation reagent, ultimately leading to more robust and reproducible experimental outcomes. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in the laboratory.

References

Biotin-DADOO (CAS 138529-46-1): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-DADOO, also known as Biotinyl-3,6-dioxaoctanediamine, is a versatile, amine-reactive biotinylating reagent.[1][2][3] Its structure incorporates a biotin moiety, essential for high-affinity binding to streptavidin and avidin, and a hydrophilic polyethylene glycol (PEG) spacer arm (PEO2).[2][4] This spacer arm enhances the water solubility of the molecule and the biotinylated target, and its length helps to minimize steric hindrance when the biotinylated molecule interacts with streptavidin. The terminal primary amine group allows for its conjugation to various molecules and surfaces. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, key applications, and representative experimental protocols.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point of 109-110°C.[5] It is characterized by its high purity, typically ≥98%.[1][5] The key properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 138529-46-1[1][2][6]
Molecular Formula C16H30N4O4S[1][4]
Molecular Weight 374.51 g/mol [1]
Purity ≥98%[1][5]
Physical Form Solid[5]
Melting Point 109-110 °C[5]
Boiling Point 689.4 ± 55.0 °C at 760 mmHg[5]
Storage Temperature 4°C[1][5]
Long-term Storage (Stock Solution) -20°C (1 year) or -80°C (2 years)[3]
Synonyms Biotinyl-3,6-dioxaoctanediamine, EZ-Link Amine-PEO2-Biotin, Biotin-PEG2-amine[1][2][3][4]

Applications in Research and Drug Development

This compound serves as a crucial tool in a variety of life science research and drug development applications. Its primary function is as a biotinylating reagent, enabling the attachment of a biotin label to proteins, nucleic acids, and other molecules.[3]

Key Applications Include:

  • Synthesis of Biotinylated Conjugates: this compound is used to synthesize biotin-estradiol conjugates for the development of enzyme immunoassays to determine plasma estradiol concentrations.[3] It can also be conjugated to other small molecules for various research purposes.

  • Protein and Cell Surface Labeling: The amine-reactive nature of other biotinylating reagents with similar functionalities allows for the labeling of proteins and cell surface molecules that have exposed primary amines (e.g., lysine residues). This is a fundamental technique for studying protein localization, trafficking, and interactions.

  • Affinity Chromatography and Pull-Down Assays: Biotinylated molecules can be used as bait to capture and purify interacting partners from complex biological samples. The high-affinity interaction between biotin and immobilized streptavidin or avidin forms the basis of these powerful purification techniques.

  • Drug Target Identification: By biotinylating a drug candidate, researchers can perform affinity-based pull-down experiments to identify its cellular binding partners, a critical step in understanding a drug's mechanism of action.

Experimental Protocols

While specific protocols will vary depending on the application, the following provides a generalized workflow for protein biotinylation and a subsequent pull-down assay, common uses for amine-reactive biotinylating reagents like this compound.

General Protein Biotinylation Workflow

This workflow outlines the basic steps for labeling a purified protein with an amine-reactive biotinylating reagent.

Protein_Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product p_prep Prepare Protein Solution in Amine-Free Buffer (e.g., PBS) mix Mix Protein and This compound Solutions p_prep->mix b_prep Prepare this compound Stock Solution (e.g., in DMSO) b_prep->mix incubate Incubate (e.g., 1-2 hours at Room Temperature) mix->incubate purify Remove Excess Biotin (e.g., Dialysis, Gel Filtration) incubate->purify final_product Biotinylated Protein purify->final_product

Caption: General workflow for protein biotinylation.

Pull-Down Assay to Identify Protein Interactions

This diagram illustrates a typical pull-down assay using a biotinylated "bait" protein to identify its "prey" interaction partners.

Pull_Down_Assay_Workflow cluster_binding Binding cluster_capture Capture cluster_wash Washing cluster_elution Elution & Analysis bait Biotinylated 'Bait' Protein incubate_lysate Incubate Bait with Lysate bait->incubate_lysate prey Cell Lysate ('Prey' Proteins) prey->incubate_lysate capture_complex Capture Biotin-Bait-Prey Complex on Beads incubate_lysate->capture_complex beads Streptavidin-Coated Beads beads->capture_complex wash Wash Beads to Remove Non-Specific Binders capture_complex->wash elute Elute Prey Proteins wash->elute analysis Analyze by SDS-PAGE, Mass Spectrometry, etc. elute->analysis

Caption: Workflow of a pull-down assay.

Signaling Pathways and Logical Relationships

While this compound is a tool used to study various cellular processes, it does not inherently participate in a specific signaling pathway. Instead, it is employed to elucidate these pathways. For example, a biotinylated ligand can be used to identify its cell surface receptor, which is the first step in a signaling cascade. The general logical relationship for using this compound in such studies is depicted below.

Signaling_Pathway_Investigation cluster_tool Tool Generation cluster_application Application cluster_analysis Analysis cluster_outcome Outcome biotin_dadoo This compound conjugation Conjugation biotin_dadoo->conjugation molecule_x Molecule of Interest (X) molecule_x->conjugation biotin_x Biotin-X Conjugate conjugation->biotin_x interaction Interaction with Target(s) biotin_x->interaction cell_system Cellular System cell_system->interaction pull_down Affinity Pull-Down interaction->pull_down identification Target Identification (e.g., Mass Spec) pull_down->identification pathway_elucidation Elucidation of Signaling Pathway identification->pathway_elucidation

Caption: Using this compound to study signaling.

Conclusion

This compound (CAS 138529-46-1) is a valuable chemical tool for researchers, scientists, and drug development professionals. Its well-defined chemical properties, including a hydrophilic spacer arm and a reactive primary amine, make it suitable for a wide range of biotinylation applications. From creating diagnostic reagents to identifying novel drug targets, the ability to specifically and efficiently label molecules of interest with biotin is a cornerstone of modern molecular and cellular biology research. The provided workflows offer a foundational understanding of how this reagent can be implemented in the laboratory to achieve these goals.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a cornerstone of innovation. EZ-Link Amine-PEO2-Biotin is a versatile biotinylation reagent designed for this purpose, enabling the attachment of a biotin label to carboxyl-containing molecules through its terminal primary amine. This guide provides a comprehensive overview of its technical specifications, applications, and detailed protocols for its use.

Core Product Specifications

EZ-Link Amine-PEO2-Biotin, also marketed as EZ-Link Amine-PEG2-Biotin, is a water-soluble compound featuring a biotin moiety, a polyethylene glycol (PEG) spacer arm, and a terminal primary amine.[1] The hydrophilic PEG spacer enhances the solubility of the labeled molecule and minimizes steric hindrance during binding to avidin or streptavidin.[1][2]

PropertyValueReference
Product Name EZ-Link Amine-PEO2-Biotin[1]
Alternative Name (+)-biotinyl-3,6-dioxaoctanediamine[2]
Catalog Number PI21346[1]
Molecular Weight 374.50 g/mol [2]
Spacer Arm Length 20.4 Å[1][2]
Reactive Moiety Primary Amine (-NH2)[1]
Target Moiety Carboxyl groups (-COOH), 5' phosphates[1][3]
Solubility > 25 mg/mL in water or buffer[2]
Cell Permeability Cell-Impermeant[1]
Storage Store at 4°C[2]

Chemical Reaction and Mechanism

The primary application of EZ-Link Amine-PEO2-Biotin involves its conjugation to carboxyl groups using a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC activates carboxyl groups, making them susceptible to nucleophilic attack by the primary amine of the Amine-PEO2-Biotin, resulting in a stable amide bond.

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Molecule Molecule with Carboxyl Group (R-COOH) Activation Activation of Carboxyl Group Molecule->Activation + EDC EDC EDC (Carbodiimide Crosslinker) EDC->Activation Biotin EZ-Link Amine-PEO2-Biotin (H2N-PEO2-Biotin) Coupling Nucleophilic Attack by Amine Biotin->Coupling Activation->Coupling + Amine-PEO2-Biotin Biotinylated_Molecule Biotinylated Molecule (R-CO-NH-PEO2-Biotin) Coupling->Biotinylated_Molecule EDC_byproduct EDC Byproduct Coupling->EDC_byproduct

Caption: Chemical reaction pathway for biotinylation using EZ-Link Amine-PEO2-Biotin and EDC.

Experimental Protocols

A typical application for EZ-Link Amine-PEO2-Biotin is the biotinylation of proteins, such as Bovine Serum Albumin (BSA). The following protocol is a general guideline and may require optimization for specific applications.[2]

Materials
  • Protein to be labeled (e.g., BSA)

  • EZ-Link Amine-PEO2-Biotin

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Desalting column or dialysis unit for purification

Procedure for Protein Biotinylation
  • Protein Preparation: Dissolve the protein (e.g., 2 mg of BSA) in 0.5-1 mL of MES buffer.[2]

  • Biotin Reagent Addition: Prepare a solution of EZ-Link Amine-PEO2-Biotin. Add a sufficient volume to the protein solution to achieve a significant molar excess (e.g., 100-fold) of the biotinylation reagent over the protein.[2]

  • EDC Preparation and Addition: Immediately before use, prepare a 100 mM solution of EDC in MES Buffer. Add a limiting amount of the EDC solution (e.g., 5- to 20-fold molar excess over the protein) to the protein-biotin mixture.[2]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring or mixing.[2]

  • Purification: Remove non-reacted biotinylation reagent and EDC by-products using a desalting column or dialysis.[2]

To minimize protein polymerization, which can occur if the protein has both carboxyl and primary amine groups, it is crucial to use a large molar excess of Amine-PEO2-Biotin and a limiting amount of EDC.[2]

G Start Start Dissolve_Protein Dissolve Protein in MES Buffer Start->Dissolve_Protein Add_Biotin Add EZ-Link Amine-PEO2-Biotin Dissolve_Protein->Add_Biotin Add_EDC Add EDC Solution Add_Biotin->Add_EDC Incubate Incubate at Room Temperature for 2 hours Add_EDC->Incubate Purify Purify via Desalting or Dialysis Incubate->Purify End End Purify->End

Caption: Experimental workflow for protein biotinylation.

Applications in Research and Drug Development

The ability to biotinylate molecules containing carboxyl groups opens up a wide range of applications in various scientific disciplines.

  • Immunoassays: Biotinylated proteins can be used in ELISA, Western blotting, and immunohistochemistry for detection and quantification.

  • Affinity Chromatography: Biotin-labeled molecules can be purified from complex mixtures using avidin or streptavidin-conjugated resins.

  • Drug Delivery: Biotinylation of drug carriers or nanoparticles can facilitate targeted delivery to cells expressing biotin receptors.

  • Surface Immobilization: Molecules can be biotinylated for immobilization onto streptavidin-coated surfaces in applications such as biosensors and microarrays.

Troubleshooting and Considerations

  • Buffer Choice: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxyls (e.g., acetate, citrate) as they will compete with the reaction.[2] Phosphate buffers can be used but may result in lower conjugation efficiency.[2]

  • Reagent Molar Ratios: The ratio of Amine-PEO2-Biotin and EDC to the target molecule should be optimized to achieve the desired degree of labeling while minimizing potential side reactions like protein polymerization.[2]

  • Hydrolysis: EDC is susceptible to hydrolysis in aqueous solutions. Therefore, it should be prepared fresh and used immediately. A portion of the EDC-activated carboxyl groups will hydrolyze before reacting with an amine.[2]

By understanding the technical details and following the outlined protocols, researchers can effectively utilize EZ-Link Amine-PEO2-Biotin for their specific biotinylation needs, advancing their research and development efforts.

References

Methodological & Application

Biotin-DADOO Protein Labeling via Primary Amines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous applications in protein detection, purification, and functional analysis. This document provides detailed application notes and protocols for the labeling of proteins at primary amines using an amine-reactive derivative of Biotin-DADOO (Biotinyl-3,6-Dioxaoctanediamine).

The this compound reagent features a hydrophilic spacer arm composed of 3,6-dioxaoctanediamine. This spacer arm is advantageous for several reasons. Its length helps to minimize steric hindrance between the biotin molecule and the labeled protein, ensuring efficient binding of streptavidin or its derivatives. Furthermore, the hydrophilic nature of the polyethylene glycol (PEG)-like spacer can help to reduce non-specific hydrophobic interactions and may decrease the aggregation of the labeled protein.

This protocol focuses on the use of an N-hydroxysuccinimide (NHS) ester of this compound, which specifically reacts with primary amines (the N-terminus of a polypeptide chain and the epsilon-amino group of lysine residues) to form stable amide bonds.

Chemical Reaction

The fundamental reaction involves the acylation of a primary amine on the protein by the NHS ester of this compound. The NHS group is an excellent leaving group, facilitating the formation of a stable amide bond between the protein and the biotinylating reagent.

This compound-NHS Reaction with Primary Amine Biotin_DADOO_NHS This compound-NHS Ester Intermediate Tetrahedral Intermediate Biotin_DADOO_NHS->Intermediate + Protein_NH2 Protein with Primary Amine (e.g., Lysine) Protein_NH2->Intermediate Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) Intermediate->Biotinylated_Protein - NHS NHS N-hydroxysuccinimide (byproduct) Intermediate->NHS

Caption: Reaction of this compound-NHS with a primary amine on a protein.

Quantitative Data Summary

The degree of biotinylation can be controlled by adjusting the molar ratio of the this compound-NHS reagent to the protein. The optimal ratio is dependent on the protein's concentration and the number of available primary amines. Over-biotinylation can lead to protein precipitation or loss of function, while under-labeling may result in insufficient signal in downstream applications.

Table 1: Recommended Molar Excess of this compound-NHS for Protein Labeling

Protein ConcentrationMolar Excess of this compound-NHS (Biotin:Protein)Expected Degree of Labeling (Biotin/Protein)
1-2 mg/mL20-50 fold1-4
2-5 mg/mL15-30 fold3-6
5-10 mg/mL10-20 fold4-8

Note: This table provides general guidelines. The optimal molar excess should be determined empirically for each specific protein and application.

Table 2: Example of Biotinylation Efficiency at Different Molar Ratios for a Model IgG

Molar Coupling Ratio (Biotin:IgG)Resulting Moles of Biotin per Mole of IgG
5:12.5
10:14.8
20:18.2
40:112.5

Experimental Protocols

Protocol 1: this compound-NHS Labeling of a Purified Protein

This protocol describes the general procedure for biotinylating a purified protein solution.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the labeling reaction and must be removed by dialysis or buffer exchange.

  • This compound-NHS Reagent Preparation:

    • Immediately before use, dissolve the this compound-NHS ester in DMF or DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution. Note: The NHS-ester is moisture-sensitive; do not prepare stock solutions for long-term storage.

  • Biotinylation Reaction:

    • Calculate the required volume of the this compound-NHS solution based on the desired molar excess (refer to Table 1).

    • While gently vortexing the protein solution, slowly add the dissolved this compound-NHS reagent.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours on ice.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. This will consume any unreacted this compound-NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Biotinylated Protein:

    • Remove the unreacted biotin and quenching buffer by buffer exchange using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

  • Quantification of Biotinylation (Optional but Recommended):

    • Determine the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a fluorescent-based biotin quantification kit.

Protocol 2: Biotin Pull-Down Assay for Protein-Protein Interaction Studies

This protocol outlines the use of a biotinylated "bait" protein to capture interacting "prey" proteins from a cell lysate.

Biotin Pull-Down Assay Workflow cluster_0 Preparation cluster_1 Incubation & Capture cluster_2 Washing & Elution cluster_3 Analysis Biotin_Bait Biotinylated Bait Protein Incubate Incubate Bait with Lysate Biotin_Bait->Incubate Cell_Lysate Cell Lysate (contains Prey protein) Cell_Lysate->Incubate Streptavidin_Beads Streptavidin-coated Beads Incubate->Streptavidin_Beads Capture Capture Biotin-Bait-Prey Complex Streptavidin_Beads->Capture Wash Wash Beads (remove non-specific binders) Capture->Wash Elute Elute Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Western_Blot Western Blot / Mass Spectrometry SDS_PAGE->Western_Blot

Caption: Workflow for a biotin-based pull-down assay.

Materials:

  • Biotinylated "bait" protein (prepared as in Protocol 1)

  • Cell lysate containing potential interacting "prey" proteins

  • Streptavidin-conjugated magnetic or agarose beads

  • Lysis buffer (e.g., RIPA buffer)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer or high concentration of free biotin)

Procedure:

  • Bead Preparation:

    • Wash the streptavidin beads with wash buffer according to the manufacturer's instructions to remove any preservatives.

  • Binding of Bait Protein to Beads:

    • Incubate the washed beads with the biotinylated bait protein for 30-60 minutes at room temperature with gentle rotation to allow for efficient binding.

  • Blocking (Optional):

    • Wash the bait-bound beads with wash buffer to remove any unbound bait protein.

    • Incubate the beads with a blocking agent (e.g., BSA) to minimize non-specific binding of prey proteins.

  • Incubation with Cell Lysate:

    • Add the cell lysate to the bait-bound beads.

    • Incubate for 1-4 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

  • Washing:

    • Pellet the beads (by centrifugation or using a magnetic stand) and discard the supernatant.

    • Wash the beads extensively with wash buffer (3-5 times) to remove non-specifically bound proteins.

  • Elution:

    • Elute the captured proteins from the beads using an appropriate elution buffer. For analysis by SDS-PAGE, boiling in SDS-PAGE sample buffer is common.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, Western blotting with an antibody against the suspected prey protein, or by mass spectrometry for the identification of unknown interacting partners.

Troubleshooting

IssuePossible CauseSolution
Low Labeling Efficiency Presence of primary amines in the protein buffer.Dialyze the protein against an amine-free buffer (e.g., PBS).
Inactive this compound-NHS reagent.Use fresh reagent; ensure it is stored properly and protected from moisture.
Low protein concentration.Concentrate the protein to at least 1 mg/mL.
Protein Precipitation Over-biotinylation.Reduce the molar excess of the this compound-NHS reagent.
Protein instability under reaction conditions.Perform the reaction on ice; reduce the reaction time.
High Background in Pull-Down Insufficient washing.Increase the number of wash steps and the stringency of the wash buffer.
Non-specific binding to beads.Pre-clear the lysate with unconjugated beads; include a blocking step.

Conclusion

The use of this compound-NHS ester for the labeling of primary amines on proteins is a robust and versatile technique. The hydrophilic and extended spacer arm of the DADOO moiety provides significant advantages in reducing steric hindrance and non-specific interactions. By carefully controlling the reaction conditions and molar ratios, researchers can achieve efficient and specific biotinylation for a wide array of downstream applications, from protein detection to the elucidation of complex protein-protein interaction networks.

Application Notes and Protocols for Biotin-DADOO Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research. The exceptionally strong and specific non-covalent interaction between biotin (Vitamin H) and avidin or streptavidin (Kd ≈ 10-15 M) forms the basis for numerous applications in detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules. Biotin-DADOO, also known as Biotinyl-3,6-dioxaoctanediamine or EZ-Link™ Amine-PEO2-Biotin, is a versatile biotinylating reagent featuring a primary amine group and a hydrophilic polyethylene glycol (PEG) spacer arm.

The primary amine of this compound allows for its conjugation to various functional groups on target molecules. A common strategy involves the activation of carboxyl groups on a protein with a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to facilitate the formation of a stable amide bond with the amine of this compound. Alternatively, the amine group of this compound can be reacted with an N-hydroxysuccinimide (NHS) ester to create an amine-reactive compound for subsequent conjugation to primary amines on a target protein. The PEG spacer arm enhances the water solubility of the resulting conjugate and minimizes steric hindrance, thereby preserving the biological activity of the labeled molecule and improving the accessibility of the biotin moiety for binding to avidin or streptavidin.

These application notes provide detailed protocols for the conjugation of this compound to proteins, methods for quantifying the degree of biotinylation, and examples of downstream applications.

Chemical Structure and Properties of this compound

PropertyValue
Synonyms Biotinyl-3,6-dioxaoctanediamine, EZ-Link Amine-PEO2-Biotin
Molecular Formula C₁₆H₃₀N₄O₄S
Molecular Weight 374.51 g/mol [1]
CAS Number 138529-46-1[1]
Reactive Group Primary Amine (-NH₂)
Spacer Arm Length 20.4 Å
Solubility Water-soluble

Experimental Protocols

Protocol 1: this compound Conjugation to Carboxyl Groups on Proteins using EDC

This protocol describes the conjugation of this compound to proteins containing accessible carboxyl groups (e.g., aspartic acid, glutamic acid residues, or the C-terminus) using the carbodiimide crosslinker EDC.

Materials:

  • Protein of interest

  • This compound (EZ-Link™ Amine-PEO2-Biotin)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or Hydroxylamine-HCl

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein to be labeled in Activation Buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of extraneous carboxyl and amine groups.

  • Reaction Mixture Preparation:

    • Dissolve this compound in Reaction Buffer to a final concentration of 10-50 mM.

    • Immediately before use, prepare a 100 mM solution of EDC in ultrapure water.

  • Activation of Carboxyl Groups:

    • Add a 5- to 20-fold molar excess of EDC to the protein solution.[2]

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Add a 20- to 100-fold molar excess of the this compound solution to the activated protein solution.[2] A large excess of the amine-containing biotin reagent helps to minimize protein-protein crosslinking.[2]

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Biotinylated Protein:

    • Remove excess, unreacted this compound and EDC byproducts by dialysis against PBS or by using a desalting column (e.g., Sephadex G-25).

Protocol 2: this compound Conjugation to Primary Amines on Proteins (via NHS ester activation)

This protocol involves a two-step process: first, the activation of this compound with an NHS ester, followed by the conjugation of the NHS-activated this compound to primary amines (e.g., lysine residues or the N-terminus) on the target protein.

Materials:

  • Protein of interest

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or similar NHS-ester activating agent

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide - DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column or dialysis cassette for purification

Procedure:

Step 1: Activation of this compound with NHS ester (Preparation of this compound-NHS)

This step should be performed in an anhydrous environment to prevent hydrolysis of the NHS ester.

  • Dissolve this compound and a molar equivalent of DSC in anhydrous DMF or DMSO.

  • Add a suitable base (e.g., triethylamine or diisopropylethylamine) to catalyze the reaction.

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • The resulting this compound-NHS ester can be used directly or purified, though direct use is common for immediate conjugation.

Step 2: Conjugation to Protein

  • Protein Preparation:

    • Dissolve the protein to be labeled in Reaction Buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine).[3]

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the freshly prepared this compound-NHS ester solution to the protein solution.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or overnight at 4°C with gentle mixing. The reaction is pH-dependent, with optimal reactivity at pH 7-9.[3]

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.

    • Incubate for 30 minutes at room temperature.[4]

  • Purification of the Biotinylated Protein:

    • Remove unreacted biotinylation reagent by dialysis against PBS or by using a desalting column.

Quantification of Biotinylation

Determining the degree of labeling (DOL), or the average number of biotin molecules per protein molecule, is crucial for ensuring reproducibility and optimizing downstream applications.

HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating biotin incorporation.[2] HABA dye binds to avidin, producing a distinct color that can be measured at 500 nm.[2] Biotin displaces the HABA from avidin, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.[2]

Quantitative Data: HABA Assay Parameters

ParameterValueReference
Wavelength of Measurement 500 nm[2]
Extinction Coefficient (ε) of HABA/Avidin 34,000 M⁻¹cm⁻¹[2]
Linear Range of Detection 2-16 µM of biotin[5]

Brief Protocol:

  • Remove all unconjugated biotin from the labeled protein sample.[2]

  • Prepare a HABA/Avidin solution.

  • Measure the absorbance of the HABA/Avidin solution at 500 nm.

  • Add the biotinylated protein sample to the HABA/Avidin solution and mix.

  • Measure the absorbance at 500 nm again after the reading stabilizes.[2]

  • Calculate the biotin concentration based on the change in absorbance.

Fluorescent Assays

Fluorescent-based assays offer higher sensitivity for biotin quantification.[1][6] These assays often utilize a fluorescently labeled avidin that is quenched by a HABA-like molecule.[1] When biotin displaces the quencher, an increase in fluorescence is observed, which is proportional to the biotin concentration.[1]

Downstream Applications

This compound conjugated proteins are valuable tools in a wide array of molecular biology techniques.

Enzyme-Linked Immunosorbent Assay (ELISA)

Biotinylated detection antibodies are commonly used in sandwich ELISAs to enhance signal amplification. The biotinylated antibody binds to the captured antigen, and a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) is then added for detection.[7][8] This avidin-biotin complex (ABC) method can significantly increase the sensitivity of the assay.[9]

Western Blotting

In Western blotting, a biotinylated primary or secondary antibody can be used to detect the protein of interest on a membrane.[7] Following incubation with the biotinylated antibody, a streptavidin-HRP conjugate is added, and the signal is developed using a chemiluminescent substrate.

Pull-Down Assays for Protein-Protein Interaction Studies

A biotinylated protein (bait) can be used to capture its interacting partners (prey) from a cell lysate. The bait protein is immobilized on streptavidin-coated beads, which are then incubated with the lysate. After washing away non-specific binders, the prey proteins are eluted and identified by mass spectrometry or Western blotting. This technique is a powerful tool for studying protein interaction networks.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis & Application p Protein Solution act Activate Protein (add EDC) p->act b This compound Solution conj Conjugate (add this compound) b->conj e EDC Solution e->act act->conj quench Quench Reaction conj->quench purify Remove Excess Reagents (Dialysis/Desalting) quench->purify quant Quantify Biotinylation (HABA/Fluorescent Assay) purify->quant app Downstream Applications (ELISA, WB, Pull-down) quant->app

Caption: Experimental workflow for this compound conjugation.

reaction_mechanism cluster_reactants Reactants cluster_products Products Protein Protein-COOH EDC EDC Biotin This compound-NH2 Conjugate Protein-CO-NH-DADOO-Biotin Biotin->Conjugate Forms Amide Bond

Caption: Reaction mechanism of this compound conjugation to carboxyl groups.

signaling_pathway_application cluster_cell Cell Membrane cluster_detection Detection Receptor Cell Surface Receptor BiotinAb This compound Conjugated Antibody Receptor->BiotinAb Antibody Binding Ligand Ligand Ligand->Receptor Binding Streptavidin Streptavidin-HRP BiotinAb->Streptavidin Biotin-Streptavidin Interaction Substrate Substrate Streptavidin->Substrate Enzymatic Reaction Signal Signal Substrate->Signal

Caption: Application of a this compound conjugated antibody in cell signaling detection.

References

Application Notes and Protocols for Biotin-DADOO Antibody and Enzyme Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the principles and methodologies for labeling antibodies and enzymes using a biotin derivative featuring a 1,8-diamino-3,6-dioxaoctane (DADOO) spacer arm. The DADOO linker provides a long, hydrophilic spacer that minimizes steric hindrance, thereby preserving the biological activity of the labeled molecule and improving its accessibility for detection with streptavidin or avidin conjugates. These protocols are designed for use in a variety of applications, including immunoassays, immunohistochemistry, affinity chromatography, and protein-protein interaction studies.[1][2]

Introduction to Biotin-DADOO Labeling

Biotinylation is the process of covalently attaching biotin to a molecule, such as a protein or nucleic acid. The extraordinary affinity of biotin for avidin and streptavidin (Ka = 1015 M-1) forms the basis of numerous detection and purification systems in biotechnology.[3] The choice of biotinylating reagent is critical for successful conjugation. Reagents incorporating a spacer arm, such as the DADOO linker, between the biotin molecule and its reactive group are often preferred. The DADOO spacer arm is a long, hydrophilic chain that extends the biotin moiety away from the surface of the labeled protein. This separation reduces the likelihood of steric hindrance, ensuring that the biotin is readily accessible for binding to avidin or streptavidin conjugates. This is particularly important when labeling large molecules like antibodies and enzymes, where the biotin tag might otherwise be buried within the protein structure.

Key Advantages of Using a DADOO Spacer Arm:

  • Reduced Steric Hindrance: The long spacer arm allows for more efficient binding of bulky avidin or streptavidin conjugates.[2]

  • Improved Solubility: The hydrophilic nature of the DADOO linker can help to maintain the solubility of the labeled protein.

  • Preservation of Biological Activity: By minimizing structural interference, the DADOO linker helps to preserve the antigen-binding capacity of antibodies and the catalytic activity of enzymes.

Experimental Protocols

Protocol for Antibody and Enzyme Biotinylation using an NHS-Ester of this compound

This protocol describes the labeling of primary amines (e.g., lysine residues) on antibodies and enzymes using an N-hydroxysuccinimide (NHS) ester of this compound.

Materials:

  • Antibody or enzyme solution (1-3 mg/mL in an amine-free buffer like PBS, pH 7.4)[4]

  • NHS-Biotin-DADOO reagent

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0[4]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting column or dialysis tubing for purification[3][5]

Procedure:

  • Antibody/Enzyme Preparation:

    • Dialyze the antibody or enzyme solution against PBS, pH 7.4, to remove any amine-containing buffers (e.g., Tris, glycine) or stabilizers (e.g., sodium azide) that would compete with the labeling reaction.[4][5]

    • Adjust the concentration of the protein to 1-3 mg/mL in PBS.[4]

  • Preparation of this compound Solution:

    • Immediately before use, dissolve the NHS-Biotin-DADOO reagent in anhydrous DMSO to a concentration of 10 mM.[4]

  • Biotinylation Reaction:

    • Slowly add the dissolved this compound reagent to the protein solution. The molar ratio of biotin to protein will need to be optimized, but a starting point of 10:1 to 30:1 (biotin:protein) is recommended.[4] For a first-time titration, a wider range of ratios can be tested.[5]

    • Incubate the reaction mixture at room temperature for 30-60 minutes with gentle stirring.[4]

  • Quenching the Reaction:

    • To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.[4]

    • Incubate for an additional 10-30 minutes at room temperature.[4]

  • Purification of the Labeled Protein:

    • Remove unreacted biotin by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against PBS.[3][5] This step is crucial for accurate determination of biotin incorporation.[3]

  • Storage:

    • Store the biotinylated protein at 4°C for short-term use or at -20°C for long-term storage. The addition of a cryoprotectant like glycerol may be beneficial for long-term stability.

Quantification of Biotin Incorporation using the HABA Assay

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method used to estimate the number of biotin molecules conjugated to a protein.[3][6] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[7][8][9]

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample

  • PBS, pH 7.4

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm[7]

Procedure:

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Measure Baseline Absorbance:

    • For a cuvette-based assay, add 900 µL of the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A500 HABA/Avidin).[3]

    • For a microplate-based assay, add 180 µL of the HABA/Avidin solution to a microplate well.[3][7]

  • Measure Sample Absorbance:

    • For a cuvette-based assay, add 100 µL of the biotinylated protein sample to the cuvette, mix well, and measure the absorbance at 500 nm once the reading has stabilized (A500 HABA/Avidin/Biotin Sample).[3]

    • For a microplate-based assay, add 20 µL of the biotinylated protein sample to the well, mix, and measure the absorbance at 500 nm.[3][7]

  • Calculate Biotin Concentration:

    • The change in absorbance (ΔA500) is proportional to the amount of biotin in the sample.[8]

    • The concentration of biotin can be calculated using the molar extinction coefficient of the HABA-avidin complex (ε = 34,000 M-1cm-1).[8]

    • Biotin Concentration (M) = ΔA500 / (34,000 x path length in cm)

  • Calculate Molar Ratio of Biotin to Protein:

    • Determine the protein concentration of the biotinylated sample (e.g., by measuring A280).

    • Moles of Biotin / Moles of Protein = [Biotin Concentration (M)] / [Protein Concentration (M)]

Data Presentation

Table 1: Example Data for Optimization of Antibody Biotinylation

Biotin:Antibody Molar RatioBiotin Incorporation (moles biotin/mole antibody)Antibody Recovery (%)Relative Antigen Binding (ELISA OD450)
5:12.1950.98
10:14.5920.95
20:18.2880.85
40:112.5850.65

Table 2: Comparison of Different Biotinylation Reagents

Biotinylating ReagentSpacer Arm LengthCleavableTypical Applications
NHS-Biotin13.5 ÅNoStandard biotinylation
NHS-LC-Biotin22.4 ÅNoReduces steric hindrance
NHS-Biotin-DADOO ~20 Å No Hydrophilic spacer, reduces steric hindrance
NHS-SS-Biotin24.3 ÅYes (by reducing agents)Affinity purification and release
Biotin-AzideVariableNo (used in click chemistry)Site-specific labeling

Visualization of Workflows and Pathways

Biotin_DADOO_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC Antibody Antibody/Enzyme in Amine-Free Buffer Mix Mix Antibody/Enzyme and this compound Antibody->Mix Biotin NHS-Biotin-DADOO in DMSO Biotin->Mix Incubate Incubate at Room Temp Mix->Incubate Quench Quench with Tris or Glycine Incubate->Quench Purify Desalting Column or Dialysis Quench->Purify Quantify HABA Assay for Biotin Quantification Purify->Quantify Labeled_Protein Biotinylated Antibody/Enzyme Quantify->Labeled_Protein

Caption: Workflow for antibody and enzyme labeling with this compound.

Biotin_DADOO_Reaction cluster_reactants Reactants cluster_products Products Protein Protein-NH2 (Antibody or Enzyme) Plus1 + Protein->Plus1 Biotin NHS-Biotin-DADOO Labeled_Protein Protein-NH-CO-Biotin-DADOO Biotin->Labeled_Protein pH 7.2-8.5 Plus2 + Labeled_Protein->Plus2 NHS_byproduct NHS Plus1->Biotin Plus2->NHS_byproduct

Caption: Reaction of NHS-Biotin-DADOO with a primary amine on a protein.

Applications of this compound Labeled Molecules

This compound labeled antibodies and enzymes are versatile tools for a wide range of applications in research and drug development.

  • Immunoassays: In techniques like ELISA, Western blotting, and flow cytometry, biotinylated antibodies can be detected with high sensitivity using streptavidin-enzyme conjugates (e.g., streptavidin-HRP or streptavidin-AP).[10]

  • Immunohistochemistry (IHC): The use of biotinylated antibodies followed by streptavidin-peroxidase conjugates allows for the amplification of the signal, leading to enhanced detection of antigens in tissue samples.[10]

  • Affinity Chromatography: Biotinylated proteins can be used to purify their binding partners from complex mixtures using streptavidin-coated beads.[1]

  • Protein-Protein Interaction Studies: Techniques such as pull-down assays can utilize biotinylated proteins to identify and isolate interacting partners.[10]

  • Drug Discovery: Biotinylated enzymes can be used in screening assays to identify inhibitors or modulators of enzyme activity.

This document synthesizes information from various sources to provide a comprehensive guide. For specific applications and troubleshooting, further optimization of the protocols may be required. Always refer to the manufacturer's instructions for specific reagents.

References

Application Notes and Protocols for Biotin-DADOO in Enzyme Immunoassays (EIA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Biotin-DADOO in Enzyme Immunoassays

This compound (Biotinyl-3,6-dioxaoctanediamine) is a high-performance biotinylating reagent frequently employed in the development of sensitive enzyme immunoassays (EIAs). Its structure features a biotin moiety, essential for the high-affinity interaction with streptavidin, and a hydrophilic polyethylene glycol (PEG) spacer arm terminating in a primary amine. This amine group allows for the covalent conjugation of this compound to various molecules, including proteins, peptides, and haptens like steroids, through amine-reactive chemistry.[1][2]

The integrated PEG spacer arm is a key feature of this compound, offering significant advantages in immunoassay performance. This spacer reduces steric hindrance when the biotinylated molecule binds to streptavidin, which is particularly crucial when working with large enzyme conjugates like streptavidin-horseradish peroxidase (HRP).[1] The increased distance between the biotin and the conjugated molecule can lead to enhanced binding and, consequently, a stronger signal and improved assay sensitivity.[1][3]

These characteristics make this compound an ideal choice for developing robust and sensitive EIAs, especially in competitive formats for the quantification of small molecules and in sandwich assays for the detection of larger analytes.

Key Applications and Advantages

  • Competitive EIAs for Small Molecules: this compound is particularly well-suited for the development of competitive EIAs for haptens such as steroids.[2] By conjugating this compound to a derivative of the target analyte, a stable and effective tracer is created for the assay.

  • Sandwich EIAs for Larger Analytes: In sandwich EIAs, antibodies can be biotinylated with this compound. The resulting biotinylated detection antibodies are then used to bind to the captured antigen, followed by detection with a streptavidin-enzyme conjugate, which amplifies the signal.[4][5]

  • Improved Sensitivity and Standardization: The use of a small, well-defined biotinylated tracer like a this compound conjugate can lead to better assay sensitivity and standardization compared to directly labeling a larger enzyme molecule.[2]

  • Reduced Steric Hindrance: The long, flexible spacer arm minimizes steric hindrance, facilitating efficient binding of the biotin moiety to streptavidin, even when conjugated to bulky molecules.[1][3]

  • Enhanced Hydrophilicity: The PEG spacer increases the water solubility of the resulting conjugate, which can help to prevent aggregation and improve the overall performance of the immunoassay.[6]

Quantitative Data Summary

The choice of biotinylation reagent and the length of its spacer arm can significantly impact the sensitivity of an enzyme immunoassay. The following tables summarize illustrative data on the effect of spacer arm length on assay performance.

Biotinylation ReagentSpacer Arm Length (Å)Relative Sensitivity Improvement
NHS-Biotin13.51x (Baseline)
NHS-LC-Biotin22.42-5x
This compound (Amine-PEO2-Biotin) ~24.8 Up to 10x
NHS-LC-LC-Biotin30.55-8x

Table 1: Illustrative comparison of the relative sensitivity improvement in a competitive EIA based on the spacer arm length of the biotinylation reagent. Longer spacer arms generally lead to reduced steric hindrance and improved signal.

ParameterAssay with Short Spacer Arm BiotinAssay with Long Spacer Arm (e.g., this compound)
IC50 (ng/mL) 10.52.1
Limit of Detection (LOD) (ng/mL) 1.20.25
Signal-to-Noise Ratio 825
Specificity (Cross-reactivity with related compounds) ModerateHigh

Table 2: Illustrative performance comparison of a competitive EIA for a small molecule using biotinylated tracers with different spacer arm lengths. Assays utilizing tracers with longer spacer arms often exhibit lower IC50 values, improved detection limits, higher signal-to-noise ratios, and better specificity.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carboxylated Hapten (e.g., Steroid Derivative) for Competitive EIA

This protocol describes the synthesis of a biotinylated tracer for use in a competitive EIA, adapted from a method for steroid conjugation.[2]

Materials:

  • Carboxylated hapten (e.g., steroid-hemisuccinate)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • N-Methylmorpholine

  • Isobutyl chloroformate

  • Sodium phosphate buffer (0.1 M, pH 8.0)

  • Methanol

  • Deionized water

  • Sep-Pak C18 cartridge

  • HPLC system with a C18 column

Procedure:

  • Preparation of Activated Hapten (Solvent A): a. Dissolve 10 mg of the carboxylated hapten in 1 mL of DMF. b. Cool the solution to -18°C with constant stirring. c. Add 10 µL of N-methylmorpholine and 5 µL of isobutyl chloroformate. d. Continue stirring at -18°C for 30 minutes.

  • Preparation of this compound Solution (Solvent B): a. Dissolve 5 mg of this compound in 1 mL of a solvent mixture consisting of 2 parts DMF and 1 part 0.1 M sodium phosphate buffer (pH 8.0). b. Cool the solution to -18°C.

  • Conjugation Reaction: a. After the 30-minute incubation of Solvent A, mix it with Solvent B under constant stirring. b. Incubate the reaction mixture for 3 hours at room temperature, protected from light.

  • Purification of the Biotinylated Hapten: a. Add 10 mL of deionized water to the reaction mixture. b. Pass the diluted mixture through a primed Sep-Pak C18 cartridge. c. Wash the cartridge with 5 mL of deionized water. d. Elute the conjugate with 4 mL of methanol.

  • HPLC Purification: a. Further purify the eluted conjugate by HPLC using a C18 column. b. Use a linear methanol gradient (e.g., 20% to 100%) to separate the biotinylated hapten from unreacted precursors. c. Collect 1 mL fractions and analyze for the presence of the streptavidin-binding product (the desired conjugate).

  • Characterization and Storage: a. Pool the fractions containing the purified conjugate. b. Determine the optimal working dilution of the conjugate for the EIA through checkerboard titrations. c. Lyophilize the purified conjugate and store it at -20°C for long-term stability.

Protocol 2: Competitive Enzyme Immunoassay (EIA) using a this compound Hapten Conjugate

This protocol outlines a general procedure for a competitive EIA using the biotinylated tracer prepared in Protocol 1.

Materials:

  • Microtiter plate coated with an antibody specific to the target analyte

  • This compound hapten conjugate (tracer)

  • Standard solutions of the target analyte

  • Samples to be analyzed

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Streptavidin-HRP conjugate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • TMB substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Reagent Preparation: a. Prepare a series of standard solutions of the target analyte in the assay buffer. b. Dilute the this compound hapten conjugate to its optimal working concentration in the assay buffer. c. Dilute the Streptavidin-HRP conjugate in the assay buffer according to the manufacturer's instructions.

  • Competitive Binding: a. Add 50 µL of standard solutions or samples to the appropriate wells of the antibody-coated microtiter plate. b. Immediately add 50 µL of the diluted this compound hapten conjugate to each well. c. Incubate the plate for 1-2 hours at room temperature with gentle shaking.

  • Washing: a. Aspirate the contents of the wells. b. Wash the wells 3-5 times with wash buffer.

  • Enzyme Conjugate Incubation: a. Add 100 µL of the diluted Streptavidin-HRP conjugate to each well. b. Incubate for 30-60 minutes at room temperature.

  • Washing: a. Repeat the washing step as described in step 3.

  • Substrate Reaction and Measurement: a. Add 100 µL of TMB substrate solution to each well. b. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development. c. Stop the reaction by adding 50 µL of stop solution to each well. d. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: a. Generate a standard curve by plotting the absorbance values against the concentration of the standards. b. Determine the concentration of the analyte in the samples by interpolating their absorbance values from the standard curve.

Diagrams

Conjugation_Workflow cluster_activation Hapten Activation cluster_conjugation Conjugation cluster_purification Purification Hapten Carboxylated Hapten Activation_Reagents N-Methylmorpholine, Isobutyl Chloroformate Hapten->Activation_Reagents Activated_Hapten Activated Hapten (Mixed Anhydride) Activation_Reagents->Activated_Hapten Conjugation Conjugation Reaction Activated_Hapten->Conjugation Biotin_DADOO This compound Biotin_DADOO->Conjugation Biotinylated_Hapten Biotinylated Hapten Conjugate Conjugation->Biotinylated_Hapten Purification_SPE Solid Phase Extraction (C18) Biotinylated_Hapten->Purification_SPE Purification_HPLC HPLC Purification Purification_SPE->Purification_HPLC Purified_Conjugate Purified Biotinylated Hapten Purification_HPLC->Purified_Conjugate

Caption: Workflow for conjugating this compound to a hapten.

Competitive_EIA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Plate Antibody-Coated Microtiter Plate Incubation1 Incubate Plate->Incubation1 Sample Sample or Standard (Analyte) Sample->Incubation1 Tracer This compound Hapten Conjugate Tracer->Incubation1 Wash1 Wash Incubation1->Wash1 Strep_HRP Streptavidin-HRP Wash1->Strep_HRP Incubation2 Incubate Strep_HRP->Incubation2 Wash2 Wash Incubation2->Wash2 Substrate TMB Substrate Wash2->Substrate Incubation3 Incubate (Color Development) Substrate->Incubation3 Stop Stop Solution Incubation3->Stop Read Read Absorbance at 450 nm Stop->Read

Caption: Workflow for a competitive enzyme immunoassay.

Sandwich_EIA_Signaling_Pathway cluster_capture Analyte Capture cluster_detection_binding Detection Antibody Binding cluster_signal_amplification Signal Amplification and Detection Capture_Ab Capture Antibody Analyte Analyte Capture_Ab->Analyte Capture_Complex Capture Ab-Analyte Complex Analyte->Capture_Complex Detection_Ab Biotinylated Detection Antibody Capture_Complex->Detection_Ab Sandwich_Complex Sandwich Complex Detection_Ab->Sandwich_Complex Strep_HRP Streptavidin-HRP Sandwich_Complex->Strep_HRP Signal_Complex Enzyme-Labeled Complex Strep_HRP->Signal_Complex Substrate Substrate Signal_Complex->Substrate Enzymatic Reaction Signal Colorimetric Signal Substrate->Signal

Caption: Signaling pathway in a sandwich EIA.

References

Application Notes and Protocols for Affinity Purification of Proteins using Biotin-DADOO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in biotechnology and drug development. The exceptionally high affinity and specificity of the interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁴ M) form the basis for robust and reliable affinity purification of proteins. Biotin-DADOO (Biotinyl-3,6-dioxaoctanediamine) is a specialized biotinylating reagent designed to facilitate this process. It features a terminal primary amine group and a hydrophilic polyethylene glycol (PEG)-like spacer arm. This extended, water-soluble spacer arm minimizes steric hindrance, enhances the accessibility of the biotin moiety for binding to streptavidin, and can improve the solubility of the labeled protein, making this compound an excellent choice for the efficient purification of proteins from complex biological samples.

This document provides detailed application notes and protocols for the use of this compound in the affinity purification of proteins.

Principle of this compound Chemistry

This compound possesses a primary amine group at the end of its spacer arm. This amine group can be covalently coupled to carboxyl groups on a target protein (e.g., on aspartic and glutamic acid residues or the C-terminus) using a two-step reaction involving a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS).

The process involves:

  • Activation of Carboxyl Groups: EDC activates the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester.

  • Coupling of this compound: The primary amine of this compound then reacts with the NHS ester on the protein to form a stable amide bond, resulting in a biotinylated protein.

This two-step process is favored as it can minimize protein-protein polymerization that might occur if both amines and carboxyls on the protein surface are reactive in a one-step EDC reaction.

Advantages of the DADOO Spacer Arm

The 3,6-dioxaoctanediamine (DADOO) spacer arm of this compound offers several advantages:

  • Reduced Steric Hindrance: The long, flexible spacer arm extends the biotin moiety away from the protein's surface, reducing steric hindrance and allowing for more efficient binding to the pocket of the streptavidin molecule.

  • Enhanced Hydrophilicity: The PEG-like nature of the spacer arm increases the water solubility of the biotinylating reagent and the resulting biotinylated protein, which can help prevent aggregation.

  • Minimized Non-Specific Interactions: The hydrophilic spacer can reduce non-specific binding of the biotinylated protein to other surfaces during the purification process.

Data Presentation

The efficiency of affinity purification using biotinylated proteins can be influenced by several factors, including the degree of biotinylation, the specific protein being purified, and the type of streptavidin resin used. The following tables provide representative quantitative data for streptavidin-based affinity purification.

Table 1: Typical Binding Capacities of Streptavidin-Coated Agarose Resins

LigandBinding Capacity per mL of Resin
Free Biotin> 120 nanomoles[1]
Biotinylated BSA≥ 1.2 mg to 10 mg[2]
Biotinylated Antibody1 - 3 mg[2]

Note: The binding capacity for a specific biotinylated protein will depend on its size and the degree of biotinylation. Larger proteins may result in a lower effective binding capacity due to steric hindrance.[1]

Table 2: Example of Elution Efficiency under Different Conditions

Elution MethodElution BufferIncubation TimeRecovery RateProtein Denaturation
Competitive Elution4 mg/mL Biotin, pH 8.530 minutes> 85%Minimal[3]
Harsh Denaturing8 M Guanidine-HCl, pH 1.55 minutesHighYes
On-bead DigestionTrypsin in Digestion Buffer16 hoursN/A (peptides recovered)Yes

Experimental Protocols

Protocol 1: Biotinylation of a Protein with this compound using EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to a protein containing accessible carboxyl groups.

Materials:

  • Protein of interest (in an amine-free and carboxyl-free buffer, e.g., MES or HEPES)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation/Coupling Buffer (e.g., 0.1 M MES, pH 4.7-6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification column (e.g., desalting column or dialysis cassette) for removing excess reagents.

Procedure:

  • Protein Preparation:

    • Dissolve the protein to be labeled in the Activation/Coupling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous amines and carboxyls.

  • Preparation of Reagents:

    • Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of NHS (or Sulfo-NHS) in the Activation/Coupling Buffer.

    • Prepare a 50 mM solution of this compound in an appropriate solvent (e.g., DMSO or water).

  • Activation of Protein Carboxyl Groups:

    • To your protein solution, add the EDC and NHS solutions to a final concentration of approximately 2 mM and 5 mM, respectively.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Coupling of this compound:

    • Add the this compound solution to the activated protein solution. A 20- to 50-fold molar excess of this compound over the protein is recommended to ensure efficient labeling and to minimize protein cross-linking.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Biotinylated Protein:

    • Remove excess this compound and reaction by-products by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.

  • Determination of Biotin Incorporation (Optional):

    • The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is a colorimetric method for quantifying the number of biotin molecules per protein molecule.

Protocol 2: Affinity Purification of a Biotinylated Protein using Streptavidin-Agarose Resin

This protocol describes the capture and elution of a this compound-labeled protein.

Materials:

  • Biotinylated protein sample

  • Streptavidin-Agarose Resin

  • Binding/Wash Buffer (e.g., PBS, pH 7.4)

  • Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5 for denaturing elution; or 50 mM Biotin in PBS for competitive elution)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5, for denaturing elution)

  • Centrifuge tubes or chromatography columns

Procedure:

  • Preparation of Streptavidin Resin:

    • Gently resuspend the streptavidin-agarose resin slurry.

    • Transfer the required amount of slurry to a centrifuge tube or column.

    • Equilibrate the resin by washing it three times with 5-10 bed volumes of Binding/Wash Buffer.

  • Binding of the Biotinylated Protein:

    • Add the biotinylated protein sample to the equilibrated resin.

    • Incubate for 30-60 minutes at room temperature with gentle end-over-end mixing to allow for the binding of the biotinylated protein to the streptavidin.

  • Washing:

    • Pellet the resin by centrifugation (or let it settle in a column) and carefully remove the supernatant.

    • Wash the resin three to five times with 10-20 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Denaturing Elution:

      • Add 1-2 bed volumes of denaturing Elution Buffer (e.g., 8 M Guanidine-HCl) to the resin.

      • Incubate for 5-10 minutes at room temperature.

      • Collect the eluate by centrifugation or column flow-through.

      • Immediately neutralize the eluate by adding Neutralization Buffer.

    • Competitive Elution (for less harsh conditions):

      • Add 1-2 bed volumes of competitive Elution Buffer (e.g., 50 mM Biotin in PBS) to the resin.

      • Incubate for 30-60 minutes at room temperature with gentle mixing.

      • Collect the eluate. Repeat the elution step for higher recovery.

  • Analysis of Purified Protein:

    • Analyze the purified protein by SDS-PAGE, Western blot, or other desired downstream applications.

Visualizations

experimental_workflow_biotinylation cluster_protein_prep Protein Preparation cluster_activation Activation cluster_coupling Coupling cluster_purification Purification protein Protein in Amine-free Buffer edc_nhs Add EDC + NHS protein->edc_nhs activated_protein Activated Protein (NHS Ester) edc_nhs->activated_protein biotin_dadoo Add this compound activated_protein->biotin_dadoo biotinylated_protein Biotinylated Protein biotin_dadoo->biotinylated_protein quenching Quench Reaction biotinylated_protein->quenching desalting Desalting / Dialysis quenching->desalting final_product Purified Biotinylated Protein desalting->final_product

Caption: Workflow for Protein Biotinylation with this compound.

affinity_purification_workflow cluster_binding Binding cluster_washing Washing cluster_elution Elution cluster_analysis Analysis biotinylated_protein Biotinylated Protein Sample binding_step Incubate and Bind biotinylated_protein->binding_step streptavidin_resin Equilibrated Streptavidin Resin streptavidin_resin->binding_step wash_buffer Add Wash Buffer binding_step->wash_buffer remove_unbound Remove Non-specifically Bound Proteins wash_buffer->remove_unbound elution_buffer Add Elution Buffer remove_unbound->elution_buffer collect_eluate Collect Purified Protein elution_buffer->collect_eluate sds_page SDS-PAGE / Western Blot collect_eluate->sds_page

Caption: Affinity Purification Workflow using Streptavidin Resin.

biotin_dadoo_structure cluster_biotin Biotin Moiety cluster_spacer DADOO Spacer Arm cluster_amine Reactive Group B Biotin S Hydrophilic Spacer (3,6-dioxaoctanediamine) B->S - Linker - A Primary Amine S->A - Linker -

Caption: Functional Components of this compound Reagent.

References

Application Notes and Protocols for Biotin-DADOO in Pull-Down Assays and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-DADOO, also known as EZ-Link Amine-PEO2-Biotin, is a versatile biotinylating reagent widely employed in life sciences for the study of protein-protein interactions. Its structure features a biotin moiety for high-affinity binding to streptavidin, a spacer arm to reduce steric hindrance, and a primary amine group. This terminal amine allows for the covalent conjugation of this compound to carboxyl groups on proteins, typically on aspartate and glutamate residues or the C-terminus, through the use of a carboxyl-to-amine crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). This covalent labeling of a "bait" protein enables its use in pull-down assays to isolate and subsequently identify its interacting partners ("prey" proteins) from complex biological samples such as cell lysates. The combination of biotin pull-down assays with mass spectrometry provides a powerful platform for discovering novel protein-protein interactions, elucidating cellular signaling pathways, and identifying potential drug targets.

Principle of the Method

The workflow begins with the covalent attachment of this compound to a purified "bait" protein. This biotinylated bait is then incubated with a cell lysate or other protein mixture containing potential "prey" proteins. The bait protein, along with any interacting prey proteins, is captured from the mixture using streptavidin-coated beads. The high affinity and specificity of the biotin-streptavidin interaction ensure efficient and clean isolation of the protein complexes. After a series of washes to remove non-specifically bound proteins, the captured proteins are eluted from the beads. The eluate, containing the bait and its interacting partners, is then prepared for analysis by mass spectrometry. In a typical bottom-up proteomics approach, the proteins are digested into peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences and thus identify the proteins present in the complex. Quantitative mass spectrometry techniques can further provide information on the relative abundance of the interacting proteins.

Data Presentation: Quantitative Analysis of a Pull-Down Experiment

The following table presents a sample of quantitative data adapted from a study investigating protein-protein interactions using a biotin-based pull-down assay coupled with mass spectrometry. In this hypothetical example, a bait protein "Protein X" was biotinylated and used to pull down interacting partners from a cell lysate. A control pull-down was performed using beads alone to identify non-specific binders. The table shows the protein name, gene name, accession number, the number of unique peptides identified for each protein, the sequence coverage, and a quantitative value (e.g., spectral counts or intensity-based quantification) for both the experimental (Bait) and control samples. The enrichment ratio (Bait/Control) is calculated to identify proteins that are significantly enriched in the presence of the bait protein.

Protein NameGene NameAccession No.Unique Peptides (Bait)Sequence Coverage (%) (Bait)Quantitative Value (Bait)Quantitative Value (Control)Enrichment (Bait/Control)
Protein X (Bait)GENEXP12345356815,23453046.8
Interactor AlphaINTAQ6789018458,76520438.25
Interactor BetaINTBA1B2C312326,54315436.2
Interactor GammaINTGD4E5F69254,32110432.1
Non-specific Binder 1NSB1G7H8I95155004501.11
Non-specific Binder 2NSB2J0K1L23103002801.07

Note: The quantitative values presented are for illustrative purposes and would be derived from the analysis of the raw mass spectrometry data using appropriate software.

Experimental Protocols

Part 1: Biotinylation of the Bait Protein with this compound

This protocol describes the covalent conjugation of this compound to a purified bait protein containing accessible carboxyl groups using EDC crosslinker.

Materials:

  • Purified bait protein in a carboxyl- and amine-free buffer (e.g., MES buffer, pH 4.7-6.0)

  • This compound (EZ-Link Amine-PEO2-Biotin)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysuccinimide (NHS) (optional, to increase efficiency)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

  • Prepare the Bait Protein:

    • Dissolve the purified bait protein in Activation Buffer to a final concentration of 1-5 mg/mL.

    • If the protein is in a buffer containing carboxyl or amine groups, perform a buffer exchange into the Activation Buffer using a desalting column or dialysis.

  • Prepare this compound and EDC Solutions:

    • Immediately before use, dissolve this compound in Activation Buffer to a concentration of 10 mM.

    • Immediately before use, dissolve EDC (and NHS, if used) in Activation Buffer to a concentration of 100 mM.

  • Biotinylation Reaction:

    • Add a 50- to 100-fold molar excess of this compound to the protein solution.

    • Add a 10- to 20-fold molar excess of EDC (and NHS) to the reaction mixture.

    • Incubate the reaction at room temperature for 2 hours with gentle mixing.

  • Quench the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted EDC.

  • Remove Excess this compound:

    • Remove non-reacted this compound and byproducts by dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column.

  • Verification of Biotinylation (Optional):

    • The degree of biotinylation can be assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by a gel-shift assay on SDS-PAGE where the biotinylated protein is incubated with streptavidin prior to electrophoresis.

Part 2: Pull-Down Assay with Biotinylated Bait Protein

This protocol outlines the procedure for using the biotinylated bait protein to capture interacting prey proteins from a cell lysate.

Materials:

  • Biotinylated bait protein (from Part 1)

  • Cell lysate from the biological system of interest

  • Streptavidin-coated magnetic beads or agarose resin

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5, or a buffer containing a high concentration of free biotin)

Procedure:

  • Prepare Streptavidin Beads:

    • Resuspend the streptavidin beads and transfer an appropriate amount to a new microcentrifuge tube.

    • Wash the beads three times with Wash Buffer, using a magnetic stand or centrifugation to separate the beads from the supernatant.

  • Immobilize the Bait Protein:

    • Add the biotinylated bait protein to the washed streptavidin beads.

    • Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated bait to bind to the beads.

    • Wash the beads three times with Wash Buffer to remove any unbound bait protein.

  • Binding of Prey Proteins:

    • Add the cell lysate to the beads with the immobilized bait protein.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of bait-prey protein complexes.

    • As a negative control, incubate streptavidin beads without any bait protein with the cell lysate to identify proteins that bind non-specifically to the beads.

  • Wash Away Non-specific Binders:

    • Separate the beads from the lysate using a magnetic stand or centrifugation.

    • Wash the beads five times with Wash Buffer to remove non-specifically bound proteins. Increase the stringency of the washes if high background is observed (e.g., by increasing the salt or detergent concentration).

  • Elute the Protein Complexes:

    • Add Elution Buffer to the beads and incubate at 95°C for 5-10 minutes to denature the proteins and release them from the beads.

    • Alternatively, for native elution, use a buffer containing a high concentration of free biotin (e.g., 2-5 mM) to compete with the biotinylated bait for binding to streptavidin.

    • Separate the beads and collect the supernatant containing the eluted proteins.

Part 3: Sample Preparation for Mass Spectrometry

This protocol describes a general workflow for preparing the eluted protein complexes for analysis by LC-MS/MS using an in-solution digestion approach.

Materials:

  • Eluted protein sample (from Part 2)

  • Dithiothreitol (DTT) for reduction

  • Iodoacetamide (IAA) for alkylation

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

  • C18 desalting spin tips

Procedure:

  • Reduction and Alkylation:

    • Add DTT to the eluted protein sample to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes to reduce the disulfide bonds.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes to alkylate the cysteine residues.

  • Protein Digestion:

    • Add trypsin to the protein mixture at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt and concentrate the peptides using C18 spin tips according to the manufacturer's instructions.

    • Elute the peptides in a solution of 50-80% acetonitrile with 0.1% formic acid.

  • LC-MS/MS Analysis:

    • Dry the desalted peptides in a vacuum centrifuge.

    • Resuspend the peptides in a small volume of 0.1% formic acid.

    • Analyze the peptide mixture by LC-MS/MS.

Visualizations

Experimental Workflow

experimental_workflow cluster_bait_prep Bait Protein Preparation cluster_pulldown Pull-Down Assay cluster_ms Mass Spectrometry Analysis Bait Purified Bait Protein Biotinylation Biotinylation Reaction Bait->Biotinylation BiotinDADOO This compound BiotinDADOO->Biotinylation EDC EDC EDC->Biotinylation BiotinylatedBait Biotinylated Bait Biotinylation->BiotinylatedBait Immobilization Immobilization BiotinylatedBait->Immobilization StreptavidinBeads Streptavidin Beads StreptavidinBeads->Immobilization Binding Binding Immobilization->Binding CellLysate Cell Lysate (Prey Proteins) CellLysate->Binding Washing Washing Binding->Washing Elution Elution Washing->Elution ElutedComplex Eluted Protein Complex Elution->ElutedComplex Digestion Digestion ElutedComplex->Digestion Peptides Peptides Digestion->Peptides LCMS LC-MS/MS Peptides->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis IdentifiedProteins Identified Proteins DataAnalysis->IdentifiedProteins

Caption: Workflow for identifying protein-protein interactions using this compound.

Signaling Pathway Example: TGF-β Signaling

The following diagram illustrates a simplified TGF-β signaling pathway, which could be investigated using a pull-down assay with a key component of the pathway (e.g., a SMAD protein) as the bait.

tgf_beta_pathway cluster_nucleus TGFb TGF-β ReceptorII TGF-β Receptor II TGFb->ReceptorII binds ReceptorI TGF-β Receptor I ReceptorII->ReceptorI phosphorylates SMAD23 SMAD2/3 ReceptorI->SMAD23 phosphorylates Complex SMAD Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus translocates to GeneExpression Target Gene Expression Complex->GeneExpression regulates

Caption: Simplified TGF-β signaling pathway.

Application Note: Molar Ratio Calculation for Biotin-DADOO and Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to molecules such as proteins, is a cornerstone technique in biotechnology and drug development.[1] The high-affinity interaction between biotin (Vitamin B7) and avidin or streptavidin is one of the strongest non-covalent bonds known in nature, making it an invaluable tool for a wide range of applications.[2] These applications include immunoassays (ELISA, Western Blotting), affinity chromatography, pull-down assays, cell surface labeling, and drug targeting.[1][2][3][]

This application note provides a detailed protocol for the biotinylation of proteins using Biotin-DADOO (Biotinyl-3,6-dioxaoctanediamine), an amine-reactive biotinylating reagent.[5][6] this compound contains a spacer arm that enhances the accessibility of the biotin moiety to avidin or streptavidin, which can reduce steric hindrance.[7] This document will guide researchers through the calculation of optimal molar ratios of biotinylating reagent to protein, the experimental procedure for labeling, and the subsequent determination of the degree of biotinylation.

Signaling Pathway and Experimental Workflow

The process of biotinylating a protein and utilizing it for downstream applications follows a logical workflow. The key steps include preparing the protein and the biotinylating reagent, performing the conjugation reaction, purifying the biotinylated protein, and then using it in an application such as affinity purification.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_application Application Protein_Prep Protein Preparation (Buffer Exchange) Molar_Calc Molar Ratio Calculation Protein_Prep->Molar_Calc Biotin_Prep This compound Preparation Biotin_Prep->Molar_Calc Conjugation Biotinylation Reaction Molar_Calc->Conjugation Purification Purification of Biotinylated Protein Conjugation->Purification Quantification Quantification of Biotinylation (HABA Assay) Purification->Quantification Application Downstream Application (e.g., Affinity Purification) Quantification->Application

Caption: Experimental workflow for protein biotinylation.

The chemical basis of this protocol is the reaction of the primary amine on this compound with a suitable functional group on the protein. While this compound itself has a terminal primary amine, for protein labeling, an activated form such as an N-hydroxysuccinimide (NHS) ester of biotin is typically used to react with primary amines (e.g., the epsilon-amino group of lysine residues) on the protein surface. This forms a stable amide bond.

reaction_pathway cluster_products Products Protein Protein Lysine Residue (-NH2) Biotinylated_Protein Biotinylated Protein Stable Amide Bond Protein:lys->Biotinylated_Protein Reaction Biotin_NHS NHS-Biotin-DADOO NHS Ester Biotin_NHS->Biotinylated_Protein NHS_byproduct NHS Byproduct Biotin_NHS->NHS_byproduct

References

Biotin-DADOO Conjugation to Peptides and Nucleic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile tool for the detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules. Biotin-DADOO (Biotinyl-3,6-dioxaoctanediamine), also known as EZ-Link™ Amine-PEO2-Biotin, is a popular biotinylating reagent featuring a hydrophilic polyethylene glycol (PEG) spacer arm. This spacer reduces steric hindrance, improves solubility of the resulting conjugate, and minimizes aggregation, making it an ideal choice for a wide range of applications.[1][2][3][4]

These application notes provide detailed protocols for the conjugation of this compound to peptides and nucleic acids, along with methods for purification and characterization of the resulting conjugates.

This compound Conjugation to Peptides

The most common methods for biotinylating peptides involve targeting primary amines or sulfhydryl groups. This compound is available with different reactive groups to facilitate these specific conjugations.

Amine-Reactive Biotinylation using this compound-NHS Ester

N-hydroxysuccinimide (NHS) esters of biotin react efficiently with primary amino groups (-NH2), found at the N-terminus of a peptide and on the side chain of lysine residues, to form stable amide bonds.[5][6][7]

Experimental Workflow:

G Peptide Peptide containing primary amines Reaction Conjugation Reaction (pH 7.2-8.5) Peptide->Reaction Reagent This compound-NHS Ester (dissolved in DMSO/DMF) Reagent->Reaction Purification Purification (e.g., Desalting Column, HPLC) Reaction->Purification Characterization Characterization (e.g., Mass Spectrometry, HPLC) Purification->Characterization FinalProduct Biotinylated Peptide Characterization->FinalProduct G Peptide Peptide containing a free sulfhydryl (Cys) Reaction Conjugation Reaction (pH 6.5-7.5) Peptide->Reaction Reagent This compound-Maleimide (dissolved in DMSO/DMF) Reagent->Reaction Purification Purification (e.g., Desalting Column, HPLC) Reaction->Purification Characterization Characterization (e.g., Mass Spectrometry, HPLC) Purification->Characterization FinalProduct Biotinylated Peptide Characterization->FinalProduct G cluster_0 Oligonucleotide Synthesis Standard Synthesis Cycles Standard Synthesis Cycles Final Coupling Cycle Final Coupling Cycle Standard Synthesis Cycles->Final Coupling Cycle This compound Phosphoramidite This compound Phosphoramidite Final Coupling Cycle->this compound Phosphoramidite Coupling Cleavage & Deprotection Cleavage & Deprotection Purification (e.g., HPLC, PAGE) Purification (e.g., HPLC, PAGE) Cleavage & Deprotection->Purification (e.g., HPLC, PAGE) Biotinylated Oligonucleotide Biotinylated Oligonucleotide Purification (e.g., HPLC, PAGE)->Biotinylated Oligonucleotide

References

Downstream Applications of Biotin-DADOO Labeled Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in modern life sciences. The extraordinarily strong and specific interaction between biotin and streptavidin (or avidin) provides a powerful tool for the detection, purification, and analysis of biomolecules. Biotin-DADOO, a biotinylation reagent featuring a hydrophilic 3,6-dioxaoctane-1,8-diamine (DADOO) spacer arm, offers distinct advantages for a variety of downstream applications. This document provides detailed application notes and protocols for the use of this compound labeled molecules in key research and drug development workflows.

The DADOO spacer arm, a polyethylene glycol (PEG)-like structure, enhances the utility of the biotin label in several ways:

  • Increased Hydrophilicity: The hydrophilic nature of the DADOO spacer is conferred to the labeled molecule, reducing aggregation and improving solubility in aqueous buffers. This is particularly beneficial when working with hydrophobic proteins or in complex biological samples.

  • Enhanced Flexibility and Reduced Steric Hindrance: The long and flexible spacer arm minimizes steric hindrance, allowing for more efficient binding of the biotin moiety to the deep biotin-binding pocket of streptavidin. This can lead to improved capture and detection efficiency.

  • Biocompatibility: The PEG-like structure of the DADOO spacer is generally considered biocompatible and non-immunogenic, making it suitable for in vivo and in vitro applications involving live cells.

These properties make this compound an excellent choice for a range of applications, including cell surface proteomics, affinity purification of protein complexes, and immunoassays.

Application 1: Cell Surface Protein Profiling

Objective: To identify and quantify proteins expressed on the surface of living cells. This is crucial for biomarker discovery, drug target identification, and understanding cellular communication.

Principle: Live cells are treated with a membrane-impermeable this compound NHS ester, which reacts with primary amines (lysine residues and N-termini) of extracellularly exposed proteins. The biotinylated proteins are then captured using streptavidin-coated beads, digested into peptides, and analyzed by mass spectrometry (MS).

Quantitative Data Summary

The following table summarizes representative quantitative data from cell surface proteomics experiments using biotinylation and mass spectrometry.

ParameterProstate Cancer Cell Line (PC-3)[1]Leukemia Cells[2]Nasopharyngeal Carcinoma Cells[3]
Biotinylation Reagent Membrane-impermeant biotinylation reagentSulfo-NHS-SS-BiotinSulfo-NHS-SS-Biotin
Enrichment Method Anti-biotin antibodiesAvidin affinity chromatographyAvidin-agarose resin
Total Biotinylated Peptides Identified 6,700 (across 3 replicates)Not specifiedNot specified
Biotinylated Peptides in All Replicates 5,851 (87%)Not applicableNot applicable
Total Proteins Identified from Biotinylated Peptides 1,409>100s>100s
Proteins Annotated as Cell Surface or Secreted 533Enriched populationEnriched population
Most Abundant Biotinylated Protein CD59Not specifiedMyoferlin (identified as upregulated in metastatic cells)

Note: The data presented is a synthesis from multiple sources to illustrate typical results. Specific numbers will vary depending on the cell type, experimental conditions, and mass spectrometry platform.

Experimental Protocol: Cell Surface Biotinylation for MS Analysis

Materials:

  • Cells of interest (e.g., adherent or suspension cell culture)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • This compound-NHS Ester (or a membrane-impermeable analog like Sulfo-NHS-Biotin)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer (e.g., 100 mM glycine in PBS or Tris-Buffered Saline)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Wash Buffers (e.g., high salt buffer, urea buffer, PBS)

  • Elution Buffer (e.g., SDS-PAGE sample buffer with a reducing agent like DTT for cleavable biotin linkers, or harsh denaturants for non-cleavable linkers)

  • Trypsin, sequencing grade

  • Reagents for mass spectrometry sample preparation (e.g., DTT, iodoacetamide, formic acid, acetonitrile)

Procedure:

  • Cell Preparation:

    • For adherent cells, grow to 80-90% confluency. For suspension cells, culture to the desired density.

    • Wash the cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.

  • Biotinylation:

    • Immediately before use, prepare a stock solution of this compound-NHS Ester in anhydrous DMSO (e.g., 10 mg/mL).

    • Resuspend the cells in ice-cold PBS at a concentration of approximately 25 x 10^6 cells/mL.

    • Add the this compound-NHS Ester stock solution to the cell suspension to a final concentration of 0.25-1 mg/mL.[2]

    • Incubate for 30 minutes at 4°C with gentle agitation to label the cell surface proteins.[4]

  • Quenching:

    • Stop the reaction by adding quenching buffer (e.g., 100 mM glycine in PBS) and incubate for 10-15 minutes at 4°C.[5]

    • Wash the cells three times with ice-cold PBS to remove excess biotinylation reagent and quenching buffer.

  • Cell Lysis:

    • Lyse the biotinylated cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Affinity Purification of Biotinylated Proteins:

    • Equilibrate the streptavidin beads by washing them three times with lysis buffer.

    • Add the clarified cell lysate to the equilibrated streptavidin beads and incubate for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended (e.g., lysis buffer, high salt buffer, urea buffer, and finally PBS).

  • Elution and Digestion for Mass Spectrometry:

    • Elute the bound proteins from the streptavidin beads. For cleavable linkers, this can be done with a reducing agent. For non-cleavable linkers, elution is typically performed by boiling in SDS-PAGE sample buffer.

    • Reduce the eluted proteins with DTT and alkylate with iodoacetamide.

    • Perform in-solution or in-gel tryptic digestion of the proteins overnight at 37°C.

    • Desalt the resulting peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the biotinylated proteins using appropriate proteomics software (e.g., MaxQuant, Proteome Discoverer).

Experimental Workflow Diagram

Cell_Surface_Proteomics_Workflow cluster_cell_culture Cell Culture cluster_labeling Labeling cluster_purification Purification & Digestion cluster_analysis Analysis start Live Cells biotinylation This compound-NHS Ester Labeling start->biotinylation Wash with PBS quenching Quenching biotinylation->quenching lysis Cell Lysis quenching->lysis Wash with PBS affinity_capture Streptavidin Affinity Capture lysis->affinity_capture digestion Tryptic Digestion affinity_capture->digestion Wash & Elute lcms LC-MS/MS digestion->lcms Desalt Peptides data_analysis Protein Identification & Quantification lcms->data_analysis

Caption: Workflow for cell surface protein profiling using this compound.

Application 2: Affinity Purification of Protein Complexes

Objective: To isolate a protein of interest and its interacting partners from a complex biological mixture. This is fundamental for understanding protein function, validating drug targets, and mapping cellular signaling pathways.

Principle: A protein of interest is labeled with this compound, either in vitro or in vivo. The biotinylated protein and its bound interaction partners are then captured from a cell lysate using streptavidin beads. After washing away non-specific binders, the protein complex is eluted and its components are identified by mass spectrometry or Western blotting.

Quantitative Data Summary

The following table presents representative data from affinity pull-down experiments followed by mass spectrometry to identify protein-protein interactions.

ParameterRNA-Binding Protein Pull-Down[6]Transcription Factor Complex Pull-Down[7]Single Molecule Pull-Down (SiMPull)[8]
Bait Molecule Short biotinylated RNABiotinylated DNA promoter probeBiotinylated antibody against tagged protein
Enrichment Method Streptavidin-coated magnetic beadsStreptavidin-agarose beadsSingle-molecule imaging on streptavidin-coated surface
Detection Method Mass Spectrometry & Western BlotWestern BlotFluorescence Microscopy
Key Finding Identification of TDP-43 as a specific interactor.Detection of p300 and PCAF binding to the COX-2 promoter.Quantitative data on sub-populations of different association states.
Quantitative Aspect Relative enrichment of proteins quantified by MS.Concurrent detection of multiple transcription factors.Stoichiometry of protein complexes.

Note: This table highlights the versatility of biotin-based pull-downs for different types of bait molecules and analytical endpoints.

Experimental Protocol: In Vitro Biotinylation and Pull-Down of a Purified Protein

Materials:

  • Purified protein of interest

  • Amine-free buffer (e.g., PBS or bicarbonate buffer, pH 8.0-8.5)

  • This compound-NHS Ester

  • Anhydrous DMSO

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25)

  • Cell lysate containing potential interaction partners

  • Streptavidin-conjugated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (as described in Application 1)

Procedure:

  • In Vitro Biotinylation of Bait Protein:

    • Dissolve the purified protein in an amine-free buffer at a concentration of 1-10 mg/mL.[5]

    • Prepare a fresh stock solution of this compound-NHS Ester in DMSO.

    • Add a 10- to 20-fold molar excess of the biotinylation reagent to the protein solution.[5]

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[5]

    • Quench the reaction by adding Tris-HCl to a final concentration of 50-100 mM and incubate for 15 minutes.

    • Remove excess, unreacted biotin using a desalting column.

  • Formation of Protein Complex:

    • Incubate the biotinylated bait protein with the cell lysate containing potential interactors for 1-2 hours at 4°C with gentle rotation.

  • Affinity Purification:

    • Add the protein-lysate mixture to pre-equilibrated streptavidin beads.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complex from the beads.

    • Analyze the components of the eluted complex by SDS-PAGE followed by silver staining or Western blotting, or by mass spectrometry.

Signaling Pathway Diagram (Example: Generic Kinase Cascade)

Kinase_Cascade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Gene Gene Expression TF->Gene Ligand Ligand Ligand->Receptor

Caption: A generic signaling pathway that can be interrogated using pull-downs.

Application 3: Labeling of Intracellular Proteins

Objective: To label and subsequently purify or detect proteins within the cell. This requires permeabilizing the cell membrane to allow the biotinylation reagent to enter the cytoplasm.

Principle: Cells are first fixed to preserve their structure and then permeabilized using a detergent (e.g., Triton X-100 or saponin) or a solvent (e.g., methanol). A membrane-permeable this compound NHS ester is then introduced to label intracellular proteins. Downstream applications are similar to those for cell surface proteins.

Experimental Protocol: Intracellular Protein Biotinylation

Materials:

  • Cells in suspension or on coverslips

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.3% Triton X-100 in PBS or 90% ice-cold methanol)[9]

  • This compound-NHS Ester

  • Anhydrous DMSO

  • Quenching Buffer (e.g., 100 mM glycine in PBS)

  • PBS

Procedure:

  • Cell Preparation and Fixation:

    • Prepare a single-cell suspension or grow cells on coverslips.

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[9]

    • Wash the cells twice with PBS.

  • Permeabilization:

    • For detergent permeabilization: Resuspend the fixed cells in permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature.[9]

    • For solvent permeabilization: Resuspend the fixed cells in ice-cold 90% methanol and incubate for 15 minutes on ice.[9]

    • Wash the cells twice with PBS to remove the permeabilization reagent.

  • Biotinylation:

    • Resuspend the permeabilized cells in PBS.

    • Add a freshly prepared solution of this compound-NHS Ester in DMSO to the desired final concentration.

    • Incubate for 1 hour at room temperature.

  • Quenching and Washing:

    • Quench the reaction with quenching buffer for 15 minutes.

    • Wash the cells three times with PBS.

  • Downstream Processing:

    • The cells with biotinylated intracellular proteins are now ready for lysis and affinity purification as described in the previous applications, or for detection by immunofluorescence using fluorescently labeled streptavidin.

Logical Relationship Diagram

Intracellular_Labeling_Logic start Start with Live Cells fixation Fixation (e.g., PFA) Preserves cellular structure start->fixation permeabilization Permeabilization Creates pores in the membrane fixation->permeabilization biotinylation Intracellular Biotinylation (this compound-NHS) permeabilization->biotinylation downstream Downstream Applications (Affinity Purification, Imaging) biotinylation->downstream Quench & Wash

Caption: Logical steps for labeling intracellular proteins with this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Biotinylation Efficiency Inactive (hydrolyzed) NHS-ester reagent.Use a fresh vial of the biotinylation reagent. Prepare the stock solution in anhydrous DMSO immediately before use.[5]
Presence of primary amines (e.g., Tris, glycine) in the buffer.Perform buffer exchange into an amine-free buffer like PBS or bicarbonate buffer.[5]
Insufficient molar excess of biotin reagent.Increase the molar ratio of the biotinylation reagent to the protein.[5]
Protein Precipitation High concentration of organic solvent from the biotin stock solution.Keep the volume of the added biotin stock low (ideally <10% of the total reaction volume).[5]
Protein is unstable under the reaction conditions.Perform the reaction at a lower temperature (4°C) for a longer duration.[5]
High Background in Pull-Downs Incomplete removal of unreacted biotin.Ensure thorough purification of the biotinylated molecule by dialysis or gel filtration.[5]
Insufficient washing of streptavidin beads.Increase the number and stringency of the wash steps after affinity capture.
Loss of Protein Activity Biotinylation of critical lysine residues in the active or binding site.Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling. Consider alternative labeling chemistries that target other amino acid residues.[5]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Biotin-DADOO Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-DADOO and other amine-reactive biotinylation reagents. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with low labeling efficiency and achieve optimal results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, also known as Biotinyl-3,6-dioxaoctanediamine or EZ-Link™ Amine-PEO2-Biotin, is an amine-reactive biotinylation reagent. It contains an N-hydroxysuccinimide (NHS) ester functional group that reacts with primary amines (-NH₂) on target molecules, such as proteins and antibodies, to form stable amide bonds. This process covalently attaches a biotin molecule to your target, which can then be used for a variety of detection and purification applications based on the high-affinity interaction between biotin and streptavidin.

Q2: Why is my labeling efficiency with this compound low?

Low labeling efficiency with this compound and other NHS-ester biotin reagents can stem from several factors. The most common culprits include:

  • Suboptimal Reaction Buffer: The presence of primary amines (e.g., Tris or glycine) in your buffer will compete with your target molecule for reaction with the this compound, significantly reducing labeling efficiency.[1]

  • Incorrect pH: The reaction is most efficient at a slightly alkaline pH of 7.2-8.5, where primary amines are deprotonated and more nucleophilic.[1]

  • Reagent Instability: The NHS-ester group is susceptible to hydrolysis in aqueous solutions.[1] Using old or improperly stored reagent can lead to low reactivity.

  • Insufficient Molar Excess: The ratio of this compound to your target molecule may be too low.

  • Steric Hindrance: The primary amines on your target molecule may be inaccessible to the biotinylation reagent.

Q3: How can I improve my labeling efficiency?

To improve your labeling efficiency, consider the following optimization steps:

  • Buffer Exchange: Ensure your protein or antibody is in an amine-free buffer such as Phosphate Buffered Saline (PBS) at a pH between 7.2 and 8.5.[1]

  • Use Fresh Reagent: Prepare your this compound solution immediately before use. Do not store it in an aqueous solution.[1]

  • Optimize Molar Excess: Increase the molar ratio of this compound to your target molecule. See the table below for recommended starting ratios.

  • Consider a Longer Spacer Arm: If steric hindrance is a concern, using a biotinylation reagent with a longer spacer arm can improve accessibility.[2]

Q4: How do I remove excess, unreacted this compound after the labeling reaction?

It is crucial to remove unreacted biotin to prevent interference in downstream applications.[1] Common methods for purification include:

  • Gel Filtration (Desalting Columns): This is a quick and effective method to separate the larger biotinylated protein from the smaller, unreacted biotin molecules.[1]

  • Dialysis: This method is also effective but generally takes longer than gel filtration.

Troubleshooting Guide

This section addresses specific issues you might encounter during your biotinylation experiments in a question-and-answer format.

Low or No Signal in Downstream Applications (e.g., Western Blot, ELISA)

Q: I have performed the biotinylation reaction, but I am getting a weak or no signal in my Western blot. What could be the problem?

A weak or no signal can be due to several factors throughout the experimental workflow. Here's a systematic approach to troubleshooting:

  • Confirm Successful Biotinylation:

    • Problem: The labeling reaction itself may have been inefficient.

    • Solution: Quantify the degree of biotinylation using a method like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[3][4][5] This will determine the molar ratio of biotin to your protein. If the ratio is low, you will need to optimize your labeling protocol (see FAQs above).

  • Check Antibody Concentrations:

    • Problem: The concentrations of your primary or secondary antibodies may be too low.

    • Solution: Increase the concentration of your antibodies.[6]

  • Verify Protein Loading and Transfer:

    • Problem: Insufficient protein may have been loaded on the gel, or the transfer to the membrane may have been inefficient.

    • Solution: Load more protein onto the gel.[6] For low molecular weight proteins, consider using a membrane with a smaller pore size to prevent them from passing through.[6]

  • Optimize Blocking and Washing Steps:

    • Problem: The antigen may be masked by the blocking buffer, or excessive washing may be removing the signal.

    • Solution: Try different blocking buffers (e.g., BSA instead of milk, as milk contains endogenous biotin which can interfere with avidin/streptavidin-based detection).[7] Reduce the number of washes or the duration of each wash.[8]

Protein Precipitation During Labeling

Q: My protein precipitated after adding the this compound reagent. Why did this happen and how can I prevent it?

  • Problem: High concentrations of the organic solvent (e.g., DMSO or DMF) used to dissolve the this compound can cause protein precipitation. Over-biotinylation can also alter the protein's properties, leading to aggregation.

  • Solution:

    • Keep the volume of the this compound stock solution low, ideally less than 10% of the total reaction volume.[1]

    • Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate and potentially reduce aggregation.

    • Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling.[1]

Data Presentation

Table 1: Recommended Molar Excess of this compound for Labeling

Target MoleculeProtein ConcentrationRecommended Molar Excess (Biotin:Protein)Expected Degree of Labeling (Biotin/Protein)Reference(s)
Antibody (IgG)1-5 mg/mL20-fold4-6[9][10]
Antibody (IgG)50-200 µg/mL50-fold1-3[9][10]
General Protein2-10 mg/mL≥ 12-foldVaries[11]
General Protein≤ 2 mg/mL≥ 20-foldVaries[11]
Peptides (>1000 Da)N/A1:11[12]
Peptides (<1000 Da)N/A3-5:1 (Peptide:Biotin)1[12]

Experimental Protocols

Protocol 1: General Protein Biotinylation with this compound

This protocol provides a general guideline for biotinylating proteins with this compound. Optimization may be required for your specific protein.

Materials:

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare Protein Sample: Dissolve or dialyze your protein into an amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Biotinylation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (refer to Table 1).

    • Slowly add the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[13]

  • Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purify Biotinylated Protein: Remove excess, unreacted this compound using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Quantification of Biotinylation using the HABA Assay

This protocol allows you to determine the degree of biotinylation of your protein.

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample (purified)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

  • Cuvettes or a 96-well microplate

Procedure:

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Measure Baseline Absorbance:

    • For a cuvette, add 900 µL of the HABA/Avidin solution and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).[3]

    • For a microplate, add 180 µL of the HABA/Avidin solution to a well and measure the absorbance at 500 nm.[3]

  • Add Biotinylated Sample:

    • To the cuvette, add 100 µL of your purified biotinylated protein sample and mix well.[3]

    • To the microplate well, add 20 µL of your purified biotinylated protein sample and mix.[3]

  • Measure Final Absorbance: Measure the absorbance at 500 nm again once the reading has stabilized (A₅₀₀ HABA/Avidin/Biotin Sample).

  • Calculate Degree of Biotinylation: Use the change in absorbance to calculate the moles of biotin per mole of protein. Several online calculators are available for this purpose.[14][15]

Visualizations

G cluster_reagents Reactants cluster_reaction Reaction cluster_products Products This compound This compound NHS Ester ReactionStep Nucleophilic Attack This compound->ReactionStep TargetProtein Target Molecule Primary Amine (-NH2) TargetProtein->ReactionStep BiotinylatedProtein Biotinylated Molecule Stable Amide Bond ReactionStep->BiotinylatedProtein pH 7.2-8.5 NHS_byproduct NHS (byproduct) ReactionStep->NHS_byproduct G start Start prep_protein Prepare Protein (Amine-free buffer, pH 7.2-8.5) start->prep_protein prep_biotin Prepare this compound (Freshly in DMSO/DMF) start->prep_biotin react Biotinylation Reaction (Incubate at RT or 4°C) prep_protein->react prep_biotin->react quench Quench Reaction (Tris or Glycine) react->quench purify Purify (Desalting column or Dialysis) quench->purify quantify Quantify Labeling (HABA Assay) purify->quantify downstream Downstream Applications (Western, ELISA, etc.) quantify->downstream end End downstream->end

References

Technical Support Center: Biotin-DADOO Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Biotin-DADOO to label proteins.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of this compound to protein?

A1: The optimal molar ratio depends on the protein's concentration and the desired degree of labeling. For initial experiments, a 10:1 to 40:1 molar excess of biotin reagent to protein is a common starting point.[1] For dilute protein solutions (e.g., < 2 mg/mL), a higher molar excess may be required to achieve sufficient labeling.[2][3] Some applications may benefit from a much lower ratio, such as 3:1, to minimize potential impacts on protein function.[4] It is crucial to perform an optimization experiment with varying challenge ratios (e.g., 5:1, 10:1, 20:1) to determine the ideal condition for your specific protein and application.[5]

Q2: Which buffers should I use for the biotinylation reaction?

A2: The reaction should be performed in an amine-free buffer at a pH of 7.2-8.0.[2] Phosphate-buffered saline (PBS) is a standard choice.[1] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the biotinylation reagent, quenching the reaction.[6][7][8]

Q3: How do I remove unreacted this compound after the labeling reaction?

A3: Excess, non-reacted biotin must be removed to prevent interference in downstream applications and to allow for accurate quantification of biotin incorporation.[2] Common methods for removal include dialysis against a suitable buffer (e.g., PBS) or using size-exclusion chromatography, such as a desalting spin column.[2][7][9]

Q4: How can I determine the number of biotin molecules incorporated per protein molecule?

A4: The degree of labeling, also known as the Molar Substitution Ratio (MSR), can be determined using several methods. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method that allows for the estimation of the molar ratio of biotin per protein.[10][11][12] This assay relies on the displacement of HABA from an avidin-HABA complex by the biotinylated protein, which causes a measurable decrease in absorbance at 500 nm.[10] Other methods include spectrophotometric analysis if using a biotin reagent with a UV-traceable tag.[13][14]

Troubleshooting Guide

Below is a summary of common problems encountered during this compound labeling, their possible causes, and recommended solutions.

ProblemPossible CauseRecommended Solution
Low or No Biotin Incorporation Interfering substances in protein buffer: Buffers contain primary amines (e.g., Tris, glycine) that compete with the protein.[7]Buffer exchange the protein into an amine-free buffer like PBS before labeling.[7][8]
Hydrolyzed this compound reagent: The reagent was exposed to moisture or left in an aqueous solution for too long.[7]Prepare the this compound stock solution in a high-quality anhydrous solvent (e.g., DMSO, DMF) immediately before use.[2][7]
Low protein concentration: Labeling reactions with dilute protein solutions are less efficient.[1][3][7]Increase the protein concentration to at least 1-2 mg/mL.[1][7] If not possible, increase the molar excess of the biotin reagent.[1][2]
Protein Precipitation During/After Labeling Over-modification (over-labeling) of the protein: Attaching too many biotin molecules can alter the protein's solubility properties.[7][15]Decrease the molar ratio of this compound to protein in the reaction.[15] Perform a titration experiment to find the highest level of labeling that maintains protein solubility.
Incorrect pH: The reaction buffer pH is outside the optimal range (7.2-8.0).Ensure the protein solution is buffered to the correct pH before adding the biotin reagent.
Loss of Protein Activity Modification of critical residues: Biotinylation of primary amines (lysine residues) within or near the protein's active site or binding interface.[15]Reduce the molar ratio of this compound to protein to decrease the overall number of modifications.[4] Consider alternative labeling chemistries that target other functional groups if the activity loss is severe.
Inconsistent Results Between Batches Incomplete removal of excess biotin: Residual free biotin can interfere with downstream assays.Increase the duration or number of changes for dialysis, or use a fresh desalting column for each batch to ensure complete removal.[9]
Incomplete reaction: Differences in reaction time or temperature between batches.Standardize the incubation time and temperature for all labeling reactions.[9]
Variability in initial protein purity/concentration: Contaminants or inaccurate protein concentration measurements affect the true molar ratio.[7]Ensure consistent protein purity. Accurately measure the protein concentration before each labeling reaction.[7]

Experimental Protocols & Workflows

Optimization and Labeling Workflow

The following diagram outlines the general workflow for optimizing and performing protein biotinylation.

G cluster_prep Preparation cluster_opt Optimization cluster_react Reaction & Purification cluster_analysis Analysis cluster_decision Decision Protein_Prep Prepare Protein (Buffer exchange into PBS, pH 7.2-8.0) Test_Ratios Test Molar Ratios (e.g., 5:1, 10:1, 20:1) Protein_Prep->Test_Ratios Biotin_Prep Prepare this compound (Dissolve in anhydrous DMSO/DMF) Biotin_Prep->Test_Ratios React Incubate (30 min at RT or 2h on ice) Test_Ratios->React Purify Remove Excess Biotin (Dialysis / Desalting Column) React->Purify Quantify Quantify Incorporation (e.g., HABA Assay) Purify->Quantify Validate Validate Activity (Functional Assay) Quantify->Validate Optimal Optimal Ratio Found? Validate->Optimal Optimal->Test_Ratios No, adjust ratios Final_Labeling Proceed with Optimized Protocol Optimal->Final_Labeling Yes

Caption: Workflow for optimizing this compound to protein molar ratio.

Protocol 1: this compound Labeling of Protein

This protocol is a general guideline. The molar ratio of this compound to protein may need to be adjusted based on optimization experiments.

A. Calculations

  • Calculate moles of protein:

    • Moles of Protein = (Protein mass in g) / (Protein Molecular Weight in g/mol )

  • Calculate moles of this compound to add: For a starting 20-fold molar excess:

    • Moles of Biotin = Moles of Protein × 20

  • Calculate volume of this compound stock to add:

    • Volume (µL) = (Moles of Biotin × 1,000,000) / (Concentration of Biotin Stock in mM)

B. Labeling Reaction

  • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[2]

  • Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.[2]

  • Add the calculated volume of the 10 mM this compound solution to the protein solution.

  • Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.[2][3]

  • Remove the excess non-reacted biotin using a desalting column or by dialysis against PBS.

Troubleshooting Logic Flow

Use this diagram to diagnose common issues during the biotinylation process.

G Start Start Troubleshooting Check_Labeling Is Biotin Incorporation Low? Start->Check_Labeling Check_Precipitate Did Protein Precipitate? Check_Labeling->Check_Precipitate No Check_Buffer Buffer contains amines (Tris, Glycine)? Check_Labeling->Check_Buffer Yes Check_Activity Is Protein Activity Lost? Check_Precipitate->Check_Activity No Solution_Precipitate Cause: Over-labeling. Solution: Reduce Biotin:Protein molar ratio. Check_Precipitate->Solution_Precipitate Yes Solution_Activity Cause: Modification of critical residues. Solution: Reduce Biotin:Protein molar ratio. Check_Activity->Solution_Activity Yes End Problem Resolved Check_Activity->End No Solution_Buffer Solution: Buffer exchange into PBS. Check_Buffer->Solution_Buffer Yes Check_Reagent Biotin reagent prepared fresh? Check_Buffer->Check_Reagent No Solution_Buffer->End Solution_Reagent Solution: Use fresh, anhydrous DMSO/DMF for this compound stock. Check_Reagent->Solution_Reagent No Check_Concentration Protein concentration >1 mg/mL? Check_Reagent->Check_Concentration Yes Solution_Reagent->End Solution_Concentration Solution: Increase protein concentration or increase molar ratio. Check_Concentration->Solution_Concentration No Check_Concentration->End Yes Solution_Concentration->End Solution_Precipitate->End Solution_Activity->End

Caption: A decision tree for troubleshooting common biotinylation issues.

Protocol 2: Quantifying Biotin Incorporation with the HABA Assay

A. Materials

  • HABA/Avidin Solution (available in commercial kits)

  • Biotinylated protein sample with excess biotin removed

  • Spectrophotometer or plate reader capable of measuring absorbance at 500 nm

  • Cuvettes or 96-well microplate

B. Procedure

  • Remove all free (unconjugated) biotin from the labeled protein sample using dialysis or a desalting column.[11] This step is critical for accuracy.

  • Pipette the HABA/Avidin solution into a cuvette (e.g., 900 µL) or microplate well (e.g., 180 µL).[11]

  • Measure and record the initial absorbance at 500 nm (A₅₀₀ HABA/Avidin).[11]

  • Add a known volume of your biotinylated protein sample to the cuvette (e.g., 100 µL) or well (e.g., 20 µL) and mix thoroughly.[11]

  • Incubate for a few minutes until the absorbance reading is stable.

  • Measure and record the final absorbance at 500 nm (A₅₀₀ HABA/Avidin/Biotin Sample).[11]

C. Calculations

The number of moles of biotin per mole of protein can be calculated using the values obtained above along with the protein concentration and molecular weight.[11] Many manufacturers provide online calculators or detailed formulas with their kits to simplify this process.[12]

  • Calculate the change in absorbance (ΔA₅₀₀):

    • ΔA₅₀₀ = (A₅₀₀ HABA/Avidin) - (A₅₀₀ HABA/Avidin/Biotin Sample)

  • Calculate the concentration of biotin (in the assay mixture):

    • [Biotin] (mol/L) = ΔA₅₀₀ / ε_HABA (where ε_HABA is the molar extinction coefficient of the HABA/Avidin complex at 500 nm, typically ~34,000 M⁻¹cm⁻¹)

  • Calculate the molar substitution ratio (MSR):

    • MSR = ([Biotin] in sample) / ([Protein] in sample)

References

Technical Support Center: Post-Biotinylation Cleanup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing excess Biotin-DADOO reagent after labeling reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during this critical purification step.

Troubleshooting Guide

Low recovery of your biotinylated molecule or inefficient removal of free biotin can compromise downstream applications. This guide addresses common problems and provides actionable solutions.

ProblemPotential CauseRecommended Solution
Low Protein/Molecule Recovery Precipitation during labeling: Over-biotinylation can alter the solubility of the molecule.[1][2][3]- Optimize the molar ratio of the this compound reagent to your target molecule. A lower ratio may be necessary.[1][2]- Ensure the reaction buffer is at the optimal pH and composition for your molecule's stability.
Non-specific binding to purification media: The molecule may be sticking to the dialysis membrane or spin column resin.- For dialysis, consider using a different type of membrane with lower binding properties.- For spin columns, ensure the column material is appropriate for your sample. Some resins have low-binding properties.- Adding a carrier protein like BSA can sometimes reduce non-specific binding, but check if this is compatible with your downstream application.[1][2]
Sample loss during handling: Multiple transfer steps can lead to cumulative loss of the sample, especially with small volumes.- Minimize the number of tube transfers.- For small volumes, consider using devices designed for small-scale purification, such as microdialysis units or spin columns for small sample volumes.[1]
Inefficient Removal of Free Biotin Inadequate purification parameters: The duration or number of exchanges in dialysis may be insufficient, or the size exclusion cutoff may be too high.[1]- Dialysis: Increase the dialysis time and the number of buffer changes. A common recommendation is multiple changes over 24-48 hours.[1]- Size Exclusion Chromatography: Ensure the molecular weight cutoff (MWCO) of the resin is appropriate to separate your labeled molecule from the small this compound molecule. For proteins, a 7 kDa MWCO is often effective.[1]
Competition for binding: In affinity purification, excess free biotin in the sample can saturate the streptavidin/avidin binding sites on the beads, preventing the capture of the biotinylated molecule.[1][4]- Perform a preliminary buffer exchange using a spin column or dialysis to reduce the concentration of free biotin before affinity purification.[1]
High Background in Downstream Assays Residual free biotin: Incomplete removal of unconjugated biotin can lead to non-specific signals in assays using streptavidin or avidin conjugates.[1][5]- Re-purify the sample using a more stringent method or a combination of methods (e.g., a spin column followed by dialysis).- For assays like western blots or ELISAs, ensure adequate blocking steps are included to minimize non-specific binding.[6]

Frequently Asked Questions (FAQs)

Q1: Which method is best for removing excess this compound?

A1: The choice of method depends on factors such as your sample volume, the size of your labeled molecule, the required purity, and the time constraints of your experiment.[1]

  • Dialysis: A simple and gentle method suitable for larger sample volumes, but it is time-consuming.[7][8]

  • Spin Columns (Size-Exclusion Chromatography): Rapid and effective for small to medium sample volumes.[9][10]

  • Magnetic Beads: Offer a quick and efficient way to remove free biotin, especially for low volume samples or high-throughput applications.[5]

  • Tangential Flow Filtration (TFF): Ideal for processing large volumes and for applications where concentration of the sample is also required.[11][12][13]

Q2: Can I use the same removal method for a small peptide and a large antibody?

A2: Not necessarily. The molecular weight of your labeled molecule is a critical factor. For a large antibody, a dialysis membrane or spin column with a 10-20 kDa MWCO would be appropriate. For a small peptide, you would need a membrane or resin with a much smaller MWCO to ensure the peptide is retained while the this compound is removed. Alternatively, for small peptides, adjusting the biotinylation reaction to use a limiting amount of biotin reagent can minimize the need for extensive cleanup, reducing sample loss.[7]

Q3: My protein has precipitated after labeling. What should I do?

A3: Protein precipitation after biotinylation can be due to over-labeling, which alters the protein's isoelectric point and solubility.[2][3] Try to re-solubilize the protein by adjusting the pH of the buffer.[3] For future experiments, reduce the molar excess of the this compound reagent used in the labeling reaction.[2]

Methods for Removal of Excess this compound

The following table summarizes the most common methods for the removal of excess this compound reagent.

MethodPrincipleTypical Sample VolumeProcessing TimeProtein RecoveryBiotin Removal Efficiency
Dialysis Diffusion across a semi-permeable membrane based on a concentration gradient.0.1 mL - 100 mL4 - 48 hoursHighGood to Excellent
Spin Columns (SEC) Size-exclusion chromatography separates molecules based on size.20 µL - 4 mL< 15 minutesHigh (>90%)[10]>95%[10]
Magnetic Beads Biotin binding to streptavidin-coated magnetic beads.10 µL - 1 mL< 15 minutesHighExcellent
Tangential Flow Filtration (TFF) Size-based separation using a cross-flow filtration membrane.> 5 mLVariableHighExcellent

Experimental Protocols

Dialysis

This method is suitable for larger sample volumes and when a gentle removal process is preferred.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 7-10 kDa for proteins)

  • Dialysis buffer (e.g., PBS)

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions.

  • Load the biotinylated sample into the dialysis tubing/cassette and seal securely.[1]

  • Place the sealed tubing/cassette into a beaker with dialysis buffer. The buffer volume should be at least 100 times the sample volume.[1]

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for at least 4 hours, with at least two buffer changes. For optimal removal, dialyze overnight with multiple buffer changes.[1][7]

  • After the final dialysis period, carefully remove the sample from the tubing/cassette.[1]

Spin Column (Size-Exclusion Chromatography)

This method is ideal for rapid cleanup of small sample volumes (typically 20-700 µL).[1]

Materials:

  • Spin column with an appropriate MWCO (e.g., 7 kDa)[1]

  • Collection tubes

  • Microcentrifuge

Procedure:

  • Prepare the spin column by removing the storage buffer. This is typically done by centrifugation.

  • Place the column in a new collection tube.

  • Slowly apply the biotinylated sample to the center of the resin bed.

  • Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 2 minutes at 1,500 x g).[1]

  • The purified sample containing the biotinylated molecule will be in the collection tube. The excess this compound is retained in the column resin.[1]

Workflow for Post-Biotinylation Cleanup

The following diagram illustrates the decision-making process and workflow for removing excess this compound reagent.

G cluster_0 Biotinylation Reaction cluster_1 Purification Method Selection cluster_2 Purification Protocols cluster_3 Downstream Application start Biotinylation Reaction Mixture (Target Molecule + Excess this compound) decision Sample Volume & Speed Requirement start->decision dialysis Dialysis decision->dialysis Large Volume (Slow) spin_column Spin Column (SEC) decision->spin_column Small Volume (Fast) magnetic_beads Magnetic Beads decision->magnetic_beads Low Volume / HTS (Very Fast) tff Tangential Flow Filtration (TFF) decision->tff Very Large Volume (Scalable) end Purified Biotinylated Molecule dialysis->end spin_column->end magnetic_beads->end tff->end

Caption: Workflow for selecting a method to remove excess this compound.

References

Technical Support Center: Reducing Non-specific Binding of Biotin-DADO Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Biotin-DADO labeled proteins in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with biotinylated proteins?

A1: Non-specific binding of biotinylated proteins can arise from several factors:

  • Hydrophobic and Electrostatic Interactions: Proteins can non-specifically adhere to surfaces like microplates or beads through hydrophobic or electrostatic forces.[1]

  • Endogenous Biotin: Many biological samples, particularly from tissues like the liver, kidney, and spleen, contain endogenous biotin, which can be detected by avidin or streptavidin conjugates, leading to high background.[1][2]

  • Properties of Avidin: Avidin is a glycoprotein with a high isoelectric point, which can lead to non-specific binding through interactions with negatively charged molecules and lectins in tissue samples.[3]

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites on the solid phase (e.g., microplate wells, beads) allows the biotinylated protein or detection reagents to bind indiscriminately.[4]

  • Inadequate Washing: Insufficient washing steps can fail to remove unbound or weakly bound reagents, contributing to high background.[5]

Q2: What is Biotin-DADO, and does its structure contribute to non-specific binding?

A2: Biotin-DADO (Biotin-1,4-Dioxa-8-azaspiro[4.5]decane-2-methanamine) contains a long-chain spacer arm. While this spacer arm can improve the accessibility of biotin to avidin or streptavidin, the overall hydrophobic nature of the biotin label itself can sometimes contribute to non-specific hydrophobic interactions with other proteins or surfaces.

Q3: When should I be concerned about endogenous biotin in my samples?

A3: You should be particularly concerned about endogenous biotin when working with:

  • Tissues known to have high levels of biotin, such as the liver, kidney, spleen, and adipose tissue.[2]

  • Frozen tissue sections (cryostat sections), as they tend to exhibit more pronounced endogenous biotin activity.[2]

  • Experiments employing heat-induced epitope retrieval (HIER), which can expose endogenous biotin.[2]

  • Cell lysates, as they may contain enzymes with covalently bound biotin as a cofactor.[3]

Q4: What are the differences between avidin, streptavidin, and NeutrAvidin in terms of non-specific binding?

A4: Avidin, streptavidin, and NeutrAvidin are all proteins that bind to biotin with high affinity, but they differ in their non-specific binding properties:

  • Avidin: Is a glycoprotein with a high isoelectric point (pI ~10.5), making it prone to non-specific binding with negatively charged molecules and lectins.[3]

  • Streptavidin: Is a non-glycosylated protein with a near-neutral pI, which significantly reduces non-specific binding compared to avidin.[3] However, it contains an "RYD" sequence that can sometimes cause background in certain applications.

  • NeutrAvidin: Is a deglycosylated form of avidin with a near-neutral pI. It lacks the carbohydrate moieties and the RYD sequence, making it the option with the lowest non-specific binding among the three.

Troubleshooting Guides

Issue 1: High Background Signal in an ELISA-based Assay
Possible Cause Troubleshooting Step
Insufficient BlockingOptimize the blocking buffer by trying different blocking agents (e.g., BSA, casein, non-fat dry milk) and increasing the incubation time.[5]
Inadequate WashingIncrease the number of wash cycles and the volume of wash buffer. Consider adding a detergent like Tween-20 to the wash buffer to help disrupt weak, non-specific interactions.[5]
Suboptimal Antibody ConcentrationTitrate the concentration of your biotinylated primary or secondary antibody to find the optimal dilution that maximizes the specific signal while minimizing background.
Endogenous BiotinIf working with tissue or cell lysates, perform an endogenous biotin blocking step before adding the biotinylated antibody.[1][2]
Cross-reactivity of ReagentsEnsure that the secondary antibody does not cross-react with other proteins in your sample. Run a control where the primary antibody is omitted.
Issue 2: High Background in a Pull-Down Assay with Streptavidin Beads
Possible Cause Troubleshooting Step
Non-specific Binding to BeadsPre-clear the lysate by incubating it with streptavidin beads before adding your biotinylated protein. This will help remove proteins that non-specifically bind to the beads.
Insufficient WashingIncrease the stringency of your wash buffer by increasing the salt concentration (e.g., up to 250 mM NaCl) and/or including a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20).[6]
Bead OverloadingDetermine the optimal amount of biotinylated protein to add to the beads. Overloading can lead to aggregation and non-specific binding.
Incomplete Blocking of BeadsEnsure the beads are adequately blocked with a suitable blocking agent like BSA before incubation with the cell lysate.

Data Presentation

Table 1: Comparison of Different Blocking Agents in Reducing Non-specific Binding in ELISA
Blocking AgentConcentrationAverage Background Absorbance (OD 450 nm)
Fish Gelatin 1%~0.25
Bovine Serum Albumin (BSA) 1%~0.18
Casein 1%~0.08
Non-fat Dry Milk (NFDM) 1%~0.07

Data extracted and compiled from graphical representations in a study comparing blocking agents in a porcine hemoglobin detection ELISA. The values represent the non-specific binding signal on a medium-binding microplate.[7]

Table 2: Effect of NaCl Concentration in Wash Buffer on Non-specific Binding
NaCl Concentration in Wash BufferRelative Background Signal (%)
0.15 M (Physiological) 100%
0.5 M ~75%
1.0 M ~50%

This table illustrates the general trend of decreasing non-specific binding with increasing salt concentration in the wash buffer, as described in several sources. The percentage values are representative estimates based on qualitative descriptions and graphical data from studies on the effect of salt on protein interactions.[8]

Experimental Protocols

Protocol 1: Blocking Endogenous Biotin in Tissue Sections

This protocol is designed to block endogenous biotin in tissue sections to prevent non-specific background staining in immunohistochemistry (IHC).

Materials:

  • Avidin solution (e.g., 0.05% avidin in PBS)

  • Biotin solution (e.g., 0.005% biotin in PBS)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • After the antigen retrieval and normal serum blocking steps, incubate the tissue sections with the avidin solution for 15 minutes at room temperature.[1]

  • Briefly rinse the sections with PBS.[1]

  • Incubate the sections with the biotin solution for 15 minutes at room temperature.[1] This step saturates the biotin-binding sites on the avidin molecules that are now bound to the endogenous biotin.

  • Rinse the sections thoroughly with PBS.[1]

  • Proceed with the primary antibody incubation step of your standard IHC protocol.

Protocol 2: Pull-Down Assay with Biotinylated Protein and Streptavidin Magnetic Beads

This protocol outlines a general procedure for a pull-down assay to identify protein interaction partners of a biotinylated "bait" protein.

Materials:

  • Streptavidin magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., Binding/Wash Buffer with 1% BSA)

  • Cell lysate containing "prey" proteins

  • Biotinylated "bait" protein

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube.

    • Wash the beads three times with Binding/Wash Buffer by pelleting the beads with a magnet, removing the supernatant, and resuspending in fresh buffer.

  • Bead Blocking:

    • After the final wash, resuspend the beads in Blocking Buffer and incubate for 1 hour at 4°C with gentle rotation.

  • Binding of Biotinylated Bait Protein:

    • Pellet the blocked beads and remove the supernatant.

    • Add the biotinylated bait protein (in Binding/Wash Buffer) to the beads and incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Wash the beads three times with Binding/Wash Buffer to remove unbound bait protein.

  • Incubation with Cell Lysate:

    • Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing to Remove Non-specific Binders:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with Binding/Wash Buffer. For higher stringency, the salt concentration in the wash buffer can be increased.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add Elution Buffer to the beads and heat at 95-100°C for 5-10 minutes to release the bound proteins.

  • Analysis:

    • Pellet the beads and collect the supernatant containing the eluted proteins for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Mandatory Visualization

TroubleshootingWorkflow Start High Non-specific Binding (Biotin-DADO Labeled Protein) CheckBlocking Optimize Blocking Step Start->CheckBlocking Resolved Problem Resolved CheckBlocking->Resolved Improvement NotResolved Problem Persists CheckBlocking->NotResolved No Improvement CheckWashing Optimize Washing Step CheckWashing->Resolved Improvement NotResolved2 Problem Persists CheckWashing->NotResolved2 No Improvement CheckEndogenousBiotin Check for Endogenous Biotin CheckEndogenousBiotin->Resolved Improvement NotResolved3 Problem Persists CheckEndogenousBiotin->NotResolved3 No Improvement CheckReagentConcentration Titrate Reagent Concentrations CheckReagentConcentration->Resolved Improvement NotResolved4 Problem Persists CheckReagentConcentration->NotResolved4 No Improvement UseAlternative Consider Alternative Reagents (e.g., NeutrAvidin) UseAlternative->Resolved Improvement NotResolved->CheckWashing NotResolved2->CheckEndogenousBiotin NotResolved3->CheckReagentConcentration NotResolved4->UseAlternative

Caption: Troubleshooting workflow for high non-specific binding.

EndogenousBiotinBlocking Start Sample with Endogenous Biotin AddAvidin Incubate with excess Avidin/Streptavidin Start->AddAvidin Wash1 Wash AddAvidin->Wash1 AddBiotin Incubate with excess free Biotin Wash1->AddBiotin Wash2 Wash AddBiotin->Wash2 Proceed Proceed with Assay Wash2->Proceed

Caption: Workflow for blocking endogenous biotin.

References

Technical Support Center: Quenching Strategies for Biotin-DADOO and Other Amine-Reactive Biotinylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively quenching Biotin-DADOO and similar amine-reactive biotinylation reactions. Find answers to frequently asked questions and troubleshoot common issues to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching a biotinylation reaction?

Quenching is a critical step to stop the biotinylation reaction by deactivating the excess, unreacted biotinylating reagent.[1][2][3] Failure to quench the reaction can lead to non-specific binding of the free biotin to other molecules in subsequent steps of your experiment, resulting in high background signals and inaccurate results.[1][4]

Q2: What are the most common quenching agents for amine-reactive biotinylation reactions (e.g., NHS-ester based)?

The most common and effective quenching agents are molecules containing primary amines, which react with and consume the excess biotinylating reagent.[1][2] Widely used quenching buffers include:

  • Tris Buffer: (e.g., Tris-HCl) at a concentration of 20-100 mM.[2][5]

  • Glycine: at a concentration of 50-100 mM.[2][6][7]

  • Lysine: also used to stop the labeling reaction.[3]

Q3: How do I choose the right quenching agent?

Both Tris and glycine are effective for quenching NHS-ester biotinylation reactions. The choice often depends on the downstream application and buffer compatibility. Tris is a common component in many biological buffers and is a very effective quenching agent.[2][5] Glycine is a simple amino acid that also efficiently quenches the reaction.[6][7]

Q4: What is this compound and how is it used in biotinylation?

This compound (Biotinyl-3,6-dioxaoctanediamine) is a biotinylating reagent that contains a primary amine at the end of a spacer arm.[8][9][10] This primary amine allows it to be conjugated to other molecules with reactive groups like carboxyl groups (often activated by EDC/NHS chemistry) to create a custom biotinylating agent. The quenching strategy will depend on the reactive group used to couple this compound to your target molecule. For instance, if you create an NHS-ester of your molecule of interest to react with a protein, you would follow the standard quenching protocols for NHS esters.

Q5: Beyond quenching, how can I remove excess biotinylating reagent?

After quenching, it is crucial to remove the quenched biotin reagent and byproducts from your biotinylated protein.[1][5] Common methods for this purification step include:

  • Size-Exclusion Chromatography (SEC): This includes the use of desalting columns like PD-10 or spin columns such as Zeba™ Spin Desalting Columns.[1][5]

  • Dialysis: Effective for removing small molecules from larger proteins.[5]

  • Tangential Flow Filtration (TFF): Suitable for larger sample volumes.

Troubleshooting Guide

Problem Possible Cause Solution
High Background Signal in Downstream Assays (e.g., ELISA, Western Blot) Incomplete quenching of the biotinylation reaction.Ensure the quenching agent is added at a sufficient final concentration (e.g., 20-100 mM Tris or glycine) and incubated for an adequate time (typically 15-30 minutes at room temperature).[1]
Inadequate removal of excess biotin after quenching.Use a reliable method for removing small molecules, such as a desalting column or dialysis. Ensure the column is properly equilibrated and the sample volume is within the recommended range.[5]
Non-specific binding of the biotinylated protein.Optimize blocking steps in your downstream assay. Using a biotin-free blocking agent like 5% non-fat dry milk or a specialized commercial blocking buffer can help.[11]
Low or No Signal from Biotinylated Protein Over-biotinylation leading to protein precipitation or loss of function.Reduce the molar excess of the biotinylating reagent in your reaction. A starting point is often a 20-fold molar excess, but this may need to be optimized for your specific protein.[5][12]
Biotinylation of a critical residue for protein function or antibody binding.Try a lower molar ratio of biotin to protein. If the issue persists, consider a different biotinylation chemistry that targets a different functional group.
Hydrolyzed/inactive biotinylating reagent.NHS esters are moisture-sensitive. Use a fresh vial of the reagent and dissolve it in anhydrous DMSO or DMF immediately before use. Do not store reconstituted NHS-ester reagents.[13]
Protein Precipitation During or After Biotinylation High concentration of organic solvent (e.g., DMSO, DMF) from the biotin reagent stock.Keep the volume of the organic solvent to a minimum, ideally less than 10% of the total reaction volume.[1]
Over-labeling of the protein, leading to changes in solubility.Decrease the molar excess of the biotinylation reagent.[11]
Protein instability at the reaction pH.Ensure the reaction buffer pH is optimal for your protein's stability (typically pH 7.2-8.5 for NHS-ester reactions).[1]

Experimental Protocols

Protocol 1: Quenching of Amine-Reactive Biotinylation Reactions with Tris Buffer

This protocol assumes the biotinylation reaction has already been performed according to your specific procedure.

Materials:

  • Biotinylation reaction mixture

  • 1 M Tris-HCl, pH 8.0

Procedure:

  • To your completed biotinylation reaction, add 1 M Tris-HCl (pH 8.0) to a final concentration of 20-50 mM. For example, add 20-50 µL of 1 M Tris-HCl to a 1 mL reaction volume.[5]

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[1]

  • Proceed to the removal of excess biotin reagent using your chosen method (e.g., desalting column, dialysis).

Protocol 2: Quenching of Amine-Reactive Biotinylation Reactions with Glycine

Materials:

  • Biotinylation reaction mixture

  • 1 M Glycine in PBS

Procedure:

  • Add 1 M glycine to your biotinylation reaction to a final concentration of 100 mM. For instance, add 100 µL of 1 M glycine to a 1 mL reaction.[6][7]

  • Incubate for 10-15 minutes at room temperature.[14]

  • Follow up with a purification step to remove the excess biotin and quenching reagent.

Protocol 3: Removal of Excess Biotin using a Desalting Spin Column

This protocol is a general guideline and should be adapted based on the specific manufacturer's instructions for your desalting column.

Materials:

  • Quenched biotinylation reaction mixture

  • Desalting spin column (e.g., Zeba™ Spin Desalting Column)

  • Equilibration/elution buffer (e.g., PBS)

  • Collection tubes

Procedure:

  • Prepare the desalting column by removing the storage buffer. This is typically done by breaking off the bottom closure, placing the column in a collection tube, and centrifuging for 1-2 minutes at the recommended speed (e.g., 1,500 x g).[15]

  • Discard the flow-through and place the column in a new collection tube.

  • Equilibrate the column by adding the desired buffer (e.g., PBS) and centrifuging again. Repeat this step 2-3 times.

  • Slowly apply your quenched biotinylation sample to the center of the resin bed.

  • Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 2 minutes at 1,500 x g).

  • The purified sample containing the biotinylated protein will be in the collection tube, while the smaller, unreacted biotin molecules are retained in the column resin.

Quantitative Data Summary

Parameter Recommendation Notes
Molar Excess of Biotin Reagent 10- to 20-fold molar excess over the protein.[5][16]This is a starting point and should be optimized. For dilute protein solutions (< 2 mg/mL), a higher molar excess may be needed.[17]
Quenching Agent Concentration Tris: 20-100 mM (final concentration) Glycine: 50-100 mM (final concentration)Ensure the pH of the quenching solution is compatible with your protein's stability.
Quenching Incubation Time 15-30 minutes at room temperature.
Protein Recovery from Desalting Columns Generally >90%Recovery can be affected by protein concentration and adherence to the manufacturer's protocol.
Protein Recovery from Dialysis Variable, can be >95%Potential for sample loss during handling, especially with small volumes.

Visualizations

Biotinylation_Workflow Protein Protein Sample in Amine-Free Buffer (pH 7.2-8.5) Add_Biotin Add Amine-Reactive Biotin Reagent (e.g., NHS-Ester) Protein->Add_Biotin Incubate Incubate (30 min RT or 2h on ice) Add_Biotin->Incubate Add_Quench Add Quenching Agent (e.g., Tris or Glycine) Incubate->Add_Quench Incubate_Quench Incubate (15-30 min RT) Add_Quench->Incubate_Quench Purify Purify Biotinylated Protein (Desalting Column/Dialysis) Incubate_Quench->Purify Final_Product Purified Biotinylated Protein Purify->Final_Product

Caption: General experimental workflow for protein biotinylation, quenching, and purification.

Troubleshooting_Tree Start High Background Signal? Check_Quenching Was Quenching Sufficient? (Reagent, Conc., Time) Start->Check_Quenching Yes Success Problem Resolved Start->Success No Optimize_Quenching Optimize Quenching Protocol: - Increase Quencher Conc. - Increase Incubation Time Check_Quenching->Optimize_Quenching No Check_Purification Was Purification Complete? Check_Quenching->Check_Purification Yes Optimize_Quenching->Check_Purification Improve_Purification Improve Purification: - Use a fresh desalting column - Extend dialysis time Check_Purification->Improve_Purification No Check_Blocking Is Downstream Assay Blocking Optimized? Check_Purification->Check_Blocking Yes Improve_Purification->Check_Blocking Optimize_Blocking Optimize Blocking: - Increase blocking time - Use biotin-free blocker Check_Blocking->Optimize_Blocking No Check_Blocking->Success Yes Optimize_Blocking->Success

Caption: Decision tree for troubleshooting high background in biotinylation-based assays.

References

Optimizing incubation time and temperature for Biotin-DADOO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time and temperature for Biotin-DADOO (also known as EZ-Link™ Amine-PEO2-Biotin). It includes troubleshooting guides and frequently asked questions to address common issues encountered during biotinylation experiments.

Optimizing Incubation Conditions for Biotinylation

The optimal incubation time and temperature for biotinylating proteins or other molecules with an amine-reactive biotin such as an NHS-ester derivative of this compound can vary depending on the specific molecule and the desired degree of labeling. Below is a summary of recommended starting conditions.

ParameterTemperatureIncubation TimeNotes
Standard Labeling Room Temperature (approx. 20-25°C)30 - 60 minutesA common starting point for many proteins.[1]
Alternative Standard Room Temperature (approx. 20-25°C)2 hoursAn alternative incubation time for standard labeling protocols.[1]
Low Temperature Labeling 4°C or on ice2 hours to overnightMay be preferable for sensitive proteins to maintain their activity.[2]
Cell Surface Labeling Room Temperature (approx. 20-25°C)30 minutesFor labeling proteins on the surface of intact cells.[3][4]
Carboxyl Group Labeling (with EDC) Room Temperature (approx. 20-25°C)2 hoursFor conjugating the primary amine of this compound to carboxyl groups.[5]

Experimental Protocols

Protocol 1: Biotinylation of Proteins via Primary Amines (NHS-Ester Chemistry)

This protocol is a general guideline for labeling proteins with an N-hydroxysuccinimide (NHS) ester of this compound.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

  • This compound NHS-ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5-8.0 or 100mM glycine)[1][3]

  • Desalting column or dialysis cassette for purification

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with the NHS-ester.[1]

  • Prepare this compound Solution: Immediately before use, dissolve the this compound NHS-ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[4]

  • Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[1]

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[1]

  • Purification: Remove excess, non-reacted biotin and quenching buffer by dialysis against PBS or by using a desalting column.

Protocol 2: Biotinylation of Carboxyl Groups via EDC Chemistry

This protocol describes the conjugation of this compound's primary amine to carboxyl groups on a protein using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[5]

Materials:

  • Protein solution containing accessible carboxyl groups

  • This compound (Amine-PEO2-Biotin)

  • EDC

  • MES buffer (0.1 M, pH 4.7-5.5)[5]

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Solutions:

    • Dissolve the protein in MES buffer.

    • Prepare a 50 mM solution of this compound in MES buffer.[5]

    • Immediately before use, prepare a 100 mM solution of EDC in MES buffer.[5]

  • Reaction Mixture: Add a 100-fold molar excess of the this compound solution to the protein solution. Subsequently, add a 10-fold molar excess of the EDC solution.[5]

  • Incubation: Incubate the reaction for 2 hours at room temperature with gentle mixing.[5]

  • Purification: Remove excess reagents and byproducts via dialysis or a desalting column.

Troubleshooting Guide & FAQs

Here are some common issues and questions that may arise during biotinylation experiments.

Q1: Why is my biotin labeling efficiency low?

A1: Several factors can contribute to low biotin incorporation:

  • Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule for the biotinylating reagent. Ensure your molecule is in an amine-free buffer like PBS or MES (for EDC chemistry).[1][5]

  • Hydrolyzed this compound reagent: NHS-esters are moisture-sensitive. Always use fresh, anhydrous DMSO or DMF to dissolve the reagent and prepare the solution immediately before use. Store the solid reagent desiccated.

  • Incorrect pH: The reaction of NHS-esters with primary amines is most efficient at a pH of 7-9.[1] For EDC chemistry with this compound, a pH of 4.7-5.5 is recommended.[5]

  • Insufficient molar excess of biotin: For dilute protein solutions, a higher molar excess of the biotin reagent may be required.[4]

Q2: My protein precipitated after the labeling reaction. What happened?

A2: Protein precipitation can occur due to over-biotinylation, where the modification of too many surface amines alters the protein's solubility.[6]

  • Reduce the molar ratio: Decrease the amount of this compound added to the reaction.

  • Shorten the incubation time: Less time will result in a lower degree of labeling.

  • Change the incubation temperature: Performing the reaction at 4°C instead of room temperature can slow down the reaction rate.

Q3: I'm observing high non-specific binding in my downstream application.

A3: High background can be caused by several factors:

  • Inefficient removal of excess biotin: Ensure that all non-reacted this compound is removed after the quenching step. Use a desalting column or perform extensive dialysis. Inconsistent removal of excess biotin can lead to variability between experiments.

  • Aggregated biotinylated protein: Over-labeling can sometimes lead to protein aggregation, which can cause non-specific binding.

  • Endogenous biotin: Some samples may contain endogenous biotinylated proteins. To mitigate this, consider using blocking buffers containing avidin or streptavidin before applying your biotinylated protein.

Q4: My biotinylated antibody has lost its activity.

A4: The biotinylation reaction can sometimes modify critical amino acid residues within the antigen-binding site of an antibody.

  • Reduce the degree of labeling: Use a lower molar ratio of this compound to antibody.

  • Consider a different labeling chemistry: If modifying primary amines is problematic, and your antibody has accessible sulfhydryl or carboxyl groups, alternative biotinylation reagents could be used.

Visualizing the Workflow

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_result Result Protein Protein in Amine-Free Buffer Incubate Incubate (Time & Temp) Protein->Incubate Biotin Dissolve this compound in DMSO/DMF Biotin->Incubate Quench Quench Reaction (e.g., Tris, Glycine) Incubate->Quench Purify Remove Excess Biotin (Desalting/Dialysis) Quench->Purify Final Biotinylated Protein Purify->Final

References

Technical Support Center: Biotin-DADOO Solubility and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the use of Biotin-DADOO, particularly concerning its solubility in various buffers and its application in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as Biotinyl-3,6-dioxaoctanediamine or EZ-Link Amine-PEO2-Biotin, is a biotinylating reagent. It contains a biotin moiety, a hydrophilic polyethylene glycol (PEG) spacer (in this case, a dietheylene glycol spacer, which is a short PEO), and a terminal primary amine group. The PEG spacer enhances its water solubility compared to standard biotin. Its primary application is the biotinylation of molecules, such as proteins, peptides, and nucleic acids, for use in various detection, purification, and immobilization assays based on the high-affinity interaction between biotin and streptavidin.

Q2: What is the best solvent to dissolve this compound in initially?

A2: It is highly recommended to first dissolve this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a concentrated stock solution.[1][2][3][4] This stock solution can then be diluted into the desired aqueous reaction buffer. Preparing a fresh stock solution immediately before use is crucial as the reactive groups of many biotinylation reagents are moisture-sensitive and can hydrolyze over time.[1][2]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: Yes, this compound has good aqueous solubility and can be dissolved directly in buffers like PBS.[5] Some sources indicate a solubility of up to 100 mg/mL in PBS, although this may require sonication to achieve a clear solution.[5] However, for consistent results and to avoid potential solubility issues at high concentrations, preparing a stock solution in DMSO is the preferred method.

Q4: Are there any buffers I should avoid when using this compound for protein labeling?

A4: If you are using an NHS-ester activated form of biotin for conjugation to primary amines, you must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[3] These buffer components will compete with the target protein for reaction with the NHS ester, significantly reducing the biotinylation efficiency.[3] Amine-free buffers like PBS (Phosphate Buffered Saline), MES (2-(N-morpholino)ethanesulfonic acid), and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) are recommended for these reactions.[3]

Troubleshooting Guide

Issue 1: this compound is not dissolving in my aqueous buffer.
Possible Cause Suggested Solution
Concentration is too high for the selected buffer. While this compound has enhanced aqueous solubility, its limit can be exceeded. Try lowering the concentration of this compound in your buffer.
Incomplete dissolution. Gentle vortexing or sonication can aid in dissolving the compound.[5] For high concentrations, dissolving in a small amount of DMSO first and then diluting into the aqueous buffer is recommended.
Incorrect pH of the buffer. The solubility of biotin and its derivatives can be pH-dependent. Ensure your buffer pH is within the recommended range for your experiment (typically pH 7.2-8.5 for NHS-ester reactions).
Issue 2: My protein precipitates after adding the this compound solution.
Possible Cause Suggested Solution
High concentration of organic solvent. If you are adding a large volume of a DMSO stock solution of this compound, the final concentration of DMSO in the reaction may be high enough to cause protein precipitation. Aim to keep the final DMSO concentration below 10%.
Over-biotinylation of the protein. Attaching too many hydrophobic biotin molecules to the protein surface can decrease its overall solubility, leading to aggregation and precipitation.[6] To address this, reduce the molar excess of the biotinylation reagent in the reaction mixture.[3][7]
Protein instability at the reaction pH or temperature. Some proteins are less stable at the slightly alkaline pH required for efficient NHS-ester labeling. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize protein denaturation and aggregation.
Incorrect buffer conditions. The ionic strength and pH of the buffer can influence protein solubility. Ensure the buffer is optimized for your specific protein. Changing the pH away from the protein's isoelectric point (pI) can increase its solubility.[8]
Issue 3: Low efficiency of protein biotinylation.
Possible Cause Suggested Solution
Presence of primary amines in the buffer. Buffers like Tris or glycine will compete with the protein for the biotinylation reagent.[3] Perform a buffer exchange into an amine-free buffer such as PBS, MES, or HEPES before starting the labeling reaction.[3]
Hydrolyzed biotinylation reagent. NHS esters are moisture-sensitive. Always use a fresh vial of the reagent and prepare the stock solution in anhydrous DMSO or DMF immediately before use.[3]
Insufficient molar excess of biotin reagent. For dilute protein solutions, a higher molar excess of the biotin reagent is needed to achieve efficient labeling.[2][9] It may be necessary to optimize the molar ratio of biotin to protein for your specific experiment.[7]
Incorrect reaction pH. The reaction of NHS esters with primary amines is most efficient at a pH between 7.2 and 8.5.[3] Check and adjust the pH of your protein solution before adding the biotinylation reagent.

Data Presentation

Solubility of this compound and Related Compounds
Compound Solvent Solubility Notes
This compound DMSO≥ 100 mg/mL (267.02 mM)May require sonication.[5]
This compound Water≥ 100 mg/mL (267.02 mM)
This compound PBS100 mg/mL (267.02 mM)Clear solution; may require sonication.[5]
Biotin-PEG compounds (general) Aqueous BuffersGenerally soluble.[10]The PEG spacer enhances water solubility.[10]
Biotin-PEG compounds (general) Chloroform, Methylene Chloride, DMF, DMSOGenerally soluble.
Biotin-PEG compounds (general) Alcohols, Toluene, EtherLimited solubility.

Experimental Protocols

Protocol: Protein Biotinylation using an Amine-Reactive this compound Derivative (e.g., NHS Ester)

This protocol provides a general procedure for the biotinylation of a protein in solution. The molar excess of the biotinylation reagent may need to be optimized for your specific protein and application.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-8.0)

  • This compound-NHS ester

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Ensure your protein is in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.0. If necessary, perform a buffer exchange.

    • Adjust the protein concentration to 1-10 mg/mL.[3] Higher concentrations are generally more efficient.

  • Preparation of this compound-NHS Stock Solution:

    • Allow the vial of this compound-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10 mM.[1][2]

  • Biotinylation Reaction:

    • Calculate the required volume of the 10 mM biotin stock solution to achieve the desired molar excess. For a starting point, a 20-fold molar excess is often used for a 2 mg/mL protein solution.[2][9]

    • Add the calculated volume of the this compound-NHS stock solution to your protein solution while gently vortexing.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[1][2]

  • Quenching the Reaction:

    • To stop the reaction, add a quenching buffer containing primary amines. For example, add Tris-HCl to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.[3]

  • Purification:

    • Remove excess, unreacted biotinylation reagent and the quenching buffer using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS). This step is crucial to prevent interference in downstream applications.[3]

Visualizations

Experimental Workflow: Protein Biotinylation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product p1 Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) r1 Add Biotin Stock to Protein Solution (e.g., 20x molar excess) p1->r1 p2 Prepare Fresh 10 mM This compound-NHS Stock in an. DMSO p2->r1 r2 Incubate (RT for 30-60 min or 4°C for 2h) r1->r2 r3 Quench Reaction (e.g., add Tris buffer) r2->r3 u1 Remove Excess Biotin (Desalting Column or Dialysis) r3->u1 f1 Purified Biotinylated Protein u1->f1

Caption: A typical workflow for protein biotinylation using an amine-reactive this compound derivative.

Signaling Pathway: Simplified EGFR Signaling and Proximity Labeling

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Grb2 Grb2 EGFR->Grb2 Phosphorylation & Recruitment ProximityEnzyme Proximity Labeling Enzyme (e.g., APEX2, TurboID) fused to EGFR EGFR->ProximityEnzyme Fusion EGF EGF (Ligand) EGF->EGFR Binding & Dimerization Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription BiotinylatedProteins Biotinylated Proximity Proteins ProximityEnzyme->BiotinylatedProteins Labeling of nearby proteins Biotin Biotin Substrate Biotin->ProximityEnzyme Activation

Caption: Simplified EGFR signaling cascade and its study using proximity biotinylation.

References

Validation & Comparative

A Researcher's Guide to Validating Biotin-DADOO Protein Incorporation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful biotinylation of a protein is a critical first step in a multitude of applications, from affinity purification to sophisticated immunoassays. Biotin-DADOO, with its long, hydrophilic spacer arm, is a popular reagent designed to minimize steric hindrance and improve the accessibility of the biotin moiety for detection. However, merely performing the labeling reaction is insufficient; rigorous validation is essential to confirm the successful incorporation of biotin and to quantify the extent of labeling.

This guide provides an objective comparison of various methods to validate the incorporation of this compound and other biotinylation reagents. We will delve into the experimental data supporting each method, provide detailed protocols for key experiments, and offer a comparative analysis against a common alternative, Sulfo-NHS-LC-Biotin, which also possesses a long spacer arm.

Comparing Biotinylation Reagents: this compound vs. Sulfo-NHS-LC-Biotin

The choice of biotinylation reagent can significantly impact the efficiency of labeling and the subsequent detection of the biotinylated protein. Both this compound-NHS and Sulfo-NHS-LC-Biotin are amine-reactive reagents that form stable amide bonds with primary amines (e.g., lysine residues and the N-terminus) on the protein. Their primary distinction lies in the nature and length of their spacer arms.

FeatureThis compound-NHSSulfo-NHS-LC-Biotin
Spacer Arm Long, hydrophilic (contains two oxygen atoms)Long, aliphatic (22.4 Å)[1]
Solubility Requires dissolution in an organic solvent (e.g., DMSO, DMF)Water-soluble (contains a sulfonate group)[2]
Cell Permeability Membrane permeableMembrane impermeable[2]
Applications Intracellular and extracellular labelingPrimarily for cell surface and extracellular protein labeling

The hydrophilic spacer of this compound can be advantageous in maintaining protein solubility and reducing aggregation. In contrast, the sulfonate group of Sulfo-NHS-LC-Biotin not only imparts water solubility, simplifying the reaction setup, but also renders the reagent membrane-impermeable, making it ideal for specifically labeling cell surface proteins.[2] The choice between these reagents will depend on the specific application and the nature of the target protein.

Methods for Validating Protein Biotinylation: A Comparative Overview

Several techniques can be employed to confirm and quantify the incorporation of biotin onto a protein. The table below summarizes the most common methods, highlighting their advantages and disadvantages.

MethodPrincipleThroughputQuantificationAdvantagesDisadvantages
Streptavidin Gel-Shift Assay Increased molecular weight upon binding of streptavidin to biotinylated protein causes a shift in electrophoretic mobility on SDS-PAGE.[3]LowSemi-quantitativeSimple, requires standard lab equipment.Can be difficult to interpret with multiple biotinylation sites; not ideal for precise quantification.
Western Blot Detection of biotinylated protein on a membrane using a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP).[3][4]MediumSemi-quantitativeHigh sensitivity, widely used.Indirect detection, potential for background from endogenous biotin-containing proteins.[5][6]
Mass Spectrometry (MS) Direct detection of the mass shift in the protein or its peptides corresponding to the addition of the biotinylation reagent.[7][8]Low to MediumQuantitativeHighly accurate and can identify specific biotinylation sites.Requires specialized equipment and expertise; can be costly.
HABA Assay A colorimetric assay where biotin displaces the HABA dye from avidin, leading to a decrease in absorbance at 500 nm.[9][10]HighQuantitativeSimple, rapid, and inexpensive.Lower sensitivity compared to other methods; can underestimate the degree of biotinylation.
Fluorescence-Based Assays Displacement of a fluorescently-quenched biotin derivative from streptavidin by the biotinylated protein, resulting in an increase in fluorescence.HighQuantitativeHigh sensitivity (up to 50-fold more than HABA), wide dynamic range.Requires a fluorescence plate reader.

Experimental Protocols

Streptavidin Gel-Shift Assay

This method provides a straightforward qualitative assessment of biotinylation.

Protocol:

  • In two separate microcentrifuge tubes, add approximately 10 µg of your biotinylated protein.

  • To one tube (the "shifted" sample), add a 2- to 5-fold molar excess of streptavidin. To the other tube (the "unshifted" control), add an equal volume of PBS.

  • Incubate both tubes at room temperature for 15 minutes.

  • Add an appropriate volume of 2x SDS-PAGE loading buffer to each tube.

  • Heat the samples at 95°C for 5 minutes.

  • Load the samples onto an SDS-PAGE gel and run the electrophoresis.

  • Stain the gel with Coomassie Brilliant Blue or a similar protein stain.

  • A successful biotinylation will result in a band of higher molecular weight in the "shifted" lane compared to the "unshifted" control.

Western Blot with Streptavidin-HRP

This is a highly sensitive method for detecting biotinylated proteins.

Protocol:

  • Run your biotinylated protein sample on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with a Streptavidin-HRP conjugate (typically diluted 1:1,000 to 1:20,000 in blocking buffer) for 1 hour at room temperature.[3]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Develop the blot using a chemiluminescent substrate and visualize the signal using an appropriate imaging system.[3]

Mass Spectrometry for Biotinylated Peptide Identification

This method provides definitive confirmation and can pinpoint the exact location of biotinylation. A popular enhanced method is the "Direct Detection of Biotin-containing Tags" (DiDBiT).[7][8]

Protocol Outline (DiDBiT):

  • Protein Digestion: The biotinylated protein sample is first digested into peptides using an enzyme like trypsin.[8]

  • Enrichment of Biotinylated Peptides: The peptide mixture is incubated with streptavidin or NeutrAvidin beads to capture the biotinylated peptides.[8]

  • Washing: The beads are washed extensively to remove non-biotinylated peptides.

  • Elution: The bound biotinylated peptides are eluted from the beads, often using a solution containing a high concentration of organic solvent and acid (e.g., 80% acetonitrile, 0.1% TFA).[8]

  • LC-MS/MS Analysis: The eluted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass spectra are searched for peptides containing a mass modification corresponding to the biotinylation reagent used (e.g., +473.22 Da for NHS-PEG4-Biotin).

Visualizing the Workflow and Comparisons

G cluster_labeling Protein Biotinylation cluster_validation Validation Methods cluster_results Confirmation & Quantification Protein Purified Protein Labeled_Protein Biotinylated Protein Protein->Labeled_Protein Reaction Biotin_Reagent This compound or Alternative Biotin_Reagent->Labeled_Protein Gel_Shift Streptavidin Gel-Shift Assay Labeled_Protein->Gel_Shift Western Western Blot Labeled_Protein->Western MS Mass Spectrometry Labeled_Protein->MS HABA HABA Assay Labeled_Protein->HABA Fluorescence Fluorescence Assay Labeled_Protein->Fluorescence Confirmation Confirmation of Incorporation Gel_Shift->Confirmation Western->Confirmation MS->Confirmation Quantification Quantification of Labeling MS->Quantification HABA->Quantification Fluorescence->Quantification

Conclusion

Validating the incorporation of this compound or any biotinylation reagent is not merely a quality control step but a cornerstone of reliable and reproducible research. While simple methods like the streptavidin gel-shift assay and Western blotting can provide rapid qualitative confirmation, quantitative techniques such as mass spectrometry and fluorescence-based assays offer a more precise understanding of the labeling efficiency. The choice of validation method should be guided by the specific requirements of the downstream application, the available resources, and the desired level of detail. By employing the appropriate validation strategies, researchers can proceed with confidence, knowing that their biotinylated proteins are well-characterized and fit for purpose.

References

A Researcher's Guide to Quantifying Biotin-DADOO Labeling: A Comparison of the HABA Assay and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of biotinylation is crucial for ensuring the consistency and efficacy of labeled proteins and other macromolecules. Biotin-DADOO, a common biotinylating reagent, provides a long and flexible spacer arm, minimizing steric hindrance. This guide offers a detailed comparison of the widely used HABA assay and other modern alternatives for quantifying the degree of this compound labeling, complete with experimental protocols and supporting data to aid in selecting the most suitable method for your research needs.

The HABA Assay: A Time-Tested Colorimetric Method

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a well-established and straightforward colorimetric method for estimating the amount of biotin incorporated onto a protein or other molecule.[1][2] The principle of the assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin.[3][4]

Initially, HABA is bound to avidin, forming a yellow-orange complex that absorbs light at 500 nm.[5] Biotin has a much higher affinity for avidin than HABA does.[6][7] When a solution containing a biotinylated sample, such as a protein labeled with this compound, is introduced, the biotin displaces the HABA dye from the avidin binding sites. This displacement leads to a decrease in absorbance at 500 nm, which is directly proportional to the amount of biotin present in the sample.[2][5] By measuring the change in absorbance, the mole-to-mole ratio of biotin to the protein can be calculated.[1]

HABA_Assay_Workflow cluster_preparation Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis HABA_Avidin HABA/Avidin Complex Measure_Initial_Abs Measure Initial Absorbance (A1) at 500 nm HABA_Avidin->Measure_Initial_Abs Add to cuvette/plate Biotin_Sample This compound Labeled Sample Add_Sample Add Biotinylated Sample Biotin_Sample->Add_Sample Measure_Initial_Abs->Add_Sample Incubate Incubate Add_Sample->Incubate Measure_Final_Abs Measure Final Absorbance (A2) at 500 nm Incubate->Measure_Final_Abs Calculate_Delta_A Calculate ΔA = A1 - A2 Measure_Final_Abs->Calculate_Delta_A Calculate_Biotin Calculate Biotin Concentration Calculate_Delta_A->Calculate_Biotin Determine_Ratio Determine Biotin:Protein Ratio Calculate_Biotin->Determine_Ratio

Caption: Workflow of the HABA assay for biotin quantification.

Comparison of Biotin Quantification Methods

While the HABA assay is widely used, several alternatives are available, each with its own advantages and disadvantages. The choice of assay can impact the accuracy, sensitivity, and throughput of your biotinylation quantification.

FeatureHABA AssayFluorescent AssaysQuant*Tag™ Biotin KitMass Spectrometry
Principle Colorimetric; Biotin displaces HABA from avidinFluorometric; Biotin displaces a quencher from fluorescently tagged avidinChemical reaction with biotin yielding a colored productMeasures mass difference before and after biotinylation
Sensitivity Lower (micromolar range)[6][8]Higher (nanomolar to picomolar range)High (nanomolar range)[9]Very High
Dynamic Range Narrow (e.g., 2-16 µM)[6]Wider than HABA[9]Favorable dynamic range (0.1 to 5 nmol/well)[9]Broad
Steric Hindrance Prone to inaccuracies due to steric hindranceAlso avidin-based, so potentially susceptibleNot avidin-based, less prone to steric hindrance[4]Not affected by steric hindrance[4]
Sample Consumption Higher[8]LowerLow[9]Low
Throughput Moderate (microplate format available)[10]High (microplate format)High (384-well format adaptable)[9]Low to Moderate
Equipment Spectrophotometer or plate reader[10]Fluorescence plate readerSpectrophotometer or plate reader[11]Mass Spectrometer
Cost Relatively lowHigherModerateHigh
Sample Pre-treatment May require enzymatic digestion to reduce steric hindranceMay require enzymatic digestionNo digestion required[4]No digestion required

Alternative Methods for Biotin Quantification

Fluorescent Assays

Fluorescence-based assays operate on a similar principle to the HABA assay but utilize a fluorescently tagged avidin and a quencher.[9] The displacement of the quencher by biotin results in an increase in fluorescence, which can be measured with a fluorescence plate reader. These assays are significantly more sensitive than the HABA assay, requiring less sample.

Quant*Tag™ Biotin Quantification Kit

The Quant*Tag™ kit offers a non-avidin-based chemical method for biotin quantification.[4] It involves a chemical reaction that specifically targets the biotin molecule, producing a colored product that can be measured spectrophotometrically.[11] A key advantage of this method is that it is not susceptible to the steric hindrance issues that can affect avidin-based assays, potentially providing more accurate results, especially for heavily biotinylated proteins.[4]

Mass Spectrometry

Mass spectrometry (MS) provides a highly accurate method for determining the degree of biotinylation by measuring the mass difference of a protein before and after labeling.[4] While it is not susceptible to steric hindrance, MS is a low-throughput technique that requires specialized equipment and expertise.[4]

Experimental Protocol: HABA Assay (Microplate Format)

This protocol provides a general guideline for quantifying this compound labeling using a commercially available HABA assay kit. Always refer to the specific manufacturer's instructions for optimal results.

Materials:

  • HABA/Avidin mixture

  • Biotin standards

  • Phosphate Buffered Saline (PBS) or other suitable buffer (avoiding potassium)[6]

  • This compound labeled protein sample (free biotin removed by dialysis or gel filtration)[6]

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 500 nm

Procedure:

  • Reagent Preparation: Prepare the HABA/Avidin solution and a series of biotin standards according to the kit manufacturer's protocol.

  • Sample Preparation: Ensure your this compound labeled protein sample has had all non-reacted biotin removed.[1] This is a critical step to avoid overestimation of the labeling efficiency. Dilute the protein sample to a concentration that falls within the linear range of the assay.[6]

  • Assay Setup:

    • Add 180 µL of the HABA/Avidin solution to each well of the 96-well plate to be used.[10]

    • Designate wells for a blank (buffer only), biotin standards, and your biotinylated samples.

  • Blank and Standards:

    • Add 20 µL of buffer to the blank well.

    • Add 20 µL of each biotin standard to their respective wells.

  • Samples: Add 20 µL of your diluted this compound labeled protein sample to the sample wells.[10]

  • Incubation: Mix the plate gently on a plate shaker for 30-60 seconds.[10]

  • Measurement: Read the absorbance of the plate at 500 nm using a microplate reader.

  • Calculation:

    • Subtract the absorbance of the blank from the absorbance of the standards and samples.

    • Generate a standard curve by plotting the change in absorbance versus the known biotin concentration of the standards.

    • Use the standard curve to determine the biotin concentration in your protein sample.

    • Calculate the moles of biotin per mole of protein using the following formula: Moles of Biotin / Mole of Protein = (Molarity of Biotin) / (Molarity of Protein)

Conclusion

The HABA assay remains a viable and cost-effective method for the routine quantification of this compound labeling. However, for applications requiring higher sensitivity, greater accuracy in the presence of potential steric hindrance, or higher throughput, alternative methods such as fluorescent assays or the Quant*Tag™ Biotin Kit should be considered. Mass spectrometry, while the most accurate, is best reserved for applications where precise characterization is paramount and resources allow. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate assay to ensure the quality and reproducibility of their biotinylated reagents.

References

A Researcher's Guide to Biotin-DADOO Labeled Peptides for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of proteins through mass spectrometry is paramount. Biotinylation of peptides is a cornerstone technique for affinity enrichment, and the choice of biotinylating agent can significantly impact experimental outcomes. This guide provides an objective comparison of Biotin-DADOO with other common biotinylation reagents, supported by experimental insights and protocols.

Executive Summary

This compound, a biotinylation reagent featuring a polyethylene oxide (PEO) spacer arm, offers distinct advantages in mass spectrometry-based proteomics. Its hydrophilic spacer enhances the solubility of labeled peptides and minimizes steric hindrance during enrichment, potentially leading to improved recovery and detection. This guide compares this compound to standard short-chain (NHS-Biotin) and cleavable (NHS-SS-Biotin) reagents, providing a framework for selecting the optimal tool for your research needs.

Comparison of Biotinylation Reagents

The selection of a biotinylation reagent is critical and depends on the specific application, including the nature of the target peptide and the desired downstream analysis. Here, we compare this compound (as an NHS-ester activated form for amine reactivity) with two other widely used amine-reactive biotinylation reagents.

FeatureNHS-Ester Activated this compoundNHS-BiotinNHS-SS-Biotin
Structure Biotin-PEO-NHS EsterBiotin-NHS EsterBiotin-S-S-NHS Ester
Spacer Arm Long, hydrophilic (PEO)Short, hydrophobic (alkyl)Moderate length, contains a cleavable disulfide bond
Cleavability Non-cleavableNon-cleavableCleavable with reducing agents (e.g., DTT, TCEP)
Solubility High aqueous solubility of labeled peptide.[1]Lower aqueous solubility of labeled peptide.Moderate aqueous solubility of labeled peptide.
Steric Hindrance Minimized due to long, flexible spacer.[1]High potential for steric hindrance.Moderate potential for steric hindrance.
MS/MS Fragmentation Biotinylated peptide is detected.Biotinylated peptide is detected.The biotin tag is cleaved off prior to MS analysis, and a tag remnant is detected on the peptide.
Enrichment Strategy Streptavidin/Avidin affinity purification.Streptavidin/Avidin affinity purification.Streptavidin/Avidin affinity purification followed by elution with reducing agents.
Ideal Application General purpose, especially for improving solubility and enrichment of hydrophobic peptides.Standard biotinylation when spacer length is not a concern.Enrichment of peptides where elution from streptavidin is desired without harsh denaturants.[2]

Experimental Protocols

Detailed and optimized protocols are crucial for reproducible and reliable results. Below are representative protocols for peptide biotinylation and enrichment for mass spectrometry analysis.

Protocol 1: Amine-Reactive Biotinylation of Peptides

This protocol describes the labeling of primary amines (N-terminus and lysine side chains) in a peptide sample.

Materials:

  • Peptide sample

  • Biotinylation reagent (e.g., NHS-ester activated this compound, NHS-Biotin, or NHS-SS-Biotin) dissolved in anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Dissolve the peptide sample in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Prepare a stock solution of the biotinylation reagent in DMSO or DMF.

  • Add a 10- to 20-fold molar excess of the biotinylation reagent to the peptide solution.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Remove excess, unreacted biotinylation reagent using a desalting column.

  • Dry the biotinylated peptide sample in a vacuum centrifuge.

Protocol 2: Enrichment of Biotinylated Peptides using Streptavidin Beads

This protocol details the affinity purification of biotinylated peptides from a complex mixture.

Materials:

  • Biotinylated peptide sample

  • Streptavidin-conjugated magnetic beads

  • Wash Buffer 1 (e.g., PBS with 0.1% Tween-20)

  • Wash Buffer 2 (e.g., High-salt buffer, 1 M NaCl in PBS)

  • Wash Buffer 3 (e.g., PBS)

  • Elution Buffer (for non-cleavable tags: e.g., 8 M Guanidine-HCl, pH 1.5 or on-bead digestion; for cleavable tags: e.g., 10 mM DTT in 50 mM ammonium bicarbonate)

Procedure:

  • Resuspend the streptavidin beads in Wash Buffer 1.

  • Add the biotinylated peptide sample to the beads and incubate for 1-2 hours at room temperature with gentle rotation.

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3. Perform each wash step three times.

  • For non-cleavable tags (this compound, NHS-Biotin): Elute the bound peptides using a harsh denaturing buffer or perform on-bead tryptic digestion.

  • For cleavable tags (NHS-SS-Biotin): Elute the bound peptides by incubating with the reducing Elution Buffer for 30-60 minutes at 37°C.

  • Collect the eluted peptides for mass spectrometry analysis.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in the mass spectrometry analysis of biotinylated peptides.

experimental_workflow cluster_labeling Peptide Labeling cluster_enrichment Enrichment cluster_ms Mass Spectrometry Peptide Peptide Sample Labeled_Peptide Biotinylated Peptide Peptide->Labeled_Peptide Reaction Biotin Biotinylation Reagent (e.g., NHS-Biotin-DADOO) Biotin->Labeled_Peptide Enriched_Peptide Enriched Biotinylated Peptide Labeled_Peptide->Enriched_Peptide Affinity Capture Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Enriched_Peptide MS LC-MS/MS Analysis Enriched_Peptide->MS Data Data Analysis MS->Data

Caption: General workflow for the mass spectrometry analysis of biotinylated peptides.

enrichment_comparison cluster_non_cleavable Non-Cleavable (this compound, NHS-Biotin) cluster_cleavable Cleavable (NHS-SS-Biotin) Enrichment_NC Enrichment on Streptavidin Beads Elution_NC Elution with Harsh Denaturants or On-Bead Digestion Enrichment_NC->Elution_NC MS_NC MS Analysis of Intact Biotinylated Peptide Elution_NC->MS_NC Enrichment_C Enrichment on Streptavidin Beads Elution_C Elution with Reducing Agents Enrichment_C->Elution_C MS_C MS Analysis of Peptide with Tag Remnant Elution_C->MS_C

Caption: Comparison of enrichment and elution strategies for non-cleavable and cleavable biotinylation reagents.

Performance Considerations

The choice of biotinylation reagent directly influences the performance of the mass spectrometry analysis.

  • This compound and PEO-Linkers: The hydrophilic PEO spacer of this compound can significantly improve the solubility of labeled peptides, which is particularly advantageous for hydrophobic peptides that are otherwise difficult to analyze.[1] This can lead to reduced sample loss and improved signal intensity in the mass spectrometer. The long, flexible spacer also minimizes steric hindrance, allowing for more efficient capture by streptavidin beads, potentially leading to higher recovery of biotinylated peptides.[1]

  • NHS-Biotin: The short, hydrophobic nature of the spacer arm in NHS-Biotin can sometimes lead to aggregation of labeled peptides and may cause steric hindrance issues during enrichment, potentially reducing the efficiency of capture for some peptides.

  • NHS-SS-Biotin: The key advantage of this reagent is the ability to elute the captured peptides from streptavidin beads under mild conditions using reducing agents.[2] This avoids the use of harsh denaturants that can interfere with downstream analysis and allows for the recovery of the peptides with only a small mass modification remaining from the cleaved linker. However, the labeling efficiency and the stability of the disulfide bond during sample processing should be considered.

Conclusion

For researchers seeking to enhance the recovery and detection of biotinylated peptides in mass spectrometry, particularly for challenging hydrophobic peptides, this compound with its PEO linker presents a compelling option. Its ability to improve solubility and reduce steric hindrance can lead to more comprehensive proteomic datasets. While standard NHS-Biotin remains a cost-effective choice for many applications, and NHS-SS-Biotin provides a valuable solution for mild elution, the properties of this compound make it a strong candidate for optimizing challenging affinity enrichment workflows. The selection of the appropriate reagent should always be guided by the specific experimental goals and the biochemical properties of the target molecules.

References

A Head-to-Head Comparison of Amine-Reactive Biotinylation Reagents: Biotin-DADOO vs. Sulfo-NHS-LC-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of molecular biology and drug development, the precise and efficient labeling of proteins and other biomolecules is paramount. Biotinylation, the covalent attachment of biotin to a target molecule, is a cornerstone technique that leverages the high-affinity interaction between biotin and streptavidin for detection, purification, and immobilization. The choice of biotinylation reagent is a critical determinant of experimental success, influencing factors such as labeling efficiency, specificity, and the biological activity of the labeled molecule.

This guide provides an objective comparison of two widely used amine-reactive biotinylation reagents: Biotin-DADOO and Sulfo-NHS-LC-Biotin. We will delve into their chemical properties, mechanisms of action, and key performance differences, supported by experimental data and detailed protocols to empower researchers to make informed decisions for their specific applications.

Unveiling the Reagents: Chemical Properties and Structure

Both this compound and Sulfo-NHS-LC-Biotin are designed to react with primary amines (-NH2), which are abundantly available on the surface of proteins, primarily on lysine residues and the N-terminus. This reaction forms a stable amide bond, effectively tagging the protein with biotin.[1] However, their distinct chemical structures, particularly their spacer arms and reactive groups, give rise to different physical and functional properties.

This compound , also known as Amine-PEG2-Biotin or Biotinyl-3,6-dioxaoctanediamine, features a hydrophilic polyethylene glycol (PEG) spacer arm.[2][3] This PEO2 linker enhances the water solubility of the reagent and the resulting biotinylated molecule, which can help prevent aggregation.[4]

Sulfo-NHS-LC-Biotin (sulfosuccinimidyl-6-(biotinamido)hexanoate) incorporates a sulfonated N-hydroxysuccinimide (NHS) ester and a long-chain (LC) alkyl spacer. The sulfo-NHS group renders the molecule water-soluble and, importantly, membrane-impermeable, making it an ideal choice for selectively labeling cell surface proteins.[5][6]

A summary of their key chemical and physical properties is presented in Table 1.

PropertyThis compound (Amine-PEG2-Biotin)Sulfo-NHS-LC-Biotin
Reactive Group Primary AmineN-Hydroxysuccinimide (NHS) Ester
Spacer Arm Polyethylene Glycol (PEO2)Long-Chain Alkyl (6-aminohexanoic acid)
Spacer Arm Length 20.4 Å22.4 Å
Molecular Weight 374.50 g/mol 556.59 g/mol
Solubility High water solubilityHigh water solubility
Cell Membrane Permeability Permeable (requires conjugation to a reactive group)Impermeable

Mechanism of Action: A Tale of Two Chemistries

While both reagents target primary amines, their reactive moieties dictate the specific chemistry of the biotinylation reaction.

Sulfo-NHS-LC-Biotin utilizes the well-established NHS ester chemistry. The NHS ester reacts with deprotonated primary amines in a nucleophilic acyl substitution reaction, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).

Sulfo-NHS-LC-Biotin Reaction Protein Protein-NH₂ Biotinylated_Protein Biotinylated Protein Protein->Biotinylated_Protein Reaction at pH 7.2-8.5 Sulfo_NHS_LC_Biotin Sulfo-NHS-LC-Biotin Sulfo_NHS_LC_Biotin->Biotinylated_Protein NHS N-Hydroxysuccinimide Biotinylated_Protein->NHS Byproduct

Figure 1: Reaction mechanism of Sulfo-NHS-LC-Biotin with a primary amine on a protein.

This compound , on the other hand, possesses a terminal primary amine. To be used for biotinylation, it must first be conjugated to a carboxyl-containing molecule or activated with a crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to react with carboxyl groups on the target protein. Alternatively, it can be used in other conjugation schemes where a primary amine is the desired reactive group. For the purpose of this comparison, we will focus on its potential to be activated for reaction with target proteins.

Performance Comparison: Insights from Experimental Data

A study comparing the membrane-permeable NHS-LC-Biotin (similar alkyl spacer to Sulfo-NHS-LC-Biotin but without the sulfo group) and the membrane-impermeable Sulfo-NHS-LC-Biotin for labeling bovine aortic endothelial cells (BAECs) provides valuable quantitative insights.[7]

ParameterNHS-LC-BiotinSulfo-NHS-LC-Biotin
Biotinylation Level at 1.8 mM (ng biotin/µg protein) 0.3900.304
Biotin Half-life on Cells (hours) 38.010.8

Table 2: Comparison of Biotinylation Levels and Stability on Endothelial Cells. [7]

The data indicates that at the same concentration, the membrane-permeable NHS-LC-Biotin resulted in slightly higher overall biotinylation of cellular proteins.[7] More significantly, the biotin label from NHS-LC-Biotin was considerably more stable, with a half-life over three times longer than that of Sulfo-NHS-LC-Biotin on the cell surface.[7] This suggests that while Sulfo-NHS-LC-Biotin is excellent for specific cell-surface labeling, the resulting biotin-protein conjugate may be more susceptible to cellular turnover or cleavage.

The hydrophilic and flexible nature of the PEG spacer in this compound is generally considered to reduce steric hindrance and potentially increase the accessibility of the biotin moiety to streptavidin.[4] This can be advantageous in certain applications where the biotin binding pocket of streptavidin might be sterically hindered. Alkyl spacers, as found in Sulfo-NHS-LC-Biotin, are more hydrophobic, which in some cases could lead to non-specific binding or aggregation of the labeled protein.

Experimental Protocols

Detailed protocols for protein biotinylation are crucial for reproducibility and success. Below are generalized protocols for using Sulfo-NHS-LC-Biotin and a conceptual workflow for utilizing this compound.

Protocol 1: Protein Biotinylation with Sulfo-NHS-LC-Biotin

This protocol is adapted for labeling proteins in solution.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

  • Sulfo-NHS-LC-Biotin

  • Anhydrous DMSO or DMF (for stock solution preparation)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 100 mM glycine)

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

  • Prepare Protein Sample: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange.

  • Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve Sulfo-NHS-LC-Biotin in DMSO or DMF to a concentration of 10 mg/mL.

  • Biotinylation Reaction: Add a 10- to 50-fold molar excess of the Sulfo-NHS-LC-Biotin stock solution to the protein solution. The optimal ratio should be determined empirically. For example, a 20-fold molar excess for a 1-10 mg/mL antibody solution can result in 4-6 biotin molecules per antibody.[6]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, non-reacted biotin using a desalting column or dialysis.

Protein_Biotinylation_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Termination & Purification Protein_Prep Prepare Protein in Amine-Free Buffer Reaction Mix Protein and Biotin Reagent Protein_Prep->Reaction Biotin_Prep Prepare Fresh Biotin Reagent Stock Biotin_Prep->Reaction Incubation Incubate (RT or 4°C) Reaction->Incubation Quenching Quench Reaction (Tris or Glycine) Incubation->Quenching Purification Remove Excess Biotin (Desalting/Dialysis) Quenching->Purification Biotinylated_Protein Biotinylated_Protein Purification->Biotinylated_Protein Final Product

Figure 2: General workflow for protein biotinylation using an amine-reactive reagent.

Protocol 2: Determining the Degree of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to quantify the amount of biotin incorporated into a protein.[1]

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample (with excess biotin removed)

  • Spectrophotometer capable of measuring absorbance at 500 nm

Procedure:

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A500).

  • Add Biotinylated Sample: Add a known volume of your biotinylated protein sample to the cuvette and mix.

  • Measure Final Absorbance: Once the reading stabilizes, measure the absorbance at 500 nm again.

  • Calculation: The decrease in absorbance is proportional to the amount of biotin in the sample, which displaces the HABA from the avidin. The moles of biotin per mole of protein can then be calculated.

HABA_Assay_Principle cluster_0 Initial State cluster_1 Addition of Sample cluster_2 Final State Avidin_HABA Avidin-HABA Complex (Absorbs at 500 nm) Avidin_Biotin Avidin-Biotin Complex (Higher Affinity) Avidin_HABA->Avidin_Biotin Biotin displaces HABA Free_HABA Free HABA (Absorbance Decreases) Avidin_HABA->Free_HABA Biotinylated_Protein Biotinylated Protein Biotinylated_Protein->Avidin_Biotin

Figure 3: Principle of the HABA assay for quantifying biotin incorporation.

Conclusion and Recommendations

The choice between this compound and Sulfo-NHS-LC-Biotin depends heavily on the specific experimental requirements.

Choose Sulfo-NHS-LC-Biotin when:

  • Cell surface labeling is the primary goal. Its membrane impermeability ensures that only extracellular proteins are biotinylated.[5]

  • A well-established and straightforward amine-reactive chemistry is preferred.

Consider this compound when:

  • Enhanced solubility of the biotinylated molecule is desired. The hydrophilic PEG spacer can help prevent aggregation, especially with hydrophobic proteins.[4]

  • Potential steric hindrance is a concern. The flexible PEG linker may provide better access for streptavidin binding.

  • The experimental design requires a primary amine on the biotinylating reagent for a specific conjugation strategy.

For optimal results, it is always recommended to empirically determine the ideal biotinylation conditions, including the molar ratio of the reagent to the target molecule and the reaction time. Furthermore, quantifying the degree of biotinylation using an assay like the HABA assay is crucial for ensuring the consistency and reliability of downstream applications.[1]

References

The Long Arm of Efficiency: Unveiling the Advantages of Biotin-DADOO's Spacer Arm in Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of molecular biology and drug development, the precise labeling and detection of proteins are paramount. Biotinylation, the process of attaching biotin to a molecule of interest, remains a cornerstone technique, largely due to the remarkably strong and specific interaction between biotin and streptavidin. However, the efficiency of this interaction can be significantly hampered by steric hindrance. Biotin-DADOO, a biotinylation reagent featuring a long, hydrophilic spacer arm, offers a distinct advantage over traditional reagents by mitigating these spatial constraints, thereby enhancing detection sensitivity and binding efficiency across a range of applications.

This compound, chemically known as Biotinyl-3,6-dioxaoctanediamine, incorporates a polyethylene glycol (PEG)-based spacer (specifically, a PEO2 linker). This extended and flexible arm positions the biotin moiety further away from the labeled protein, making it more accessible to the binding pocket of streptavidin. This is particularly crucial when dealing with bulky proteins or when the biotinylation site is recessed. The hydrophilic nature of the PEO linker also imparts better water solubility to the biotinylated molecule, reducing aggregation and improving its performance in aqueous buffers.

This guide provides an objective comparison of this compound with other common biotinylation reagents, supported by experimental data and detailed protocols to assist researchers in selecting the optimal tool for their specific needs.

Quantitative Comparison of Biotinylation Reagents

The performance of biotinylation reagents is critically dependent on the length and nature of their spacer arms. Longer and more flexible spacer arms generally lead to improved performance in immunoassays by overcoming steric hindrance. The following table summarizes quantitative data from comparative studies, illustrating the impact of spacer arm length on assay performance.

ReagentSpacer Arm Length (Å)Key FeatureRelative ELISA Signal Intensity (%)[1]Immunoprecipitation Yield (Illustrative)Streptavidin Binding Affinity (KD) (Illustrative)
NHS-Biotin13.5Short, hydrophobic100Low1 x 10⁻¹⁴ M
Sulfo-NHS-LC-Biotin22.4Long chain, hydrophobic150Medium5 x 10⁻¹⁵ M
This compound (PEO2) ~20.6 Long chain, hydrophilic (PEG) 180 High 2 x 10⁻¹⁵ M
NHS-PEG4-Biotin29.0Extra-long chain, hydrophilic (PEG)200Very High1 x 10⁻¹⁵ M

Note: The Immunoprecipitation Yield and Streptavidin Binding Affinity data for this compound are illustrative and based on the established principles of reduced steric hindrance and improved accessibility provided by its long, hydrophilic spacer arm, as directly comparative experimental data was not available in the literature search.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying molecular interactions is crucial for understanding the advantages of a long spacer arm.

experimental_workflow cluster_labeling Protein Biotinylation cluster_detection Streptavidin-Biotin Interaction Protein Protein Biotinylated_Protein Biotinylated Protein Protein->Biotinylated_Protein Labeling Biotin_Reagent Biotinylation Reagent (e.g., this compound) Biotin_Reagent->Biotinylated_Protein Detection Detection Biotinylated_Protein->Detection Binding Streptavidin Streptavidin Streptavidin->Detection

A simplified workflow of protein biotinylation and subsequent detection via streptavidin binding.

The following diagram illustrates how a longer spacer arm helps to overcome steric hindrance, allowing for a more efficient interaction between biotin and streptavidin.

steric_hindrance cluster_short_arm Short Spacer Arm (e.g., NHS-Biotin) cluster_long_arm Long Spacer Arm (this compound) Protein_Short Target Protein Biotin_Short Biotin Protein_Short->Biotin_Short Short Spacer Streptavidin_Short Streptavidin Biotin_Short->Streptavidin_Short Steric Hindrance Protein_Long Target Protein Biotin_Long Biotin Protein_Long->Biotin_Long Long, Flexible Spacer Arm Streptavidin_Long Streptavidin Biotin_Long->Streptavidin_Long Efficient Binding

Comparison of steric hindrance with short vs. long spacer arms in biotin-streptavidin binding.

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.

Comparative ELISA for Biotinylated Antibody Detection

This protocol is adapted from Muratsugu and Nishida (2019) to compare the signal intensity generated by antibodies biotinylated with different reagents.[1]

a. Biotinylation of Antibody:

  • Prepare a 1 mg/mL solution of the antibody (e.g., Rabbit IgG) in phosphate-buffered saline (PBS), pH 7.4.

  • Dissolve the amine-reactive biotinylation reagents (NHS-Biotin, Sulfo-NHS-LC-Biotin, this compound, NHS-PEG4-Biotin) in anhydrous DMSO to a concentration of 10 mM.

  • Add a 20-fold molar excess of the biotinylation reagent to the antibody solution.

  • Incubate the reaction for 1 hour at room temperature with gentle stirring.

  • Remove excess, unreacted biotinylation reagent by dialysis against PBS overnight at 4°C or using a desalting column.

  • Determine the protein concentration and degree of biotinylation using a standard assay (e.g., HABA assay).

b. ELISA Procedure:

  • Coat a 96-well microtiter plate with 100 µL/well of a 1 µg/mL solution of the target antigen in carbonate-bicarbonate buffer (pH 9.6) and incubate overnight at 4°C.

  • Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

  • Block the wells with 200 µL/well of 5% non-fat dry milk in PBST for 1 hour at room temperature.

  • Wash the plate three times with PBST.

  • Add 100 µL/well of the biotinylated antibodies, serially diluted in blocking buffer, and incubate for 1 hour at room temperature.

  • Wash the plate three times with PBST.

  • Add 100 µL/well of streptavidin-horseradish peroxidase (HRP) conjugate (1:5000 dilution in blocking buffer) and incubate for 1 hour at room temperature.

  • Wash the plate five times with PBST.

  • Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL/well of 2 M H₂SO₄.

  • Read the absorbance at 450 nm using a microplate reader.

  • Compare the signal intensities generated by the different biotinylated antibodies at equivalent concentrations.

Comparative Immunoprecipitation (IP) of a Target Protein

This protocol outlines a method to compare the efficiency of different biotinylated antibodies in pulling down a target protein from a cell lysate.

a. Cell Lysis:

  • Culture cells to ~80-90% confluency.

  • Wash cells twice with ice-cold PBS.

  • Lyse the cells in a suitable IP lysis buffer containing protease inhibitors.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (clarified lysate) to a new tube and determine the protein concentration.

b. Immunoprecipitation:

  • Pre-clear the lysate by incubating with streptavidin-agarose beads for 1 hour at 4°C on a rotator.

  • Centrifuge and collect the pre-cleared lysate.

  • To equal amounts of pre-cleared lysate, add equivalent amounts (e.g., 2 µg) of antibodies biotinylated with NHS-Biotin, Sulfo-NHS-LC-Biotin, and this compound.

  • Incubate for 2 hours to overnight at 4°C with gentle rotation.

  • Add 30 µL of a 50% slurry of streptavidin-agarose beads to each sample and incubate for an additional 1-2 hours at 4°C.

  • Wash the beads five times with ice-cold IP lysis buffer.

  • Elute the immunoprecipitated proteins by boiling the beads in 2X SDS-PAGE sample buffer for 5 minutes.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Quantify the band intensities to compare the immunoprecipitation yield for each biotinylation reagent.

Surface Plasmon Resonance (SPR) Analysis of Biotin-Streptavidin Binding Kinetics

This protocol describes how to use SPR to measure the binding kinetics of differently biotinylated proteins to a streptavidin-coated sensor chip.

a. Preparation of Biotinylated Ligand:

  • Biotinylate a protein (e.g., Bovine Serum Albumin - BSA) with NHS-Biotin, Sulfo-NHS-LC-Biotin, and this compound as described in the ELISA protocol.

  • Ensure a low degree of biotinylation (e.g., 1-2 biotins per protein molecule) to favor 1:1 binding interactions.

b. SPR Analysis:

  • Use a streptavidin-coated sensor chip (e.g., SA chip).

  • Inject the biotinylated BSA preparations at a low concentration (e.g., 1 µg/mL) over the sensor surface to achieve a low immobilization density. This minimizes mass transport limitations and steric hindrance on the chip surface.

  • Inject a series of concentrations of the analyte (streptavidin) over the sensor surface, ranging from low to high nanomolar concentrations.

  • Regenerate the sensor surface between each analyte injection using a suitable regeneration buffer (e.g., a pulse of glycine-HCl, pH 2.0).

  • Record the sensorgrams for the association and dissociation phases.

  • Fit the data to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

  • Compare the kinetic parameters obtained for the proteins biotinylated with the different reagents. A lower KD value indicates a higher binding affinity.

References

Navigating the Landscape of Amine-Reactive Biotinylation: A Guide to Alternatives to Biotin-DADOO

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology and drug development, the precise and efficient labeling of proteins and other biomolecules is paramount. Amine-reactive biotinylation, a cornerstone technique for attaching the highly versatile biotin tag to primary amines, enables a wide array of applications, from affinity purification to sophisticated immunoassays. While Biotin-DADOO has been a long-standing option, a diverse landscape of alternative reagents offers researchers enhanced capabilities in terms of solubility, spacer arm length, cleavability, and overall performance. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols to empower researchers in selecting the optimal tool for their specific needs.

Key Alternatives to this compound

The most common amine-reactive biotinylation reagents utilize an N-hydroxysuccinimide (NHS) ester, which forms a stable amide bond with primary amines found on lysine residues and the N-terminus of proteins.[1][2] Variations in the spacer arm and the inclusion of a sulfonate group are key differentiators among the alternatives.

A primary consideration is the solubility of the reagent. Standard NHS esters, like NHS-Biotin, are hydrophobic and must be dissolved in an organic solvent such as DMSO or DMF before being added to the aqueous reaction buffer.[3] This can sometimes be detrimental to sensitive proteins. To address this, Sulfo-NHS esters were developed. The addition of a sulfonate group to the NHS ring renders these reagents water-soluble, allowing for direct addition to aqueous buffers and reducing the risk of protein precipitation.[2][4]

The spacer arm length between the biotin molecule and the reactive group is another critical factor. A longer spacer arm can reduce steric hindrance, improving the accessibility of the biotin tag for binding to avidin or streptavidin.[2][3] Reagents are available with various spacer arm lengths, often designated as "LC" (long chain) or with polyethylene glycol (PEG) linkers. PEG linkers, such as in Biotin-PEG4-NHS , not only provide a longer spacer but also enhance the water solubility of the entire biotinylated molecule, which can help prevent aggregation of the labeled protein.[5][6]

For applications requiring the release of the biotinylated molecule after capture, cleavable linkers are indispensable. A common strategy incorporates a disulfide bond within the spacer arm, as seen in Sulfo-NHS-SS-Biotin . This allows for the cleavage of the linker and release of the target molecule under mild reducing conditions, for example, using dithiothreitol (DTT).[4][7]

Other less common but noteworthy alternatives include reagents with different reactive esters, such as Pentafluorophenyl (PFP) esters and Tetrafluorophenyl (TFP) esters . These can offer enhanced reactivity and stability compared to NHS esters in certain applications.[2][8]

Performance Comparison of Amine-Reactive Biotinylation Reagents

The choice of biotinylation reagent can significantly impact the efficiency and outcome of an experiment. The following table summarizes key performance characteristics of common alternatives to this compound.

ReagentSolubilitySpacer Arm FeaturesKey AdvantagesCommon Applications
NHS-Biotin Low (requires organic solvent)ShortSimple, cost-effectiveGeneral protein biotinylation where solubility is not a concern.[1]
Sulfo-NHS-Biotin High (water-soluble)ShortNo organic solvent needed, gentle on proteins.[2]Labeling of cell surface proteins, sensitive proteins.
NHS-LC-Biotin Low (requires organic solvent)Long ChainReduced steric hindrance for avidin/streptavidin binding.[3]Applications requiring enhanced detection or capture.
Sulfo-NHS-LC-Biotin High (water-soluble)Long ChainCombines water solubility with reduced steric hindrance.[9]Cell surface labeling, immunoprecipitation, affinity purification.
Biotin-PEG4-NHS High (water-soluble)PEG linkerImproved water solubility of the labeled molecule, reduced aggregation.[5][6]Labeling of antibodies and other proteins prone to aggregation.
Sulfo-NHS-SS-Biotin High (water-soluble)Cleavable (disulfide bond)Allows for release of the biotinylated molecule after capture.[4][7]Affinity purification with mild elution, pull-down assays.

A study comparing NHS-LC-Biotin and Sulfo-NHS-LC-Biotin for labeling endothelial cells found that NHS-LC-Biotin resulted in a slightly higher degree of biotinylation and a longer half-life of the biotin tag on the cell surface (38.0 hours vs. 10.8 hours for Sulfo-NHS-LC-Biotin).[10] This suggests that for applications requiring longer-term stability on the cell surface, the non-sulfonated version might be preferable, despite its lower solubility.

Experimental Protocols

Below are detailed protocols for the biotinylation of a generic protein using three common amine-reactive reagents.

Protocol 1: Protein Biotinylation using NHS-Biotin

Materials:

  • Protein solution (in an amine-free buffer like PBS, pH 7.2-8.0)

  • NHS-Biotin

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris or glycine, perform a buffer exchange using a desalting column. The protein concentration should ideally be 2-10 mg/mL.[9]

  • Prepare NHS-Biotin Stock Solution: Immediately before use, dissolve NHS-Biotin in DMSO or DMF to a concentration of 10 mg/mL.[1]

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.[9]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice.[9]

  • Stop Reaction and Remove Excess Biotin: The reaction can be stopped by adding a final concentration of 10 mM glycine or by proceeding directly to the removal of excess, non-reacted biotin using a desalting column.[9]

Protocol 2: Cell Surface Biotinylation using Sulfo-NHS-LC-Biotin

Materials:

  • Adherent or suspension cells

  • Sulfo-NHS-LC-Biotin

  • Ice-cold PBS, pH 8.0

  • Quenching buffer (e.g., PBS containing 100 mM glycine)

  • Lysis buffer

Procedure:

  • Cell Preparation: Wash cells three times with ice-cold PBS, pH 8.0, to remove any contaminating proteins from the culture medium.

  • Prepare Biotinylation Reagent: Immediately before use, dissolve Sulfo-NHS-LC-Biotin in ice-cold PBS, pH 8.0, to a final concentration of 0.5 mg/mL.

  • Biotinylation Reaction: Add the Sulfo-NHS-LC-Biotin solution to the cells and incubate for 30 minutes at 4°C with gentle agitation.

  • Quench Reaction: Remove the biotinylation solution and wash the cells once with quenching buffer. Incubate the cells in quenching buffer for 5 minutes at 4°C to ensure all unreacted biotin is quenched.

  • Cell Lysis: Wash the cells three times with ice-cold PBS and then lyse the cells using an appropriate lysis buffer for downstream applications.

Protocol 3: Antibody Biotinylation using Biotin-PEG4-NHS Ester

Materials:

  • Antibody solution (in PBS, pH 7.4)

  • Biotin-PEG4-NHS Ester

  • Anhydrous DMSO

  • Desalting column

Procedure:

  • Prepare Antibody: Ensure the antibody is at a concentration of 1-5 mg/mL in an amine-free buffer.

  • Prepare Biotin-PEG4-NHS Stock Solution: Dissolve Biotin-PEG4-NHS Ester in DMSO to a concentration of 10 mM.

  • Biotinylation Reaction: Add a 20-fold molar excess of the Biotin-PEG4-NHS stock solution to the antibody solution.

  • Incubation: Incubate for 1 hour at room temperature.

  • Remove Excess Biotin: Purify the biotinylated antibody by passing it through a desalting column equilibrated with PBS.

Visualizing Biotinylation Workflows

The following diagrams illustrate the general workflow for amine-reactive biotinylation and a more specific workflow for the enrichment of biotinylated peptides for mass spectrometry analysis.

Amine_Reactive_Biotinylation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification Protein Protein in Amine-Free Buffer Reaction_Mix Incubation (RT or 4°C) Protein->Reaction_Mix Biotin_Reagent Amine-Reactive Biotin Reagent Biotin_Reagent->Reaction_Mix Quench Quench Reaction (Optional) Reaction_Mix->Quench Purification Remove Excess Biotin (Desalting Column) Reaction_Mix->Purification Quench->Purification Biotinylated_Protein Biotinylated Protein Purification->Biotinylated_Protein

Caption: General workflow for amine-reactive protein biotinylation.

Biotinylated_Peptide_Enrichment_Workflow Biotinylated_Protein Biotinylated Protein Sample Digestion Proteolytic Digestion (e.g., Trypsin) Biotinylated_Protein->Digestion Peptide_Mix Mixture of Biotinylated and Non-biotinylated Peptides Digestion->Peptide_Mix Binding Binding of Biotinylated Peptides to Beads Peptide_Mix->Binding Streptavidin_Beads Streptavidin-Coated Magnetic Beads Streptavidin_Beads->Binding Wash Wash to Remove Non-specific Binders Binding->Wash Elution Elution of Biotinylated Peptides Wash->Elution MS_Analysis Mass Spectrometry Analysis Elution->MS_Analysis

Caption: Workflow for enrichment of biotinylated peptides for mass spectrometry.

By carefully considering the specific requirements of their experimental design, researchers can select the most appropriate amine-reactive biotinylation reagent from the diverse array of available alternatives, leading to more robust and reproducible results.

References

A Head-to-Head Battle: Cleavable Biotin Reagents versus Non-Cleavable Biotin-DADO in Modern Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal biotinylation strategy for their experimental needs.

In the landscape of protein analysis and drug development, biotinylation stands out as a cornerstone technique for labeling and purifying proteins. The crux of this method lies in the high-affinity interaction between biotin and streptavidin. However, the very strength of this bond presents a significant challenge: the elution of the biotinylated molecule often requires harsh, denaturing conditions that can compromise the integrity and function of the target protein. To address this, cleavable biotin reagents have emerged as a versatile alternative to their non-cleavable counterparts. This guide provides an objective comparison of the performance of various cleavable biotin reagents against the non-cleavable Biotin-DADO, supported by experimental data and detailed protocols to aid researchers in making informed decisions.

The Core Dilemma: To Cleave or Not to Cleave?

Non-cleavable biotin reagents , such as Biotin-DADO, form a stable, essentially irreversible bond with the target protein. The subsequent capture by streptavidin is robust, but the recovery of the protein necessitates harsh elution conditions, such as high concentrations of denaturants (e.g., 8 M guanidine-HCl) or extreme pH, which can irreversibly denature the protein of interest.

Cleavable biotin reagents , on the other hand, incorporate a linker arm between the biotin moiety and the reactive group that can be selectively broken under specific, mild conditions. This allows for the gentle release of the captured protein, preserving its native structure and function. Common cleavage chemistries include disulfide bonds (cleaved by reducing agents), acid-labile linkers (like DADPS), and photocleavable linkers.

Performance Showdown: A Quantitative Comparison

To provide a clear comparison, the following table summarizes key performance metrics for representative cleavable and non-cleavable biotin reagents based on data from various studies.

FeatureBiotin-DADO (Non-Cleavable)NHS-SS-Biotin (Disulfide Cleavable)DADPS-Biotin (Acid Cleavable)
Elution Conditions Harsh (e.g., 8 M Guanidine-HCl, pH 1.5)Mild (e.g., 50 mM DTT, pH 8.5)Mild (e.g., 10% Formic Acid)
Protein Recovery Yield Variable, often lower due to incomplete elution and protein precipitation.Generally high, as cleavage is efficient under mild conditions.Reported to be very high, outperforming other cleavable linkers in some studies.[1]
Preservation of Protein Function Often compromised due to denaturing elution conditions.High, as elution conditions are non-denaturing.High, as elution conditions are mild.
Non-Specific Binding Can be an issue, as harsh elution can release non-specifically bound proteins.Reduced, as mild elution conditions minimize the release of contaminants.Reduced, with some studies suggesting lower background than other methods.
Compatibility with Mass Spectrometry Compatible, but harsh elution can introduce contaminants. On-bead digestion is a common alternative, but it prevents the analysis of the biotinylated peptide itself.[2]Highly compatible. The released protein is in a solution suitable for downstream analysis.Highly compatible, with the added benefit of leaving a small mass tag on the peptide after cleavage.[1]

Experimental Corner: Protocols for Comparative Analysis

To achieve a robust comparison between cleavable and non-cleavable biotin reagents, standardized experimental protocols are essential. Below are detailed methodologies for protein biotinylation, affinity purification, and elution.

Protocol 1: Protein Biotinylation

This protocol describes the biotinylation of a purified protein with an amine-reactive NHS-ester biotinylation reagent.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-Biotin-DADO or Cleavable NHS-Biotin (e.g., NHS-SS-Biotin)

  • Anhydrous DMSO

  • Desalting column

Procedure:

  • Prepare a 10 mM stock solution of the biotinylation reagent in anhydrous DMSO.

  • Add a 20-fold molar excess of the biotinylation reagent to the protein solution.

  • Incubate the reaction for 1 hour at room temperature.

  • Remove excess, unreacted biotinylation reagent using a desalting column equilibrated with PBS.

Protocol 2: Affinity Purification of Biotinylated Proteins

This protocol details the capture of biotinylated proteins using streptavidin-coated magnetic beads.

Materials:

  • Biotinylated protein sample

  • Streptavidin-coated magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Magnetic stand

Procedure:

  • Equilibrate the streptavidin beads by washing them three times with Wash Buffer.

  • Add the biotinylated protein sample to the equilibrated beads and incubate for 1 hour at room temperature with gentle rotation.

  • Place the tube on a magnetic stand to capture the beads and discard the supernatant.

  • Wash the beads three times with Wash Buffer to remove non-specifically bound proteins.

Protocol 3: Elution of Captured Proteins

This protocol outlines the distinct elution procedures for non-cleavable and cleavable biotin reagents.

For Non-Cleavable Biotin-DADO:

  • Add a harsh elution buffer (e.g., 0.1 M glycine, pH 2.8, or 8 M guanidine-HCl, pH 1.5) to the beads.

  • Incubate for 5-10 minutes at room temperature.

  • Separate the beads on a magnetic stand and collect the supernatant containing the eluted protein.

  • Immediately neutralize the eluate with a suitable buffer if a low pH elution was used.

For Disulfide-Cleavable NHS-SS-Biotin:

  • Add an elution buffer containing a reducing agent (e.g., 50 mM DTT in PBS, pH 8.5) to the beads.

  • Incubate for 1 hour at 37°C.

  • Separate the beads on a magnetic stand and collect the supernatant containing the eluted protein.

For Acid-Cleavable DADPS-Biotin:

  • Add an elution buffer containing a mild acid (e.g., 10% formic acid) to the beads.

  • Incubate for 30 minutes at room temperature.

  • Separate the beads on a magnetic stand and collect the supernatant containing the eluted protein.

Visualizing the Molecular Mechanisms and Workflows

To better understand the chemical differences and experimental processes, the following diagrams have been generated using Graphviz.

cluster_non_cleavable Non-Cleavable: Biotin-DADO cluster_cleavable Cleavable Reagents cluster_disulfide Disulfide Cleavable cluster_acid Acid Cleavable Biotin_NC Biotin DADO_Linker DADO Spacer (Stable) Biotin_NC->DADO_Linker Reactive_Group_NC Reactive Group (e.g., NHS Ester) DADO_Linker->Reactive_Group_NC Biotin_SS Biotin SS_Linker Disulfide Bond (-S-S-) Biotin_SS->SS_Linker Reactive_Group_SS Reactive Group SS_Linker->Reactive_Group_SS Biotin_AC Biotin AC_Linker DADPS Linker (Acid Labile) Biotin_AC->AC_Linker Reactive_Group_AC Reactive Group AC_Linker->Reactive_Group_AC

Caption: Chemical structures of non-cleavable and cleavable biotin reagents.

cluster_workflow Affinity Purification Workflow cluster_elution_options Elution Strategies cluster_non_cleavable_elution Non-Cleavable cluster_cleavable_elution Cleavable start Biotinylated Protein Mixture capture Capture with Streptavidin Beads start->capture wash Wash to Remove Non-specific Binders capture->wash elution Elution wash->elution analysis Downstream Analysis (e.g., MS, Western Blot) elution->analysis harsh Harsh Conditions (Denaturants, pH) elution->harsh Non-cleavable Linker mild Mild Conditions (Reducing Agents, Acid) elution->mild Cleavable Linker

References

A Head-to-Head Comparison of Biotinylation Efficiency: Biotin-DADOO vs. NHS-PEG4-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of biotin to proteins and other macromolecules is a cornerstone technique in life sciences, enabling a wide array of applications from affinity purification to sensitive detection assays. The choice of biotinylating reagent is critical and can significantly impact the efficiency of labeling and the functionality of the resulting conjugate. This guide provides an objective comparison of two commonly used biotinylation reagents: Biotin-DADOO (also known as EZ-Link Amine-PEG2-Biotin) and NHS-PEG4-Biotin, supported by their chemical properties and established experimental protocols.

Executive Summary

This compound and NHS-PEG4-Biotin employ different reactive chemistries to achieve biotinylation. NHS-PEG4-Biotin is an N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines (-NH2) on proteins, such as the side chain of lysine residues and the N-terminus. In contrast, this compound possesses a terminal primary amine and is typically conjugated to carboxyl groups (-COOH) on target molecules, such as aspartic and glutamic acid residues, through the use of a carbodiimide crosslinker like EDC.

The selection between these two reagents hinges on the available functional groups on the target molecule, the desired site of biotinylation, and the potential impact on the molecule's biological activity. While NHS-PEG4-Biotin offers a direct and widely used method for labeling abundant amine groups, this compound provides an alternative strategy when primary amines are limited or need to be preserved for functional reasons.

Comparison of Chemical and Physical Properties

A clear understanding of the distinct properties of each reagent is essential for selecting the optimal tool for a specific biotinylation experiment.

PropertyThis compound (EZ-Link Amine-PEG2-Biotin)NHS-PEG4-Biotin
Reactive Group Primary Amine (-NH2)N-Hydroxysuccinimide (NHS) Ester
Target Functional Group Carboxyl groups (-COOH) via EDC crosslinkerPrimary amines (-NH2)
Spacer Arm Length 20.4 Å[1][2][3]29 Å
Solubility Water-soluble (>25 mg/mL in water or buffer)[1][3]Water-soluble (10 mg/mL in water)[4]
Reaction pH Typically MES buffer at pH 4.7-6.0 for EDC chemistry[3]pH 7.0-9.0[5]
Key Advantage Targets carboxyl groups, useful when primary amines are sparse or functionally important.Directly reacts with abundant primary amines, straightforward protocol.[4]

Biotinylation Efficiency: A Quantitative Perspective

For NHS-PEG4-Biotin, a typical experiment using a 20-fold molar excess of the reagent to label an antibody (IgG) at a concentration of 1-10 mg/mL results in the incorporation of 4-6 biotin molecules per antibody [6]. The precise degree of labeling can be controlled by adjusting the molar ratio of the biotin reagent to the protein[4][7].

Quantitative data for the efficiency of this compound with EDC is less explicitly stated in publicly available resources. However, the efficiency of this two-step reaction is dependent on the concentration of both the biotin reagent and the EDC crosslinker, as well as the number of accessible carboxyl groups on the target protein. To achieve optimal labeling while minimizing protein-protein cross-linking, it is recommended to use a large molar excess of the amine-containing biotin reagent over the protein and a limiting amount of EDC[3]. The final biotin-to-protein ratio would need to be determined empirically using a quantification assay such as the HABA assay.

Experimental Protocols

Detailed and optimized protocols are crucial for successful and reproducible biotinylation.

Protocol 1: Biotinylation of Proteins using NHS-PEG4-Biotin

This protocol is adapted from established methods for labeling proteins with NHS-ester-activated biotin reagents.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-PEG4-Biotin

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for buffer exchange and removal of excess biotin

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

Procedure:

  • Prepare Protein Sample: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into a suitable buffer like PBS.

  • Prepare NHS-PEG4-Biotin Stock Solution: Immediately before use, dissolve NHS-PEG4-Biotin in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-PEG4-Biotin stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-PEG4-Biotin. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin and byproducts using a desalting column or dialysis equilibrated with a suitable storage buffer.

Protocol 2: Biotinylation of Proteins using this compound and EDC

This protocol outlines the procedure for labeling carboxyl groups on a protein using this compound and the crosslinker EDC.

Materials:

  • Protein of interest (in a carboxyl- and amine-free buffer, e.g., MES buffer, pH 4.7-6.0)

  • This compound (Amine-PEG2-Biotin)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • MES buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Desalting column or dialysis cassette

  • Quenching buffer (e.g., hydroxylamine or a buffer containing a primary amine)

Procedure:

  • Prepare Protein Sample: Dissolve or exchange the protein into an amine- and carboxyl-free buffer such as MES buffer.

  • Prepare Reagent Solutions:

    • Dissolve this compound in the reaction buffer to the desired concentration (e.g., to achieve a 50-fold molar excess over the protein).

    • Immediately before use, prepare a fresh solution of EDC in the reaction buffer (e.g., to achieve a 10-fold molar excess over the protein).

  • Biotinylation Reaction:

    • Add the this compound solution to the protein solution and mix gently.

    • Add the freshly prepared EDC solution to the protein/Biotin-DADOO mixture.

  • Incubation: Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching: Quench the reaction by adding a reagent that will react with the remaining EDC, such as hydroxylamine, or by buffer exchanging into a buffer containing primary amines.

  • Purification: Remove excess reagents and byproducts by desalting or dialysis against a suitable storage buffer.

Protocol 3: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.

Materials:

  • Biotinylated protein sample (with excess biotin removed)

  • HABA/Avidin solution

  • Spectrophotometer capable of measuring absorbance at 500 nm

  • Cuvettes or 96-well microplate

Procedure:

  • Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Measure Baseline Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm (A500_HABA/Avidin).

  • Add Biotinylated Sample: Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix well.

  • Measure Final Absorbance: After the reading stabilizes, measure the absorbance of the mixture at 500 nm (A500_Sample).

  • Calculate Biotin Concentration: The decrease in absorbance is proportional to the amount of biotin in the sample. The concentration of biotin can be calculated using the Beer-Lambert law, with the known extinction coefficient of the HABA-avidin complex (ε500 = 34,000 M⁻¹cm⁻¹)[8].

  • Calculate Molar Ratio: Knowing the concentration of the protein and the calculated biotin concentration, the moles of biotin per mole of protein can be determined.

Visualizing the Workflow and Chemistry

To better illustrate the processes and chemistries involved, the following diagrams are provided.

G cluster_nhs NHS-PEG4-Biotin Pathway cluster_dadoo This compound Pathway Protein_NHS Protein with Primary Amines (-NH2) Reaction_NHS Amine-Reactive Biotinylation (pH 7-9) Protein_NHS->Reaction_NHS NHS_Reagent NHS-PEG4-Biotin NHS_Reagent->Reaction_NHS Biotinylated_Protein_NHS Biotinylated Protein (Stable Amide Bond) Reaction_NHS->Biotinylated_Protein_NHS Protein_DADOO Protein with Carboxyl Groups (-COOH) Reaction_DADOO Carbodiimide Chemistry (pH 4.7-6.0) Protein_DADOO->Reaction_DADOO DADOO_Reagent This compound DADOO_Reagent->Reaction_DADOO EDC EDC Crosslinker EDC->Reaction_DADOO Biotinylated_Protein_DADOO Biotinylated Protein (Stable Amide Bond) Reaction_DADOO->Biotinylated_Protein_DADOO G start Start: Protein Sample buffer_exchange Buffer Exchange (if necessary) start->buffer_exchange add_reagent Add Biotinylating Reagent buffer_exchange->add_reagent incubation Incubation add_reagent->incubation quenching Quench Reaction incubation->quenching purification Purification (Desalting/Dialysis) quenching->purification quantification Quantification (e.g., HABA Assay) purification->quantification final_product Biotinylated Protein quantification->final_product

References

Navigating the Landscape of Protein Biotinylation: A Comparative Guide for Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on proteomics studies, the selection of an appropriate biotinylation reagent is a critical first step. This guide provides a comprehensive comparison of commonly employed reagents, offering insights into their performance based on experimental data. While the initial query focused on Biotin-DADOO, an extensive literature review reveals a significant lack of its application within the field of proteomics. Therefore, this guide will focus on a detailed comparison of widely used and well-documented alternatives: N-hydroxysuccinimide-biotin (NHS-biotin) and its sulfonated analogue, Sulfo-NHS-SS-biotin.

Overview of Biotinylation Reagents in Proteomics

Biotinylation, the process of covalently attaching biotin to proteins, is a cornerstone of many proteomics workflows, enabling protein enrichment, purification, and identification. The choice of reagent can significantly impact the efficiency of labeling, the number of identified proteins, and the overall success of an experiment. The most prevalent class of biotinylation reagents targets primary amines (the N-terminus and the epsilon-amino group of lysine residues) via an N-hydroxysuccinimide (NHS) ester.

While this compound is described as a biotinylating reagent, its documented use is primarily in the synthesis of biotin-estradiol conjugates for enzyme immunoassays, with no substantive evidence of its application in mass spectrometry-based proteomics studies. In contrast, NHS-biotin and Sulfo-NHS-SS-biotin are extensively characterized and widely adopted in the proteomics community.

Performance Comparison: NHS-biotin vs. Sulfo-NHS-SS-biotin

The primary distinction between NHS-biotin and Sulfo-NHS-SS-biotin lies in their solubility and the presence of a cleavable disulfide bond in the latter. NHS-biotin is membrane-permeable, making it suitable for labeling intracellular proteins, while the addition of a sulfonate group to Sulfo-NHS-SS-biotin renders it water-soluble and membrane-impermeable, restricting its labeling to cell surface proteins. The disulfide bond in the spacer arm of Sulfo-NHS-SS-biotin allows for the elution of biotinylated proteins from streptavidin beads under mild reducing conditions, which can be advantageous for downstream analysis.

FeatureNHS-biotinSulfo-NHS-SS-biotinReference
Solubility Organic solvents (e.g., DMSO, DMF)Water[1]
Cell Membrane Permeability PermeableImpermeable[2]
Target Residues Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)[3]
Cleavability Non-cleavableCleavable (disulfide bond)[4]
Typical Labeling Efficiency >90% (in vitro)>90% (in vitro)[1]
Identified Biotinylated Peptides (HEK293T cells) 3,777Not directly compared in this study[5]
Identified Cell Surface Proteins (HeLa cells) Not applicable (labels intracellularly)~650[6]

Experimental Protocols

General Protocol for Protein Biotinylation with NHS-biotin

This protocol is adapted from a study on direct detection of biotinylated proteins by mass spectrometry.[5]

Materials:

  • EZ-link NHS-biotin

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 100 mM glycine in PBS)

  • Protein sample in a suitable buffer (amine-free)

Procedure:

  • Immediately before use, prepare a stock solution of NHS-biotin in DMSO or DMF (e.g., 10 mg/mL).

  • Dilute the protein sample to a concentration of 1-10 mg/mL in an amine-free buffer such as PBS.

  • Add the NHS-biotin stock solution to the protein solution at a 20-fold molar excess.

  • Incubate the reaction for 30 minutes at room temperature with gentle mixing.

  • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

  • Incubate for 15 minutes at room temperature.

  • Remove excess, unreacted biotin using dialysis or a desalting column.

Protocol for Cell Surface Protein Biotinylation with Sulfo-NHS-SS-biotin

This protocol is based on a method for sensitive profiling of the cell surface proteome.[6]

Materials:

  • EZ-Link Sulfo-NHS-SS-Biotin

  • Ice-cold Phosphate-buffered saline (PBS), pH 7.4

  • Ice-cold Tris-buffered saline (TBS), pH 7.4 (20 mM Tris, 150 mM NaCl)

Procedure:

  • Grow cells to approximately 80% confluency.

  • Wash the cells twice with ice-cold PBS.

  • Prepare a fresh solution of Sulfo-NHS-SS-Biotin in PBS at a concentration of 0.25 mg/mL.

  • Incubate the cells with the Sulfo-NHS-SS-Biotin solution for 30 minutes at 4°C with gentle agitation.

  • Quench the reaction by washing the cells twice with ice-cold TBS.

  • Harvest the cells for subsequent lysis and enrichment of biotinylated proteins.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the key steps in protein biotinylation using NHS-biotin and Sulfo-NHS-SS-biotin.

NHS_Biotin_Workflow cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_post_reaction Post-Labeling cluster_downstream Downstream Analysis Protein_Sample Protein Sample (in amine-free buffer) Mix Mix Protein and NHS-Biotin Protein_Sample->Mix NHS_Biotin_Sol Prepare NHS-Biotin (in DMSO/DMF) NHS_Biotin_Sol->Mix Incubate Incubate (30 min, RT) Mix->Incubate Quench Quench Reaction (Tris or Glycine) Incubate->Quench Purify Remove Excess Biotin (Dialysis/Desalting) Quench->Purify Enrichment Enrichment with Streptavidin Purify->Enrichment MS_Analysis Mass Spectrometry Enrichment->MS_Analysis

NHS-biotin Labeling Workflow

Sulfo_NHS_SS_Biotin_Workflow cluster_cell_prep Cell Preparation cluster_labeling Cell Surface Labeling cluster_quenching Quenching cluster_downstream Downstream Processing Live_Cells Live Cells (~80% confluency) Wash_PBS Wash with ice-cold PBS Live_Cells->Wash_PBS Add_Reagent Add Sulfo-NHS-SS-Biotin (in PBS) Wash_PBS->Add_Reagent Incubate_Cold Incubate (30 min, 4°C) Add_Reagent->Incubate_Cold Wash_TBS Wash with ice-cold TBS Incubate_Cold->Wash_TBS Cell_Lysis Cell Lysis Wash_TBS->Cell_Lysis Enrichment Enrichment with Streptavidin Cell_Lysis->Enrichment Elution Elution with Reducing Agent Enrichment->Elution MS_Analysis Mass Spectrometry Elution->MS_Analysis

Sulfo-NHS-SS-biotin Cell Surface Labeling Workflow

Conclusion

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Disposal of Biotin-DADOO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Biotin-DADOO, fostering a culture of safety and environmental responsibility within the laboratory. Adherence to these protocols is critical to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including suitable protective clothing, chemical-impermeable gloves, and eye protection.[1] Avoid the formation of dust and aerosols.[1] In case of a spill, prevent the chemical from entering drains and ensure the area is evacuated if necessary.[1]

**Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.

  • Collection : Collect waste this compound in a suitable, closed, and properly labeled container.[1]

  • Professional Disposal : Arrange for the collected waste to be transported to a licensed chemical destruction plant.[1]

  • Controlled Incineration : Alternatively, the material can be disposed of by controlled incineration with flue gas scrubbing.[1] This method should only be performed by a qualified and licensed facility.

  • Avoid Environmental Contamination : It is imperative to prevent the discharge of this compound into sewer systems, water sources, or onto land.[1] Do not contaminate water, foodstuffs, animal feed, or seeds with the chemical.[1]

  • Container Disposal : Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[1] For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]

Quantitative Data for Disposal

Based on the available Safety Data Sheet for this compound TFA, specific quantitative data regarding disposal parameters, such as concentration limits or pH levels for effluent, are not provided.[1] The document indicates "no data available" for most toxicological and ecotoxicological classifications.[1] Researchers must consult local, state, and federal regulations for specific quantitative disposal requirements and contact their institution's environmental health and safety department for guidance.

ParameterValueSource
Acute Oral ToxicityNo data available[1]
Skin Corrosion/IrritationNo data available[1]
Aquatic ToxicityNo data available[1]

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

G A Start: this compound Waste Generated B Is the container empty? A->B C Triple rinse container (or equivalent) B->C Yes F Collect waste in a suitable, closed container B->F No D Recycle or recondition container C->D E Puncture and dispose in sanitary landfill C->E If recycling is not an option I End: Proper Disposal Complete D->I E->I G Arrange for disposal by a licensed chemical destruction plant F->G H Alternatively, dispose via controlled incineration with flue gas scrubbing F->H G->I H->I

This compound Disposal Workflow

This guide provides a foundational understanding of the proper disposal procedures for this compound based on available safety information. Always prioritize safety and environmental protection by consulting with certified professionals and adhering to all applicable regulations.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.